molecular formula C16H40N4V B12306807 diethylazanide;vanadium(4+)

diethylazanide;vanadium(4+)

Cat. No.: B12306807
M. Wt: 339.46 g/mol
InChI Key: TYAFTSSBHXMDSM-UHFFFAOYSA-N
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Description

Diethylazanide;vanadium(4+) is a useful research compound. Its molecular formula is C16H40N4V and its molecular weight is 339.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality diethylazanide;vanadium(4+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethylazanide;vanadium(4+) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H40N4V

Molecular Weight

339.46 g/mol

IUPAC Name

diethylazanide;vanadium(4+)

InChI

InChI=1S/4C4H10N.V/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4

InChI Key

TYAFTSSBHXMDSM-UHFFFAOYSA-N

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[V+4]

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of diethylazanide vanadium(4+) precursor

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Precursor Architecture for Thin-Film Vanadium Nitride & Oxide Applications

Executive Summary

Tetrakis(diethylamido)vanadium(IV) (TDEAV), chemically distinct as vanadium(4+) tetrakis(diethylazanide) , represents a critical organometallic junction between inorganic materials science and advanced biomedical engineering. While primarily utilized as a volatile precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of vanadium nitride (VN) and vanadium oxide (


) films, its downstream applications are increasingly relevant to the medical device sector.

This guide provides a rigorous physicochemical profile, synthesis workflow, and deposition mechanism for TDEAV. It addresses the specific needs of researchers requiring high-purity vanadium sources for semiconductor barriers and biocompatible implant coatings.

Part 1: Molecular Architecture & Physicochemical Profile

TDEAV (


) is a homoleptic amide complex where a central vanadium(IV) ion is coordinated by four diethylamido ligands in a distorted tetrahedral geometry. The steric bulk of the ethyl groups prevents oligomerization, granting the molecule the volatility required for vapor-phase deposition, a property often lacking in lower-order alkylamides.
Table 1: Physicochemical Specifications
PropertyValue / CharacteristicNotes
IUPAC Name Vanadium(4+) tetrakis(diethylazanide)Common: TDEAV,

CAS Registry 219852-96-7Alternate generic: 19633-20-6
Molecular Formula

Molar Mass 339.46 g/mol
Appearance Dark green to black oily liquidParamagnetic

species
Density 0.93 g/mLAt 25°C
Boiling Point ~100°CAt reduced pressure (sub-atmospheric)
Thermal Stability Stable < 150°CDecomposes > 200°C to VCN
Solubility Pentane, Hexane, Toluene, BenzeneReacts violently with alcohols/water
Vapor Pressure ModerateTypically bubbled at 40–60°C

Expert Insight: The "IV" oxidation state renders the complex paramagnetic, which complicates NMR characterization (broadened signals). Purity is best assessed via elemental analysis or titration (permanganate method) rather than standard proton NMR.

Part 2: Synthesis & Purification Protocol

Causality: The synthesis relies on a salt metathesis reaction. We utilize Vanadium(IV) chloride (


)  rather than 

to access the +4 oxidation state directly. Lithium diethylamide (

)
is preferred over sodium analogs due to the higher solubility of LiCl byproducts in ether solvents, facilitating separation, or conversely, the insolubility of LiCl in alkanes (like pentane) allows for easy filtration.
Protocol: Salt Metathesis Route
  • Preparation: In an Argon-filled glovebox, dissolve

    
     in dry pentane chilled to -78°C (dry ice/acetone bath).
    
  • Addition: Slowly add 4 equivalents of

    
     (suspended in pentane) dropwise. Why: Exothermic control is critical to prevent reduction of V(IV) to V(III).
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. The solution will turn dark green.

  • Filtration: Filter through a Celite pad to remove precipitated LiCl salts.

  • Isolation: Remove solvent in vacuo.

  • Purification: Distill the resulting dark oil under high vacuum (

    
     Torr) at 80-100°C.
    
Visualization: Synthesis Workflow

Synthesis_Workflow VCl4 Precursor A: VCl4 (Pentane, -78°C) Reaction Salt Metathesis (Stir 12h, RT) VCl4->Reaction LiNEt2 Precursor B: LiNEt2 (Pentane) LiNEt2->Reaction Filtration Filtration (Remove LiCl) Reaction->Filtration Distillation Vacuum Distillation (100°C, 0.01 Torr) Filtration->Distillation Product Purified TDEAV (Dark Green Liquid) Distillation->Product

Figure 1: Step-by-step synthesis pathway from inorganic chloride to organometallic precursor.

Part 3: Surface Chemistry & Deposition Mechanism (ALD)

For researchers developing thin films, understanding the surface mechanism is vital for controlling stoichiometry. TDEAV is primarily used to deposit Vanadium Nitride (VN) using Ammonia (


) as the co-reactant.[1]

The Mechanism: The deposition follows a standard ligand-exchange pathway known as transamination .

  • Adsorption: TDEAV vapor pulses onto the substrate. The V center binds to surface active sites (hydroxyls or amines), losing one or more

    
     ligands as volatile diethylamine (
    
    
    
    ).
  • Saturation: Steric hindrance of the remaining ethyl groups prevents multilayer adsorption (self-limiting).

  • Reaction:

    
     is introduced. It attacks the V-N bonds, replacing the remaining 
    
    
    
    ligands with
    
    
    species, resetting the surface for the next cycle.
Visualization: ALD Half-Cycles

ALD_Mechanism Substrate Substrate Surface (-NH* or -OH*) PulseA Pulse A: TDEAV (Adsorption) Substrate->PulseA Surface1 Surface Species: |-V(NEt2)3 PulseA->Surface1 -HNEt2 Purge1 Purge: Inert Gas (Remove HNEt2) Surface1->Purge1 PulseB Pulse B: NH3 (Transamination) Purge1->PulseB Surface2 Restored Surface: |-V-NH* PulseB->Surface2 -HNEt2 Purge2 Purge: Inert Gas (Remove HNEt2) Surface2->Purge2 Purge2->Substrate Next Cycle

Figure 2: Cyclic ALD mechanism demonstrating the self-limiting growth of Vanadium Nitride.

Part 4: Biomedical Relevance (The "Drug Development" Bridge)

While TDEAV is not a pharmaceutical active ingredient, it is a critical enabling reagent for biomedical surface engineering .

Biocompatible Coatings: Drug development professionals and medical device engineers utilize TDEAV to deposit Vanadium Nitride (VN) coatings on orthopedic implants (e.g., hip and knee replacements).

  • Wear Resistance: VN coatings are extremely hard (~15-20 GPa), reducing the generation of wear debris which causes inflammation and implant loosening.

  • Inertness: The VN layer acts as a diffusion barrier, preventing the leaching of metal ions (like Nickel or Cobalt from the alloy substrate) into the bloodstream.

  • Hemocompatibility: Research indicates VN surfaces exhibit lower thrombogenicity compared to bare titanium alloys.

Self-Validating Protocol for Bio-Coating: When coating implants, the TDEAV precursor temperature must be strictly controlled (typically 45°C) to ensure a deposition rate of ~0.5 Å/cycle. If the rate spikes, it indicates thermal decomposition (CVD mode) rather than ALD, leading to carbon contamination which compromises biocompatibility.

Part 5: Handling & Safety Matrix

TDEAV is a pyrophoric liquid . It reacts violently with moisture in the air to release diethylamine and form vanadium oxides.

  • Storage: Stainless steel bubblers or glass ampoules under Argon.

  • Transfer: Never expose to air. Use cannula transfer or glovebox techniques.

  • Spill Control: Do not use water. Smother with dry sand or Class D fire extinguisher.

References
  • Synthesis & Properties: Gordon, R. G., et al. "Volatile Liquid Precursors for the Chemical Vapor Deposition of Thin Films." Inorganic Chemistry, vol. 31, no. 12, 1992. Link

  • ALD Mechanism: Rampelberg, G., et al. "Atomic Layer Deposition of Vanadium Oxides and Nitrides." Materials, vol. 16, no.[2][3] 4, 2023.[2] Link

  • Biocompatibility: Qiu, J., et al. "Biocompatibility and wear resistance of vanadium nitride coatings on medical titanium alloys." Surface and Coatings Technology, vol. 201, 2007. Link

  • Precursor Data: Ereztech. "Tetrakis(diethylamino)vanadium(IV) Product Specification." Link

Sources

Electronic Structure & Synthetic Protocols for Vanadium(IV) Amido Complexes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Elucidation and Catalytic Application

Executive Summary

This guide provides an in-depth analysis of vanadium(IV) amido complexes, focusing on their unique


 electronic configuration, paramagnetic signatures, and synthetic methodologies. Unlike the ubiquitous vanadyl (

) species, non-oxo vanadium(IV) amides (

) exhibit distinct covalent bonding profiles driven by strong

donation. This document details the orbital physics governing their stability, interprets their Electron Paramagnetic Resonance (EPR) hyperfine couplings, and outlines rigorous air-sensitive protocols for their isolation.

Part 1: Electronic Structure & Bonding Mechanism

The Configuration and Ligand Field Theory

Vanadium(IV) possesses a


 valence shell. In a homoleptic amido environment (e.g., tetrakis(dialkylamido)vanadium(IV)), the geometry typically adopts a distorted tetrahedron (

or

) rather than a perfect tetrahedron (

). This distortion is electronically driven by the Jahn-Teller effect , which lifts the degeneracy of the ground state orbitals to stabilize the single unpaired electron.
The V–N -Interaction

The defining feature of these complexes is the planarity of the amido nitrogen atoms. The nitrogen lone pair resides in a


-orbital perpendicular to the 


-bond, allowing for significant

-donation into the empty

-orbitals of the vanadium center.
  • Covalency: The V–N bond exhibits high covalency compared to V–O bonds. This reduces the effective nuclear charge (

    
    ) sensed by the unpaired electron.
    
  • Spin Delocalization: The

    
    -interaction facilitates the delocalization of spin density onto the ligand framework, which directly influences the magnitude of the hyperfine coupling constant (
    
    
    
    ) observed in EPR.
Orbital Energy Diagram (DOT Visualization)

The following diagram illustrates the ligand field splitting for a


 V(IV) center in a distorted tetrahedral field, highlighting the stabilization of the single electron in the 

(or

) orbital.

OrbitalSplitting Figure 1: Ligand Field Splitting in Distorted Tetrahedral V(IV) Amides FreeIon Free V(IV) Ion (Degenerate 3d) TdField Tetrahedral Field (Td) FreeIon->TdField Ligand Approach Distorted Distorted Field (D2d/C2v) TdField->Distorted Jahn-Teller d_free d (5) t2 t2 (dxz, dyz, dxy) d_free->t2 e e (dz2, dx2-y2) d_free->e b1 b1 (dxy) t2->b1 e_split e (dxz, dyz) t2->e_split a1 a1 (dz2) [Unpaired Electron] e->a1 b2 b1 (dx2-y2) e->b2

Caption: Energy level diagram showing the lifting of degeneracy in


 V(IV) amides. The unpaired electron resides in the lowest energy orbital (

or

depending on specific symmetry), stabilized by geometric distortion.

Part 2: Spectroscopic Signatures (EPR & Magnetism)

Electron Paramagnetic Resonance (EPR)

The EPR spectrum of V(IV) is diagnostic due to the coupling of the electron spin (


) with the 

nucleus (

, 99.76% abundance).
  • Hyperfine Pattern: A characteristic 8-line pattern is observed.[1][2][3]

  • g-values: Typically

    
     (the free electron value), often ranging from 1.96 to 1.99, indicating spin-orbit coupling contributions from low-lying excited states.
    
  • Hyperfine Coupling (

    
    ):  The magnitude of 
    
    
    
    is sensitive to the covalency. Higher covalency (as in amides vs. oxides) leads to smaller
    
    
    values because the electron spends less time near the vanadium nucleus.
Comparative Data: Amides vs. Oxides

The table below contrasts the magnetic parameters of homoleptic amides against the classic vanadyl ion.

ParameterVanadyl (

)
V(IV) Amide (

)
Interpretation
Geometry Square PyramidalDistorted TetrahedralSteric bulk of

prevents coordination >4.

~1.96 - 1.98~1.965Similar spin-orbit coupling effects.

(G)
100 - 110 G60 - 80 G Crucial: Lower

in amides indicates greater spin delocalization onto N ligands.
Bonding Strong axial

(O=V)
Isotropic

(N-V)
Amides lack the "trans-effect" dominance of the oxo group.

Part 3: Synthetic Protocols & Handling

Synthesis of Homoleptic Vanadium(IV) Amides

Target: Tetrakis(diethylamido)vanadium(IV)


.
Precursors:  Vanadium(IV) chloride (

) and Lithium diethylamide (

).
Protocol Integrity (Self-Validating System):
  • Validation 1 (Color):

    
     is reddish-brown; the product is typically dark green/brown. A blue hue indicates hydrolysis to V(IV) oxo species.
    
  • Validation 2 (Solubility): Homoleptic amides are highly soluble in non-polar solvents (pentane/hexane). Insoluble residues indicate LiCl or oxide formation.

Step-by-Step Methodology:
  • Preparation (In Glovebox/Schlenk): Charge a Schlenk flask with

    
     in dry pentane at -78°C (Dry ice/acetone bath). 
    
    
    
    is thermally unstable and light-sensitive; handle in subdued light.
  • Addition: Slowly add 4 equivalents of

    
     (suspended in pentane) dropwise.
    
    • Why: Exothermic reaction. Rapid addition causes thermal reduction to V(III).

  • Warming: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

  • Filtration: Filter through a Celite pad to remove LiCl byproducts.

  • Isolation: Remove solvent in vacuo.

  • Purification: Sublimation or distillation under high vacuum (

    
     Torr). V(IV) amides are volatile.
    
Synthesis Workflow Diagram

SynthesisWorkflow Reagents Reagents: VCl4 + 4 LiNEt2 Conditions Reaction: Pentane, -78°C -> RT (Strict Anaerobic) Reagents->Conditions Dropwise Addn Workup Workup: Filter (Celite) Remove Solvent Conditions->Workup LiCl Ppt Purification Purification: Vacuum Distillation or Sublimation Workup->Purification Crude Oil Product Product: V(NEt2)4 (Dark Liquid/Solid) Purification->Product Pure Species

Caption: Synthetic pathway for homoleptic vanadium(IV) amides. Temperature control at the addition stage is the critical failure point to avoid reduction to V(III).

Part 4: Applications & Reactivity[1][4]

Catalytic Precursors (Olefin Polymerization)

Vanadium(IV) amides serve as single-site catalyst precursors for Ziegler-Natta type polymerizations.

  • Mechanism: Reaction with alkylating agents (e.g., MAO or

    
    ) generates cationic alkyl vanadium species.
    
  • Advantage: The amido ligands can be modified (steric bulk) to tune the tacticity of the resulting polymer (e.g., polypropylene).

Biological Relevance (Amavadin Models)

While homoleptic amides are hydrolytically unstable, they serve as electronic models for the natural product Amavadin , a V(IV) complex found in Amanita mushrooms.

  • Significance: Amavadin contains V-N bonds (via hydroxyimino ligands) and exhibits unique non-oxo V(IV) stability.

  • Drug Development Insight: Understanding the V-N covalency in amido complexes aids in designing insulin-mimetic vanadium drugs where ligand exchange rates (kinetics) are tuned by the donor strength of the nitrogen ligands.

References

  • Electronic Structure of Vanadium Amides

    • Cummins, C. C., et al. "Three-Coordinate Vanadium(III) Complexes." Journal of the American Chemical Society.
    • Source: (Context: Bonding comparisons V(III)/V(IV)).

  • EPR Characterization of V(IV)

    • Mabbs, F. E., & Collison, D. "Electron Paramagnetic Resonance of d Transition Metal Compounds."
    • Source: (Authoritative text on d1 EPR physics).

  • Synthetic Protocols

    • Bradley, D. C., & Thomas, I. M. "Metallo-organic compounds containing metal-nitrogen bonds: Part I. Some dialkylamino-derivatives of titanium and zirconium." (Foundational method adapted for Vanadium).[1][4][5][6][7][8][9][10]

    • Source:

  • Amavadin and Biological V(IV)

    • Berry, R. E., et al. "Amavadin, a Vanadium Natural Complex: Its Role and Applications."[11]

    • Source:

  • Catalytic Applications

    • Nomura, K., et al. "Vanadium(IV) Complexes with Imido Ligands: Synthesis and Catalytic Activity."[8][9]

    • Source: (Representative link for V-N catalytic systems).

Sources

Thermodynamic Stability of Tetrakis(diethylamino)vanadium(IV): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of Tetrakis(diethylamino)vanadium(IV) (TDEAV, V(NEt₂)₄), a critical precursor for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of vanadium-based thin films.

Executive Summary

Tetrakis(diethylamino)vanadium(IV) (V(NEt₂)₄, CAS: 219852-96-7) represents a classic "stability paradox" in precursor chemistry.[1] While its liquid state at room temperature offers superior handling characteristics over its solid homolog Tetrakis(dimethylamino)vanadium(IV) (TDMAV), it suffers from reduced thermal stability due to the presence of β-hydrogens on the ethyl ligands.

This guide details the thermodynamic boundaries of TDEAV, delineating the specific decomposition pathways that researchers must control to prevent premature gas-phase particle formation while ensuring efficient surface reactions.

Molecular Architecture & Thermodynamic Profile[2]

To understand the stability of TDEAV, one must first analyze the steric and electronic environment of the Vanadium(IV) center.

Structural Comparison: TDEAV vs. TDMAV

The stability difference between the ethyl- and methyl-substituted variants is governed by the β-Hydride Elimination mechanism.

FeatureTDMAV (Methyl) TDEAV (Ethyl) Thermodynamic Implication
Formula V[N(CH₃)₂]₄V[N(CH₂CH₃)₂]₄TDEAV has higher molecular weight and entropy.
Physical State Solid (mp ~53°C)Liquid (RT)TDEAV offers easier liquid delivery (bubbler/DLI) but lower vapor pressure.
β-Hydrogens 0 24 Critical Failure Mode: TDEAV is susceptible to low-temp decomposition via β-H elimination.
Vapor Pressure ~1 Torr @ 64°CLower than TDMAVRequires higher source heating, increasing decomposition risk.
Coordination Sterically congestedHighly congestedBulky Et groups weaken V-N bonds via steric repulsion.
The Stability Window

TDEAV exhibits a narrow "Goldilocks" window. It must be heated enough to generate sufficient vapor pressure (typically >80°C for decent flux) but kept below its onset of decomposition (~150-180°C).

  • Enthalpy of Vaporization (

    
    ):  High, due to molecular weight.
    
  • Bond Dissociation Energy (V-N): Estimated at ~280-320 kJ/mol, but the activation energy for β-H elimination is significantly lower, often <150 kJ/mol, making it the dominant kinetic pathway.

Decomposition Mechanism: The -Hydride Threat

The primary thermodynamic instability of TDEAV arises not from simple bond homolysis, but from a low-energy concerted mechanism.

The Mechanism

In TDEAV, the vanadium center is electron-deficient (17-electron or 13-electron species depending on counting, but coordinatively unsaturated). A


-hydrogen on an ethyl group can agostically interact with the V center, transferring the hydride to the metal and releasing an imine.

Reaction Pathway:



  • Product 1: Diethylamine (HNEt₂) - via reductive elimination or proton transfer.

  • Product 2: N-ethylideneethylamine (Schiff base).

  • Result: Reduction of V(IV) to V(III) or formation of V-N-C polymeric films (carbon contamination).

Visualization of Decomposition Pathways

The following diagram illustrates the competing pathways of clean evaporation vs. decomposition.

TDEAV_Decomposition cluster_0 Desired Process cluster_1 Parasitic Decomposition TDEAV V(NEt2)4 (Liquid) Vapor V(NEt2)4 (Gas) TDEAV->Vapor Evaporation (T < 120°C) Transition β-H Agostic State TDEAV->Transition Thermal Stress (T > 150°C) Vapor->Transition Gas Phase Heating Products V-H Species + Imine Transition->Products β-Elimination Film VN/VCN Film + C Contam. Products->Film Surface Adsorption & Reaction

Figure 1: Competing kinetic pathways for TDEAV. The β-Hydride elimination pathway (Red) competes with clean vaporization (Green) at elevated temperatures.

Experimental Validation Protocols

To verify the quality and stability of a TDEAV batch, rely on these self-validating protocols.

Proton NMR Validation

Objective: Detect early-stage decomposition products (Imine/Amine).

  • Solvent: Benzene-d₆ (Anhydrous, stored over sieves).

  • Protocol:

    • Prepare sample in glovebox (<0.1 ppm H₂O/O₂).

    • Acquire ¹H NMR.

    • Diagnostic Signals:

      • TDEAV: Quartet (~3.5 ppm) and Triplet (~1.1 ppm) for Ethyl groups. Broadening may occur due to paramagnetism of V(IV) (

        
        ).
        
      • Decomposition: Sharp signals for free Diethylamine or the vinylic proton of the imine (

        
        ).
        
  • Pass Criteria: Absence of sharp diamagnetic impurity peaks superimposed on the paramagnetic V(IV) spectrum.

Thermogravimetric Analysis (TGA)

Objective: Determine the "Useable Window" vs. "Decomposition Onset".

  • Instrument: TGA inside a glovebox or with hermetic pan transfer.

  • Method:

    • Ramp: 10°C/min to 500°C.

    • Purge: High purity N₂ (100 sccm).

    • Crucible: Alumina (Open) vs. Aluminum (Sealed with pinhole).

  • Interpretation:

    • Clean Evaporation: Smooth curve reaching 0% mass at <250°C.

    • Decomposition: "Step" or "Tail" in the curve, leaving significant residual mass (>5%) typically consisting of Vanadium Carbonitride.

Handling & Storage: The Self-Validating Workflow

TDEAV is extremely sensitive to moisture, hydrolyzing instantly to form Vanadyl species (


) and amine.
Visual Indicators (The "Traffic Light" System)
  • Dark Green: Pure V(NEt₂)₄. (Pass)

  • Brown/Black: Thermal decomposition (V(III)/V(II) species). (Fail)

  • Orange/Yellow: Hydrolysis/Oxidation (Formation of V(V) species like

    
    ). (Critical Fail)
    
Storage Workflow

Handling_Workflow Receipt Receive Canister (Sealed) Inspection Visual Check (Sight Glass) Receipt->Inspection Inspection->Receipt Orange/Brown (Reject) Storage Store @ -20°C (Inert Atmosphere) Inspection->Storage Green Liquid Install Install on Tool (VCR Fittings) Storage->Install Warm to RT LeakCheck Helium Leak Check (< 1e-9 atm-cc/s) Install->LeakCheck LeakCheck->Install Fail (Retighten) Process Process Ready LeakCheck->Process Pass

Figure 2: Standard Operating Procedure for TDEAV handling to ensure thermodynamic integrity.

References

  • Bonnefond, P., et al. (1996).[2] Thermal decomposition of V(NEt₂)₄ in an MOCVD reactor: a low-temperature route to vanadium carbonitride coatings. Journal of Materials Chemistry. Link

  • Gordon, R. G., et al. (1998). Vapor Deposition of Metal Oxides and Silicates: Possible Gate Insulators for Future Microelectronics. Chemistry of Materials. (Contextualizes Amido-Precursor Stability). Link

  • Fix, R., Gordon, R. G., & Hoffman, D. M. (1991). Chemical vapor deposition of vanadium nitride films. Chemistry of Materials. Link

  • Strem Chemicals. (2024). Product Catalog: Tetrakis(diethylamino)vanadium(IV). Link

  • Wonik Materials. (2024). Precursor Data Sheet: TDMAV vs TDEAV Properties. Link

Sources

Thermal Decomposition Pathways of Vanadium(IV) Alkylamides: Mechanisms, Kinetics, and Process Implications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Decomposition Pathways of Vanadium(IV) Alkylamides Content Type: In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the thermal decomposition of Vanadium(IV) alkylamides, specifically Tetrakis(dimethylamido)vanadium(IV) (TDMAV) and Tetrakis(ethylmethylamido)vanadium(IV) (TEMAV) . While primarily utilized as precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Vanadium Nitride (VN) and Vanadium Oxide (


) thin films, the fundamental coordination chemistry detailed here is critical for researchers in both materials science and metallodrug development. Understanding the lability of the V–N bond and the competing decomposition pathways is essential for controlling ligand release, preventing carbon incorporation, and ensuring phase purity.

Part 1: Molecular Architecture & Stability

Vanadium(IV) alkylamides are homoleptic complexes where the central vanadium atom (


 electron configuration) is coordinated by four amido ligands.
Structural Considerations
  • Geometry: TDMAV adopts a distorted tetrahedral geometry.

  • Electronic Configuration: The

    
     configuration of V(IV) renders these complexes paramagnetic and highly sensitive to oxidation and hydrolysis compared to their 
    
    
    
    Titanium(IV) analogs (e.g., TDMAT).
  • Steric Bulk: The stability of the complex is inversely proportional to the steric bulk of the alkyl groups. TEMAV is generally less thermally stable than TDMAV due to the increased steric strain and the presence of

    
    -hydrogens on the ethyl group, which facilitates lower-temperature decomposition.
    
The "Drug Development" Context

Note for Pharmaceutical Researchers: While these compounds are pyrophoric CVD precursors, the mechanistic insights regarding V–N bond hydrolysis and ligand exchange are directly translatable to the design of Vanadium-based insulin mimetics (e.g., bis(maltolato)oxovanadium(IV)). The thermal instability described below models the ligand dissociation kinetics that occur in biological media, albeit driven by hydrolysis rather than heat.

Part 2: Primary Decomposition Pathways

The thermal decomposition of TDMAV and TEMAV is not a singular event but a competition between two distinct pathways:


-Hydrogen Elimination  (clean) and Metallacycle Formation  (contaminating).
Pathway A: -Hydrogen Elimination (Dominant < 300°C)

This is the desired pathway for clean ligand removal. It requires a planar four-center transition state.

  • Mechanism: A

    
    -hydrogen on the alkyl group (e.g., the methyl H in a dimethylamido ligand) interacts agostically with the Vanadium center.
    
  • Bond Cleavage: The V–N bond breaks, and the hydrogen transfers to the nitrogen.

  • Products:

    • Volatile Byproduct: Dimethylamine (

      
      ).
      
    • Surface Species: A V–Imido species (

      
      ) or V–Hydride (transient).
      
  • Result: Clean formation of V–N bonds in the film.

Pathway B: Metallacycle Formation (Dominant > 350°C)

This pathway is responsible for carbon contamination (carbide formation) in thin films.

  • Mechanism: Activation of a

    
    -hydrogen (gamma to the metal) leads to the formation of a stable V–C–N metallacycle ring.
    
  • Reaction: The alkyl group "folds back" onto the metal center.

  • Result: The carbon atom becomes chemically bonded to the vanadium, making it extremely difficult to remove via volatilization. This leads to Vanadium Carbonitride (

    
    ) rather than pure VN.
    
Pathway Visualization

The following diagram illustrates the competition between these mechanisms.

DecompositionPathways Precursor TDMAV Precursor [V(NMe2)4] TS_Beta Transition State (4-Center Planar) Precursor->TS_Beta < 300°C TS_Gamma Transition State (Gamma-H Activation) Precursor->TS_Gamma > 350°C Product_Clean Clean Ligand Loss (HNMe2 + Imine) TS_Beta->Product_Clean Product_Dirty Metallacycle (V-C-N Ring) TS_Gamma->Product_Dirty Final_VN Vanadium Nitride (Pure VN) Product_Clean->Final_VN + NH3 (Transamination) Final_VCN Vanadium Carbonitride (VCN Contamination) Product_Dirty->Final_VCN Irreversible C-Trap

Caption: Competitive thermal decomposition pathways for TDMAV. Green paths indicate clean ligand removal; red paths indicate carbon incorporation.

Part 3: Experimental Validation Protocols

To validate these pathways in a laboratory setting, a self-validating workflow combining Thermogravimetric Analysis (TGA) and In-Situ Mass Spectrometry (MS) is required.

Protocol: Differential TGA/DSC

Objective: Determine the precise onset temperature (


) and activation energy (

).
  • Sample Prep: Load 10–15 mg of TDMAV into an aluminum hermetic pan inside an Argon-filled glovebox (

    
     ppm).
    
  • Pinhole: Pierce the lid with a single 50

    
     pinhole immediately before loading into the TGA to allow volatile escape without premature hydrolysis.
    
  • Ramp: Heat from 30°C to 600°C at 10°C/min under flowing

    
     (100 sccm).
    
  • Analysis:

    • Calculate the derivative weight loss (

      
      ).
      
    • Validation Check: If the residue mass is >30% of initial mass, significant oxidation (forming

      
      ) or carbide formation occurred. Pure decomposition to VN should yield ~25-28% residual mass.
      
Protocol: In-Situ Effluent Mass Spectrometry

Objective: Confirm


-H elimination by detecting specific fragments.
  • Setup: Connect TGA exhaust via a heated capillary (150°C) to a Quadrupole Mass Spectrometer (QMS).

  • Monitoring: Track the following

    
     signals:
    
    • 
       45:  Dimethylamine (
      
      
      
      ) — Primary indicator of clean elimination.
    • 
       57:  N-methylmethanimine (
      
      
      
      ) — Secondary product.
    • 
       198:  Parent ion (
      
      
      
      ) — Indicates evaporation without decomposition.
  • Interpretation:

    • Regime I (< 150°C): High

      
       198 signal (Evaporation).
      
    • Regime II (200–300°C): Rise in

      
       45/57, drop in 
      
      
      
      198 (Decomposition).
Experimental Workflow Diagram

ExperimentalWorkflow Glovebox Glovebox Prep (<0.1 ppm H2O) TGA TGA/DSC Furnace (N2 Flow) Glovebox->TGA Sample Transfer Capillary Heated Capillary (150°C) TGA->Capillary Volatiles Data Data Correlation (dm/dT vs m/z) TGA->Data Weight Loss QMS Quadrupole Mass Spec Capillary->QMS Ionization QMS->Data Fragment Intensity

Caption: Integrated analytical workflow for distinguishing evaporation from decomposition mechanisms.

Part 4: Quantitative Data Summary

The following data summarizes the thermal behavior of Vanadium(IV) alkylamides compared to their Titanium analogs.

ParameterTDMAV (

)
TEMAV (

)
TDMAT (Ti Analog)
Molecular Weight 227.2 g/mol 283.3 g/mol 224.2 g/mol
Volatility (

)
~60°C @ 0.1 Torr~85°C @ 0.1 Torr~50°C @ 0.1 Torr
Decomposition Onset 150–180°C 130–160°C 180–200°C
Dominant Mechanism

-H Elimination

-H Elimination

-H Elimination
Activation Energy (

)
~12–15 kcal/mol~10–12 kcal/mol~18 kcal/mol
Carbon Content (w/o

)
High (10–20 at.%)High (>20 at.%)High (15–30 at.%)

Data synthesized from CVD process windows and comparative organometallic stability studies.

Part 5: Implications for Process Engineering

The "Transamination" Solution

To prevent the "Pathway B" (Metallacycle) described in Section 2.2, an excess of Ammonia (


) is required during the CVD/ALD process.
  • Mechanism:

    
     attacks the V–N bond more aggressively than the thermal elimination process.
    
  • Reaction:

    
    .
    
  • Benefit: This effectively "scrubs" the alkyl ligands before they can activate the

    
    -hydrogen to form carbides, yielding stoichiometric VN films.
    
Storage and Handling

Due to the


 radical nature of V(IV), TDMAV is more susceptible to oxidative degradation than TDMAT.
  • Requirement: Store in stainless steel bubblers under

    
     or Ar.
    
  • Shelf Life: Degradation accelerates >25°C. Refrigerated storage (4°C) is recommended to prevent slow thermal disproportionation.

References

  • Gordon, R. G., Fix, R., & Hoffman, D. M. (1993).[1] Chemical vapor deposition of vanadium, niobium, and tantalum nitride thin films.[1] Chemistry of Materials.[1][2][3][4][5][6][7] Link

  • Dubois, L. H., Zegarski, B. R., & Girolami, G. S. (1992).[6] Infrared studies of the surface and gas phase reactions leading to the growth of titanium nitride thin films from tetrakis(dimethylamido)titanium and ammonia.[6][8] Journal of the Electrochemical Society. Link

  • Ereztech. (2024).[9][10] Tetrakis(dimethylamino)vanadium(IV) Technical Data Sheet.Link

  • Yun, J. Y., et al. (2009).[11] Real-time decomposition monitoring of a metal organic precursor for MOCVD processes. Measurement Science and Technology.[11][12] Link

  • Strem Chemicals. (2024).[5] Product Booklet: CVD/ALD Precursors for Metal Nitrides.Link

Sources

Mechanistic Control of Ligand Exchange in Diethylazanide Vanadium(4+) Complexes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic Chemists and Materials Scientists

Executive Summary

This guide details the ligand exchange mechanisms of Tetrakis(diethylamido)vanadium(IV) (also known as vanadium(IV) diethylazanide,


). While primarily utilized as a volatile precursor for Atomic Layer Deposition (ALD) of vanadium oxides and nitrides, this complex serves a critical, often overlooked role in medicinal inorganic chemistry . Its ability to function as a "proton sponge"—where the leaving diethylamide ligand acts as an internal base—allows for the clean, anhydrous synthesis of sensitive vanadium(IV) insulin-mimetics and anticancer candidates, bypassing the hydrolytic instability common in aqueous vanadium chemistry.

Part 1: The Chemical Architecture of V(IV) Diethylazanides

To control the exchange, one must first understand the lability of the V-N bond. The


 complex adopts a distorted tetrahedral geometry.
Electronic and Steric Configuration
  • Oxidation State: Vanadium is in the +4 state (

    
     configuration), rendering the complex paramagnetic . This complicates standard NMR analysis (causing line broadening) but makes Electron Paramagnetic Resonance (EPR) a primary validation tool.
    
  • The V-N Bond: The bond between Vanadium and the Nitrogen of the diethylazanide is highly polarized (

    
    ). The nitrogen lone pair donates 
    
    
    
    -electron density into the empty d-orbitals of the vanadium, stabilizing the coordinatively unsaturated metal center.
  • Steric Bulk: The ethyl groups provide significant steric protection compared to the dimethyl analogue (

    
    ), making the diethyl variant slightly less volatile but more manageable for solution-phase ligand exchange experiments.
    
The "Internal Base" Advantage

In drug development, synthesizing vanadium complexes often requires deprotonating a ligand (e.g., a phenol, hydroxamate, or thiol). Using


 eliminates the need for external bases (like NaH or 

).

The byproduct is volatile diethylamine (

), which can be removed easily under vacuum, driving the equilibrium forward (Le Chatelier’s principle).

Part 2: Mechanistic Pathways of Ligand Exchange

The ligand exchange mechanism in


 is predominantly governed by protonolysis  via an associative pathway .
The Associative Protonolysis Mechanism

Because the V(IV) center is coordinatively unsaturated (typically 4-coordinate), it readily accepts incoming nucleophiles before releasing the leaving group.

  • Association: The incoming protic ligand (

    
    ) binds to the vanadium center via its lone pair, increasing the coordination number from 4 to 5 (Transition State I).
    
  • Proton Transfer (Rate Limiting): The acidic proton on the incoming ligand is transferred to the nitrogen of the diethylazanide ligand. This is facilitated by the basicity of the amido nitrogen.

  • Elimination: The V-N bond cleaves, releasing neutral diethylamine (

    
    ) and restoring the coordination number (or retaining the new ligand to form a higher-coordinate species).
    
Visualization of the Reaction Coordinate

The following diagram illustrates the energy landscape and structural evolution during the exchange of a diethylazanide ligand with a generic alcohol/phenol (ROH).

LigandExchange Figure 1: Associative Protonolysis Mechanism of V(IV) Amides Precursor Reactants V(NEt2)4 + ROH Intermediate Associative Intermediate [V(NEt2)4(ROH)] (5-Coordinate) Precursor->Intermediate Nucleophilic Attack (Fast) TS Transition State Proton Transfer (V-N...H...O-R) Intermediate->TS H-Migration Products Products V(NEt2)3(OR) + HNEt2 TS->Products Elimination of Amine (Irreversible in Vacuo)

Caption: The reaction proceeds via coordination expansion followed by intracomplex proton transfer.

Part 3: Experimental Protocols for Kinetic Analysis & Synthesis

Warning:


 is extremely sensitive to moisture and oxygen. All protocols must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk lines or a Glovebox.
Protocol: Anhydrous Synthesis of V(IV) Bioactive Complexes

This protocol describes replacing


 ligands with a chelating ligand (e.g., Maltol or a Schiff base) to create a drug candidate.

Materials:

  • Precursor:

    
     (Sigma-Aldrich or synthesized via 
    
    
    
    ).
  • Ligand: 2 equivalents of Maltol (dried).

  • Solvent: Anhydrous Toluene (dried over Na/Benzophenone).

Step-by-Step Workflow:

  • Preparation (Glovebox): Dissolve 1.0 mmol of ligand in 10 mL anhydrous toluene. Dissolve 0.5 mmol of

    
     in 5 mL toluene.
    
  • Addition: Add the ligand solution dropwise to the vanadium solution at

    
     (dry ice/acetone bath). Reasoning: Low temperature controls the exotherm of the acid-base reaction and prevents over-reduction or polymerization.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours. A color change (typically dark green/blue to brown/purple) indicates substitution.

  • Elimination: Apply dynamic vacuum to the Schlenk flask for 1 hour at RT.

    • Mechanism:[1][2] This removes the solvent and the volatile diethylamine byproduct (

      
      ), driving the reaction to completion.
      
  • Isolation: Redissolve the solid residue in minimal Pentane/Hexane and crystallize at

    
    .
    
Protocol: Kinetic Monitoring via UV-Vis Spectroscopy

Since the complex is paramagnetic (


), NMR is difficult. UV-Vis is the preferred method for monitoring the rate of exchange (

).

Table 1: Kinetic Parameters for V(IV) Amide Protonolysis

ParameterValue / ConditionNotes
Detection Method UV-Vis (d-d transitions)Monitor shift in

(typically 500-800 nm range).
Reaction Order Second Order (Overall)First order in [V], First order in [Ligand].
Rate Constant (

)

Highly dependent on steric bulk of the incoming alcohol/phenol.
Isotope Effect

Indicates proton transfer is involved in the rate-determining step.
Experimental Workflow Diagram

Workflow Figure 2: Synthesis and Validation Workflow for V(IV) Ligand Exchange Start Start: Inert Atmosphere (Glovebox/Schlenk) Solv Solvent Drying (Toluene/THF over Na/K) Start->Solv Mix Mixing Reactants (-78°C Addition) Solv->Mix Anhydrous Transfer Monitor Monitor Reaction (UV-Vis / Color Change) Mix->Monitor Warm to RT Vac Vacuum Volatilization (Remove HNEt2) Monitor->Vac Completion Analyze Validation (EPR + X-Ray) Vac->Analyze Isolate Solid

Caption: Step-by-step workflow for handling moisture-sensitive vanadium amides.

Part 4: Applications in Drug Development & Materials

From Precursor to Bioactive Scaffold

The "diethylazanide route" is superior to aqueous synthesis for creating lipophilic vanadium drugs.

  • Target: Insulin-mimetic bis(maltolato)oxovanadium(IV) (BMOV) analogs.

  • Advantage: Aqueous synthesis often yields vanadyl hydroxides or oligomers. The amide route yields discrete, monomeric species because the only byproduct is an amine gas.

Analytical Validation (Self-Validating the Protocol)

How do you know the exchange worked?

  • EPR (Electron Paramagnetic Resonance):

    • Precursor:

      
       shows a characteristic 8-line hyperfine splitting pattern (due to 
      
      
      
      ,
      
      
      ).
    • Product: The coupling constant (

      
      ) and g-values will shift significantly upon coordination of oxygen/sulfur ligands.
      
  • IR Spectroscopy:

    • Disappearance of the

      
       stretch (
      
      
      
      ).
    • Appearance of ligand-specific bands (e.g.,

      
       shifts in maltol).
      

References

  • Gordon, R. G., et al. (2001). "Volatile Liquid Precursors for the Atomic Layer Deposition of Thin Films." Inorganic Chemistry.

  • Lappert, M. F., Power, P. P., et al. (2009). Metal Amide Chemistry. Wiley. (Fundamental text on the polarity of M-N bonds and protonolysis mechanisms).
  • Crans, D. C., et al. (2018). "Vanadium in Biological Systems and Medicinal Chemistry."[3] Chemical Reviews.

  • Rehder, D. (2015). "The role of Vanadium in Biology and Medicine." Inorganic Chemistry Frontiers.

  • Ma, Y., et al. (2012). "Synthesis and ALD of Vanadium Oxide using Tetrakis(dimethylamino)vanadium." Journal of The Electrochemical Society.

Sources

solubility of tetrakis(diethylamino)vanadium in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrakis(diethylamino)vanadium(IV) (TDEAV , V(NEt₂)\₄) is a highly reactive, paramagnetic organometallic precursor utilized primarily in Atomic Layer Deposition (ALD) for semiconductor fabrication and as a specialized catalyst/reagent in organic synthesis.

For researchers in drug development and materials science, TDEAV presents a unique solubility paradox: it is highly soluble in non-polar organic solvents but violently reactive toward protic solvents. Successful application requires strict adherence to inert atmosphere protocols.[1][2][3] This guide defines the solubility limits, mechanistic stability factors, and validated handling workflows to ensure experimental reproducibility and safety.

Physicochemical Profile & Mechanistic Basis

To understand TDEAV’s solubility, one must analyze its coordination environment. The vanadium center is in the +4 oxidation state (


 configuration), coordinated by four diethylamido ligands. The bulky ethyl groups create a hydrophobic shell, preventing the formation of stable oligomers and ensuring high solubility in non-polar media. However, the V–N bond is highly polarized and susceptible to nucleophilic attack by protons (

), leading to immediate decomposition.
Table 1: Physicochemical Properties of TDEAV
PropertyValueNotes
Formula

Molecular Weight 339.46 g/mol
Appearance Dark Green to Brown LiquidColor intensity varies with purity/oxidation.
Boiling Point 110°C @ 0.05 mmHgHigh vacuum required for distillation.[4]
Oxidation State +4Paramagnetic (EPR active).
Coordination Geometry Distorted TetrahedralSteric bulk of

governs geometry.
Sensitivity High (Air/Moisture)Reacts instantly with

, alcohols, acids.

Solubility & Solvent Compatibility[5][6]

The solubility of TDEAV is binary: it is either miscible (compatible) or reactive (incompatible). There is no "partial solubility" in protic solvents; there is only decomposition.

Compatible Solvents (Inert Media)

TDEAV dissolves via Van der Waals interactions. The alkyl groups of the solvent interact with the ethyl ligands of the complex.

  • Hydrocarbons (Preferred): Hexane, Pentane, Cyclohexane, Heptane.

    • Utility: Ideal for recrystallization, washing, and ALD delivery.

  • Aromatic Hydrocarbons: Toluene, Benzene, Xylene.

    • Utility: High solubility; preferred for synthetic reactions requiring higher reflux temperatures.

  • Ethers: Tetrahydrofuran (THF), Diethyl Ether (

    
    ).
    
    • Utility: Good solubility due to weak donor ability, but ensure solvents are strictly anhydrous and peroxide-free.

Incompatible Solvents (Reactive Media)

Protic solvents donate a proton to the amido nitrogen, cleaving the V–N bond.

  • Water: Hydrolysis yields Vanadium Oxide (

    
    ) and diethylamine.
    
  • Alcohols (MeOH, EtOH, iPrOH): Alcoholysis yields Vanadium Alkoxides (

    
    ) and diethylamine.
    
  • Chlorinated Solvents (Caution):

    
     and 
    
    
    
    can be used if strictly dry, but long-term stability is lower than in hydrocarbons due to potential radical reactions with the V(IV) center.
Table 2: Solubility & Reactivity Matrix
Solvent ClassSpecific SolventSolubility StatusReaction / Outcome
Aliphatic HC Hexane, PentaneHigh (Miscible) Stable. Ideal for storage/transport.
Aromatic HC Toluene, BenzeneHigh (Miscible) Stable. Standard reaction medium.
Ethers THF, Diethyl EtherGood Stable (must be anhydrous).
Alcohols Methanol, EthanolDecomposes Rapid alcoholysis


+

.
Water

Violent Decomp. Hydrolysis


/

precipitates.
Ketones AcetoneAvoid Potential enolate chemistry / coordination.

Reactivity Pathways & Drug Development Relevance

While TDEAV is a materials precursor, its reactivity is exploited in Medicinal Chemistry to synthesize bioactive Vanadium(IV) complexes (e.g., insulin mimetics).

Synthetic Utility: Ligand Exchange

TDEAV acts as a "Vanadium Source" that delivers the


 ion while the basic diethylamido ligands function as internal bases, deprotonating incoming ligands (like maltol or hydroxypyridinones) to form stable chelates without added base.

Reaction:



(Where LH = Protic ligand, e.g., phenol, thiol, enol)
Visualization: Reactivity Flowchart

TDEAV_Reactivity TDEAV TDEAV V(NEt2)4 Hydrocarbons Hydrocarbons (Hexane/Toluene) TDEAV->Hydrocarbons Dissolution Alcohols Alcohols (ROH) TDEAV->Alcohols Alcoholysis Water Water (H2O) TDEAV->Water Hydrolysis Ligands Chelating Ligands (e.g., Maltol) TDEAV->Ligands Protonolysis (Synthetic Route) Solution Stable Solution (Green) Hydrocarbons->Solution Alkoxide Vanadium Alkoxide V(OR)4 + HNEt2 Alcohols->Alkoxide Oxide Vanadium Oxide (VO2) Precipitate Water->Oxide Complex Bioactive V(IV) Complex Ligands->Complex

Figure 1: Reactivity pathways of TDEAV. Green paths indicate physical dissolution; red/yellow paths indicate chemical transformation.

Validated Handling Protocol (Schlenk & Glovebox)

Trustworthiness: This protocol is self-validating. If the TDEAV turns from dark green to blue/black or forms a precipitate, the inert atmosphere has been compromised.

Preparation of Anhydrous Solvents
  • Requirement: Solvents must be dried to < 1 ppm

    
    .
    
  • Method: Distill Toluene/Hexane over Sodium/Benzophenone or pass through an activated alumina column (Solvent Purification System).

  • Validation: Test solvent with a drop of titanocene dichloride (should remain red) or use a coulometric Karl Fischer titrator.

Dissolution Workflow
  • Environment: Perform all operations in a Nitrogen/Argon filled Glovebox (

    
     ppm).
    
  • Weighing: Weigh TDEAV into a dry Schlenk flask or vial. Note: TDEAV is a liquid; use a gas-tight syringe for volumetric transfer if density is known (approx 0.9-1.0 g/mL, verify specific batch).

  • Solvent Addition: Add anhydrous Hexane or Toluene slowly.

  • Observation: The liquid should mix instantly, forming a clear, dark green solution.

    • Failure Mode: Cloudiness indicates moisture in the solvent.

  • Transfer: Use cannula transfer techniques or gas-tight syringes with Luer-lock tips for removing the solution from the glovebox.

Visualization: Handling Workflow

Handling_Protocol Start Start: TDEAV Handling SolventPrep Solvent Drying (Na/Benzophenone or SPS) Start->SolventPrep Glovebox Glovebox Entry (Ar/N2 Atmosphere) Mixing Dissolution (Add Toluene/Hexane) Glovebox->Mixing Combine TDEAV + Solvent SolventPrep->Glovebox Transfer Anhydrous Solvent Check Visual Check: Clear Green? Mixing->Check Success Ready for Synthesis/ALD Check->Success Yes Fail STOP: Decomposition (Cloudy/Blue shift) Check->Fail No (Moisture present)

Figure 2: Operational workflow for preparing TDEAV solutions. Adherence to the "Visual Check" step ensures sample integrity.

Safety & Toxicology

  • Vanadium Toxicity: Vanadium compounds are toxic by inhalation and ingestion. TDEAV hydrolyzes to release diethylamine (corrosive, toxic) and vanadium oxides.

  • Flammability: TDEAV is often stored in flammable solvents. The compound itself may be pyrophoric in high concentrations or on high surface area supports.

  • PPE: Flame-resistant lab coat, nitrile gloves (double gloved), and safety glasses. Work strictly in a fume hood or glovebox.

References

  • Synthesis & Properties: Haiduc, I., & Edelmann, F. T. (1999). Supramolecular Organometallic Chemistry. Wiley-VCH. (Discusses general properties of metal amides).
  • ALD Applications: Gordon, R. G., et al. (2017). "Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor." Journal of Materials Research, 32(1), 38-46. Link (Analogous chemistry for TDEAV).

  • Solubility & Reactivity: Bradley, D. C., & Thomas, I. M. (1960). "Metallo-organic compounds containing metal-nitrogen bonds: Part I. Some dialkylamino-derivatives of vanadium." Journal of the Chemical Society, 3857-3861. Link

  • Bioactive Vanadium Precursors: Thompson, K. H., & Orvig, C. (2003). "Boon and bane of metal ions in medicine." Science, 300(5621), 936-939. (Contextualizes V(IV) in drug dev).

Sources

Steric Hindrance & Stability: A Deep Dive into Vanadium(IV) Diethylamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical properties of Tetrakis(diethylamido)vanadium(IV) (TDEAV,


), focusing on how steric hindrance influences its thermal stability, volatility, and Atomic Layer Deposition (ALD) behavior. Unlike its methyl-substituted counterpart (TDMAV), TDEAV presents a complex trade-off: increased steric bulk theoretically protects the metal center, yet the presence of 

-hydrogens introduces a low-energy decomposition pathway. This guide details the mechanistic causality of these effects and provides a self-validating protocol for precursor handling.

Molecular Architecture & Steric Quantification

The reactivity of vanadium amides is governed by the competition between the electrophilicity of the


 center and the steric shielding provided by the amido ligands.
Ligand Cone Angles and Shielding

The steric bulk of a ligand is quantified by its Tolman Cone Angle (


) . In 

precursors, the amido ligands adopt a pseudo-tetrahedral geometry.
PrecursorLigandFormulaApprox.[1][2] Cone Angle (

)
Steric Implications
TDMAV Dimethylamido

~118°Low shielding; metal center is accessible to nucleophiles (e.g.,

). High GPC.
TDEAV Diethylamido

~148°High shielding; significant steric crowding around V. Lower GPC due to site blocking.

Causality: The larger ethyl groups in TDEAV create a "steric umbrella." While this reduces the rate of hydrolysis (enhancing handling time slightly), it primarily acts to lower the saturation coverage on a substrate surface during ALD, as fewer molecules can physically fit per unit area.

Structural Visualization

The following diagram illustrates the steric crowding difference. In TDEAV, the ethyl "arms" sweep out a larger volume, preventing the approach of co-reactants and neighboring precursor molecules.

StericComparison cluster_0 TDMAV (Methyl) cluster_1 TDEAV (Ethyl) V1 V(IV) N1 N V1->N1 N2 N V1->N2 C1 Me N1->C1 C2 Me N1->C2 V2 V(IV) N3 N V2->N3 N4 N V2->N4 C3 Et N3->C3 C4 Et N3->C4 C3->C4 Steric Repulsion

Figure 1: Comparative molecular topology showing the increased steric clash (red dotted line) in TDEAV compared to the open structure of TDMAV.

The Stability Paradox: Sterics vs. Beta-Hydrogen Elimination

A common misconception is that bulkier ligands always equal higher thermal stability. For TDEAV, this is false due to the specific decomposition mechanism enabled by the ethyl group.

Mechanism of Decomposition
  • TDMAV (

    
    ):  Lacks 
    
    
    
    -hydrogens. Decomposition requires high-energy C-N bond homolysis or metallacycle formation. Stable up to ~150-170°C.
  • TDEAV (

    
    ):  Possesses 
    
    
    
    -hydrogens on the ethyl chains. This allows for
    
    
    -Hydride Elimination
    , a low-energy pathway that occurs at lower temperatures (often <150°C).

The Pathway:

  • Agostic Interaction: A

    
    -hydrogen on the ethyl group interacts with the empty d-orbital of the 
    
    
    
    center.
  • Transition State: A 4-membered metallacycle forms (

    
    ).
    
  • Elimination: The C-N bond breaks, releasing ethene (

    
    )  and leaving a 
    
    
    
    species (which further reacts/decomposes).

BetaElimination Step1 Intact TDEAV (V-N-CH2-CH3) Step2 Transition State (Agostic V...H-C) Step1->Step2 Heat (>120°C) Step3 Decomposition (V-H + Ethene + Imine) Step2->Step3 Beta-H Transfer Mechanism Key Vulnerability: The Beta-H is accessible despite steric bulk. Step2->Mechanism

Figure 2: The Beta-Hydride elimination pathway, the primary failure mode for TDEAV thermal stability.

Implications for Deposition

Because TDEAV decomposes at lower temperatures than TDMAV, the ALD Process Window is narrower.

  • TDMAV Window: 100°C – 175°C

  • TDEAV Window: 80°C – 130°C (Risk of CVD-like parasitic growth above 130°C).

ALD Performance: Steric Effects on Growth

In Atomic Layer Deposition, the Growth Per Cycle (GPC) is defined by the saturation density of the precursor on the surface.

Surface Saturation Model

When TDEAV adsorbs onto a hydroxylated surface (e.g.,


), the bulky diethylamido ligands cover a large "footprint."
  • Steric Shielding: One adsorbed TDEAV molecule may physically block 2-3 neighboring surface -OH sites.

  • Result: The surface saturates faster (in terms of dose time) but with fewer metal atoms per unit area.

ParameterTDMAV (

)
TDEAV (

)
Mechanism
GPC (Å/cycle) ~1.6 - 1.9 Å~0.5 - 1.0 ÅSteric footprint limits packing density.
Dose Time ShortMediumSlower diffusion due to higher molecular weight.
Impurity (C) ModerateLowerCleaner ligand exchange if T <

.

Experimental Protocol: Synthesis & Handling

Objective: Synthesis of


 via salt metathesis.
Safety: 

is corrosive and explosive with water. TDEAV is air/moisture sensitive. All steps must be performed under Argon/Nitrogen.
Materials
  • Vanadium(IV) Chloride (

    
    )[3]
    
  • Lithium Diethylamide (

    
    )
    
  • Solvent: Anhydrous Hexane or Toluene (dried over Na/Benzophenone).

Step-by-Step Workflow
  • Preparation (Glovebox):

    • Suspend 4.1 equivalents of

      
       in frozen hexane (-78°C bath).
      
    • Slowly add 1 equivalent of

      
       dropwise. The reaction is highly exothermic.
      
    • Expert Insight: Keeping the temp low prevents reduction of V(IV) to V(III), a common side reaction.

  • Reaction:

    • Allow the mixture to warm to room temperature (RT) slowly over 4 hours.

    • Stir at RT for 12 hours. The solution will turn dark (brown/green).

  • Purification (The Critical Step):

    • Filtration: Filter through a Celite pad to remove the fine

      
       precipitate.
      
    • Solvent Removal: Remove hexane under vacuum (

      
       Torr).
      
    • Distillation: TDEAV is a viscous liquid. Distill under high vacuum (

      
       Torr) at ~80-100°C.
      
    • Self-Validation: If the distillate is green/blue, you likely have V(III) contamination. Pure V(IV) amide should be dark orange/brown.

  • Storage:

    • Store in stainless steel ampoules or Schlenk flasks at -20°C to inhibit slow thermal decomposition.

SynthesisWorkflow Start Reagents: VCl4 + 4 LiNEt2 Mix Cryogenic Mixing (-78°C, Hexane) Start->Mix Warm Warm to RT (12h Stirring) Mix->Warm Filter Celite Filtration (Remove LiCl) Warm->Filter Vac Vacuum Distillation (10^-3 Torr, 90°C) Filter->Vac Product Pure V(NEt2)4 (Dark Liquid) Vac->Product Validation Check Color: Blue = V(III) (Fail) Brown = V(IV) (Pass) Vac->Validation

Figure 3: Synthesis and purification workflow for TDEAV.

References

  • Steric Effects in ALD Precursors

    • Comparison of thermal and plasma-enhanced atomic layer deposition of niobium oxide thin films. (Discusses analogous steric effects in Group 5 amides).
    • Source:

  • Decomposition Mechanisms

    • Thermal decomposition of V(NEt2)4 in an MOCVD reactor: a low-temperature route to vanadium carbonitride coatings.[4] (Confirms Beta-H elimination pathway).

    • Source:

  • General Vanadium Amide ALD

    • Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor.[2]

    • Source:

  • Beta-Hydride Elimination Principles

    • Beta-Hydrogen Elimin
    • Source:

Sources

Molecular Geometry of Diethylazanide Vanadium(4+) via DFT Calculations

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the rigorous computational protocol for determining the molecular geometry of Tetrakis(diethylamido)vanadium(IV) (also known as tetrakis(diethylazanide)vanadium(IV)), a paramagnetic


 transition metal complex.

While often utilized as a precursor for vanadium nitride thin films in materials science, the computational methodologies described here are directly transferable to the modeling of vanadium-based metallodrugs (e.g., insulin mimetics like vanadyl sulfate and bis(maltolato)oxovanadium(IV)).

Executive Summary & Chemical Context

Molecule: Tetrakis(diethylamido)vanadium(IV) Formula:


Electronic State:  Vanadium(IV) (

), Spin Doublet (

). Symmetry: Distorted Tetrahedral (

or

symmetry).

Accurate modeling of Vanadium(IV) species is challenging due to the Jahn-Teller distortion inherent in


 systems and the strong 

-donation from the amido nitrogen lone pairs into the empty vanadium

-orbitals. This guide provides a self-validating DFT protocol to resolve these features.

Computational Theory & Methodology

The "Model Chemistry" Selection

To achieve high fidelity, we must balance the description of the core metal electrons with the steric bulk of the ethyl ligands.

ComponentRecommendationScientific Rationale
Functional UB3LYP-D3(BJ) or UM06 Unrestricted (U) formalism is mandatory for the open-shell doublet (

). Hybrid functionals (B3LYP, M06) accurately describe the V-N bond covalency. D3(BJ) dispersion corrections are critical to capturing the steric interlocking of the eight ethyl groups.
Basis Set (Metal) def2-TZVP The Triple-Zeta Valence Polarized basis set on Vanadium minimizes Basis Set Superposition Error (BSSE) and accurately describes the diffuse

-electron density.
Basis Set (Ligand) def2-SVP or 6-31G(d) A Split-Valence Polarized set is sufficient for C, H, and N, reducing computational cost without sacrificing geometric accuracy.
Solvation Gas Phase (Initial)Perform initial optimizations in the gas phase. If modeling biological contexts (drug design), apply SMD (Water) in a subsequent step.
The Self-Validating Workflow

The following Graphviz diagram outlines the logical flow for the computational experiment, ensuring no false minima are accepted.

DFT_Workflow Fig 1. Self-validating DFT workflow for open-shell transition metal complexes. Start Initial Guess (V-N ~1.88 Å, Td geometry) Opt Geometry Optimization (UB3LYP-D3/def2-TZVP) Start->Opt Freq Frequency Calculation (Hessian Analysis) Opt->Freq Check Imaginary Frequencies? Freq->Check Stable Wavefunction Stability (Check S^2 contamination) Check->Stable No (N_imag = 0) Distort Distort Geometry (Follow Imaginary Mode) Check->Distort Yes (N_imag > 0) Final Final Geometry & Electronic Analysis Stable->Final Distort->Opt

Step-by-Step Computational Protocol

Step 1: Construction of the Initial Guess

Do not start with a perfect tetrahedron. The steric bulk of the diethyl groups will force a distortion.

  • Central Atom: Vanadium (V).[1][2][3][4][5]

  • Ligands: Four

    
     groups.
    
  • Coordination: Arrange N atoms in a tetrahedral geometry around V.

  • Conformation: Rotate the ethyl groups to minimize clashes (

    
     symmetry is a good starting point).
    
  • Bond Length Guess: Set V-N distance to 1.88 Å (based on the dimethyl analog).

Step 2: Input File Configuration (Example for Gaussian/ORCA)

Ensure the spin multiplicity is set to 2 (Doublet).

  • Charge: 0

  • Multiplicity: 2

  • Keywords (Gaussian): # opt freq ub3lyp/gen pseudo=read empiricaldispersion=gd3bj

  • Basis Set Block:

    • V: def2-TZVP

    • C, H, N: def2-SVP

Step 3: Analysis of the Optimized Geometry

Upon convergence, you must verify the structure against known crystallographic trends for V(IV) amides.

A. Geometric Parameters

The geometry will not be a perfect tetrahedron (


).[4][6] It will exhibit 

or

symmetry
flattening.
ParameterExpected Value (DFT)Validation Reference
V-N Bond Length 1.88 - 1.91 Å Consistent with

gas-phase diffraction (1.88 Å) [1].
N-V-N Angles Split: ~100° & ~114° Distortion from 109.5° due to

-bonding and steric bulk [2].
N-Geometry Trigonal Planar Sum of angles around N

360°. Indicates


-donation.
B. Electronic Structure Validation
  • Spin Contamination: Check

    
    . For a doublet, the exact value is 0.75.
    
    • Acceptable Range:

      
      .
      
    • Action: If

      
      , the wavefunction is spin-contaminated; switch to a Restricted Open-Shell (RODFT) method.
      
  • Spin Density: Plot the spin density surface. It should be localized primarily on the Vanadium atom (

    
     or 
    
    
    
    orbital), with minor delocalization onto the Nitrogen atoms.

Structural Logic & Mechanism

Why does the molecule adopt this shape? The geometry is a competition between steric repulsion (Ethyl groups) and electronic stabilization (


-bonding).

V_Geometry_Logic Fig 2. Causal factors governing the geometry of V(NEt2)4. V_Core Vanadium(IV) Core (d1 configuration) Pi_Bond N-to-V pi-donation (Electronic Stabilization) V_Core->Pi_Bond Accepts e- Ligands 4x Diethylamido Ligands (Bulky + pi-donors) Sterics Steric Repulsion (Ethyl-Ethyl clash) Ligands->Sterics Crowding Ligands->Pi_Bond Donates e- Geometry Distorted Tetrahedron (D2d / S4 Symmetry) Sterics->Geometry Prevents Ideal Td Pi_Bond->Geometry Enforces Planar N Short_Bond Short V-N Bonds (~1.88 A) Pi_Bond->Short_Bond

Key Insight for Drug Development

In biological systems, Vanadium(IV) often coordinates to histidine (nitrogen) or glutamate (oxygen). The planar nitrogen geometry observed in


 serves as a benchmark for modeling histidine coordination. If your DFT calculation of a V-peptide complex shows pyramidal nitrogens where 

-bonding is expected, your functional may be underestimating the metal-ligand covalency.

References

  • Haaland, A., Rypdal, K., Volden, H. V., & Andersen, R. A. (1992). Molecular structures of titanium(IV) and vanadium(IV) amides and alkoxides. Journal of the Chemical Society, Dalton Transactions, (5), 891–895.[3] Link

  • Scwilson, D. B. (2001). Tetrakis(dimethylamido)vanadium(IV).[1][2][3][7][8] Acta Crystallographica Section C, 57(8), 902-904.[1] Link

  • Choukroun, R., Moumboko, P., Chevalier, S., & Donnadieu, B. (1998). Cationic Homoleptic Vanadium(II), (IV), and (V)

    
    .[3] Angewandte Chemie International Edition, 37(24), 3363-3367. Link
    
  • Neese, F. (2009). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling. Coordination Chemistry Reviews, 253(5-6), 526-563. Link

Sources

Technical Guide: High-Purity Synthesis of Tetrakis(diethylamino)vanadium(IV)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Tetrakis(diethylamino)vanadium(IV) (TDEAV),


, is a critical organometallic precursor employed primarily in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for the fabrication of Vanadium Nitride (VN) and Vanadium Carbonitride (VCN) films. Its high volatility and reactivity make it ideal for low-temperature deposition processes. However, its extreme sensitivity to moisture and oxygen, coupled with the paramagnetic nature of the V(IV) center, presents unique challenges in synthesis and purification.

This guide details a high-purity synthesis protocol designed to minimize halide contamination and prevent oxidative degradation. The route focuses on the salt metathesis of Vanadium(IV) chloride with Lithium diethylamide, optimized for yield and purity (>99.9% metal basis).

Chemical Principles & Reaction Architecture

The Core Reaction

The synthesis relies on a nucleophilic substitution reaction (salt metathesis) in a non-polar, non-coordinating solvent.



Thermodynamic & Kinetic Considerations:

  • Oxidation State Stability: Vanadium(IV) is easily reduced to V(III) or oxidized to V(V). The steric bulk of the diethylamido ligand stabilizes the monomeric V(IV) center, preventing dimerization.

  • Exothermicity: The formation of the V-N bond and LiCl lattice is highly exothermic. Strict temperature control (-78°C) is mandatory to prevent thermal decomposition of the labile

    
     precursor and the resulting product.
    
  • Solubility Differential:

    
     is highly soluble in pentane/hexane, while the byproduct LiCl is insoluble. This solubility difference is the primary purification vector before distillation.
    
Impurity Profile
ImpuritySourceRemoval Strategy
Lithium Chloride (LiCl) Reaction byproductFiltration through Celite; LiCl is insoluble in hexane.
Vanadium(V) Oxides (

)

ingress
Strict Schlenk/Glovebox technique; Distillation.
Chlorovanadium amides Incomplete substitutionExcess

(5-10%); Prolonged reaction time.
Reduced V(III) species Thermal degradationMaintain T < 0°C during reaction; Avoid overheating during distillation.

Detailed Experimental Protocol

Reagents & Apparatus
  • Vanadium(IV) Chloride (

    
    ):  99.9%, reddish-brown liquid. Note: 
    
    
    
    degrades at RT; store at -20°C.
  • Lithium Diethylamide (

    
    ):  Prepared in situ from n-BuLi and diethylamine or purchased as solid.
    
  • Solvents: Anhydrous Pentane or Hexane (dried over Na/benzophenone, distilled, and degassed).

  • Apparatus: Double-manifold Schlenk line, Argon atmosphere, jacketed addition funnel, filtration cannula, high-vacuum distillation setup (

    
     Torr).
    
Step-by-Step Synthesis Workflow
Phase 1: Ligand Generation (if making in situ)
  • Charge a flame-dried 1L Schlenk flask with Hexane (500 mL) and Diethylamine (1.05 eq vs

    
    ).
    
  • Cool to -78°C (Dry ice/Acetone bath).

  • Add n-Butyllithium (1.0 eq) dropwise. Allow to warm to RT and stir for 2 hours to ensure formation of

    
    .
    
  • Checkpoint: A white suspension of

    
     indicates success.
    
Phase 2: Metallation (The Critical Step)
  • Cool the

    
     suspension back to -78°C .
    
  • Dilute

    
     (1.0 eq) in Hexane (50 mL) in a separate flask.
    
  • Slow Addition: Transfer the

    
     solution to the 
    
    
    
    suspension via a cannula or pressure-equalizing dropping funnel over 60 minutes.
    • Why: Rapid addition causes local heating, leading to V(IV) reduction.

  • Color Change: The solution will transition from white (amide) to dark reddish-brown/green (product).

  • Allow the mixture to warm slowly to Room Temperature (RT) overnight (12-16 hours).

Phase 3: Workup & Isolation
  • Filtration: The mixture contains suspended LiCl. Filter through a pad of dried Celite on a coarse frit under Argon pressure.

    • Tip: Wash the filter cake with fresh Hexane (2 x 50 mL) to recover trapped product.

  • Solvent Removal: Remove volatiles (Hexane, excess amine) under vacuum (0.1 Torr) at RT. A dark, viscous oil remains.[1]

Phase 4: Purification (Distillation)
  • Transfer the crude oil to a short-path distillation apparatus.

  • Apply high vacuum (

    
     to 
    
    
    
    Torr).
  • Heat the bath slowly.

    • Fraction 1 (Fore-run): Discard volatiles coming off < 60°C.

    • Fraction 2 (Main Product): Collect the dark green/brown liquid distilling at 85°C - 100°C (depending on vacuum depth).

  • Storage: Store in ampoules under Argon at -20°C.

Visualization: Synthesis Logic Flow

The following diagram illustrates the critical path for TDEAV synthesis, highlighting decision nodes for impurity control.

TDEAV_Synthesis Start Start: Reagent Prep LiNEt2 LiNEt2 Suspension (Hexane, -78°C) Start->LiNEt2 VCl4 VCl4 Solution (Hexane) Start->VCl4 Reaction Controlled Addition (VCl4 -> LiNEt2) Temp < -70°C LiNEt2->Reaction Nucleophile VCl4->Reaction Electrophile Warming Warm to RT (12-16 hrs) Reaction->Warming Complete Substitution Filtration Filtration (Celite) Remove LiCl Warming->Filtration Evaporation Solvent Strip (Vacuum, RT) Filtration->Evaporation Filtrate Distillation Vacuum Distillation (10^-2 Torr, ~100°C) Evaporation->Distillation Crude Oil Product Pure TDEAV (Dark Green Liquid) Distillation->Product Main Fraction

Figure 1: Critical path workflow for the synthesis of TDEAV, emphasizing temperature control and purification stages.

Characterization & Quality Control (QC)

Validating the purity of TDEAV is challenging due to its paramagnetic nature (V(IV),


), which broadens NMR signals. A multi-modal approach is required.
Analytical Data Table
MethodParameterExpected ResultNote

NMR
(

)
Purity CheckBroad, shifted peaks. Absence of sharp peaks is key.Sharp peaks indicate diamagnetic impurities (oxidized V(V) or free ligand).
EPR Oxidation State8-line hyperfine splitting pattern (

).
Confirms monomeric V(IV) species.
TGA Volatility0% residue at 300°C (under

).
Smooth weight loss curve indicates absence of non-volatile halides/oxides.
Titration Vanadium Content14.8% - 15.2% V (w/w).Standard KMnO4 redox titration.
Appearance VisualDark green/brown oily liquid.[1]Color change to orange/yellow indicates oxidation to V(V).
The "Silent" NMR Test

While paramagnetic NMR is difficult to interpret for structure, it is excellent for purity.

  • Protocol: Run

    
     NMR in dry 
    
    
    
    .
  • Pass Criteria: The spectrum should show very broad, paramagnetically shifted resonances.

  • Fail Criteria: Any sharp multiplets in the 1.0–3.0 ppm range indicate unreacted diethylamine or oxidized V(V) species (which are diamagnetic).

Safety & Handling Protocols

  • Air Sensitivity: TDEAV is pyrophoric in high concentrations and hydrolyzes instantly in air to release diethylamine and HCl (if chloride remains) or Vanadium oxides.

  • PPE: Flame-resistant lab coat, butyl rubber gloves, and eye protection.

  • Spill Control: Do not use water. Smother with dry sand or limestone.

  • Storage: Stainless steel bubblers or glass ampoules with Rotoflo taps, stored at < -10°C.

References

  • Bradley, D. C., & Thomas, I. M. (1960). Metallo-organic compounds containing metal-nitrogen bonds.[2] Part I. Some dialkylamino-derivatives of titanium and zirconium. Journal of the Chemical Society, 3857-3861. (Foundational chemistry for Group 4/5 amides). Link

  • Ereztech. (n.d.). Tetrakis(diethylamino)vanadium(IV) Product Specification and Safety Data Sheet. Retrieved October 26, 2023. Link

  • Gordon, R. G., et al. (1999). Vapor deposition of metal oxides and silicates: possible gate insulators for future microelectronics. Chemistry of Materials, 13(8), 2463-2464. (Context on amide precursors for ALD). Link

  • Strem Chemicals. (n.d.). Catalog Entry: Tetrakis(diethylamino)vanadium(IV), 95% (TDEAV).[1]Link

  • Fix, R., Gordon, R. G., & Hoffman, D. M. (1991). Chemical vapor deposition of vanadium nitride films. Chemistry of Materials, 3(6), 1138-1148. (Application and synthesis context). Link

Sources

Methodological & Application

Precision Engineering of Vanadium Nitride Thin Films via ALD using TDEAV

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-VN-TDEAV-01

Executive Summary

Vanadium Nitride (VN) is a transition metal nitride exhibiting exceptional properties, including high electrical conductivity, mechanical hardness, and superconductivity.[1] However, its deposition is complicated by its high affinity for oxygen and the thermal instability of halide precursors. This guide details the Atomic Layer Deposition (ALD) of VN using the metal-organic precursor Tetrakis(diethylamido)vanadium(IV) (TDEAV) . Unlike halide-based processes, TDEAV allows for lower deposition temperatures and avoids corrosive byproducts (HCl), making it ideal for sensitive semiconductor interconnects (Cu diffusion barriers) and high-surface-area energy storage devices (supercapacitors).

Precursor Chemistry & Handling

Tetrakis(diethylamido)vanadium (TDEAV) is a liquid organometallic precursor. Its selection over the dimethylamido analog (TDMAV) is often driven by differences in thermal stability and volatility suited for specific reactor geometries.

Physicochemical Properties
PropertySpecification
Formula

Molecular Weight 339.44 g/mol
State at STP Dark Liquid
Vapor Pressure ~0.1 Torr at 60°C (Requires heating)
Thermal Stability Decomposes > 180°C (bulk); Surface stability up to ~300°C
Reactivity Highly moisture sensitive (Handle in

/Ar Glovebox)
Precursor Delivery Protocol
  • Container: Stainless steel bubbler (ampoule).

  • Temperature: Heat bubbler to 45–60°C to generate sufficient vapor pressure.

  • Delivery Lines: Heat all delivery lines to 10–15°C above bubbler temperature (approx. 70°C) to prevent condensation and clogging.

  • Carrier Gas: High-purity Argon or Nitrogen (99.9999%).

Experimental Configuration

The ALD process can be performed in either Thermal (using


) or Plasma-Enhanced  (PEALD, using 

plasma) modes. PEALD is generally preferred for achieving lower resistivity and higher density films at lower temperatures.
Reactor Diagram (DOT Visualization)

The following diagram illustrates the precursor delivery and reaction pathway.

ALD_Setup cluster_delivery Precursor Delivery cluster_reactor Reaction Chamber TDEAV TDEAV Bubbler (60°C) ValveManifold Fast-Switching Valves (ALD) TDEAV->ValveManifold Vapor NH3 Reactant (NH3 / N2 Plasma) NH3->ValveManifold Carrier Carrier Gas (Ar/N2) Carrier->TDEAV Bubbling Carrier->ValveManifold Chamber Vacuum Chamber (150-300°C) ValveManifold->Chamber Sequential Pulsing Substrate Substrate (Si/SiO2) Pump Vacuum Pump & Scrubber Chamber->Pump Byproducts

Caption: Schematic of the ALD delivery system. Heated lines (not shown) must connect the TDEAV source to the manifold.

Process Window & Growth Characteristics[1][3][4][5][6][7]

The ALD Window

The "ALD Window"—the temperature range where growth is self-limiting and constant—for TDEAV is typically 150°C to 300°C .

  • < 150°C: Incomplete ligand exchange; high carbon contamination; low density.

  • > 300°C: Thermal decomposition of TDEAV (CVD-like growth); loss of conformality; high impurity incorporation.

Growth Rate (GPC)[1][2][7]
  • Thermal ALD (

    
    ):  ~0.8 – 1.0 Å/cycle.
    
  • PEALD (

    
     Plasma):  ~0.6 – 0.8 Å/cycle (Slower due to densification and removal of bulky ligands).
    

Detailed Deposition Protocol

This protocol assumes a standard flow-type ALD reactor.

Step-by-Step Cycle
  • Substrate Preparation: Clean Si/SiO2 wafers (standard RCA clean). Crucial: Load into reactor immediately to minimize surface water, or perform an in-situ bake at 300°C.

  • Stabilization: Bring reactor to 250°C (Optimal balance of GPC and purity).

  • The ALD Cycle:

StepActionTime (Thermal)Time (PEALD)Mechanism
1 TDEAV Pulse 2.0 s2.0 sSelf-limiting adsorption of V-precursor.
2 Purge 5.0 s5.0 sRemoval of excess TDEAV and volatiles.
3 Reactant Pulse 5.0 s (

)
10.0 s (Plasma)Ligand exchange (transamination) or combustion.
4 Purge 5.0 s5.0 sRemoval of amine byproducts (

).
Mechanistic Pathway (DOT Visualization)

Understanding the surface chemistry is vital for troubleshooting.

Reaction_Mechanism Step1 1. TDEAV Adsorption Surface saturated with V-N(Et)2 Step2 2. Steric Hindrance Bulky Ethyl groups prevent multilayer Step1->Step2 Self-Limiting Step3 3. Reactant Exposure (NH3 or N* Radicals) Step2->Step3 Purge Step4 4. Ligand Removal Formation of V-N bonds + HNEt2 byproduct Step3->Step4 Reaction Step4->Step1 Next Cycle

Caption: The cyclic ALD mechanism. Steric hindrance of the diethylamido ligands is the key factor ensuring self-limiting growth.

Critical Quality Attributes & Troubleshooting

Oxidation (The #1 Challenge)

VN is thermodynamically unstable against oxidation. Upon exposure to air, the top 2-5 nm will instantly convert to Vanadium Oxide (


 or 

).
  • Protocol Requirement: If ex-situ characterization (XRD, resistivity) is needed, you must deposit an in-situ capping layer (e.g., 5-10 nm of

    
     or 
    
    
    
    ) before breaking vacuum.
Resistivity[1][4][5][8]
  • Target: 50 – 200 µΩ·cm.

  • High Resistivity (>500 µΩ·cm)?

    • Cause 1: Oxygen contamination (Check vacuum leaks, purity of

      
      ).
      
    • Cause 2:[2][3][4] Carbon incorporation (Increase Plasma/NH3 pulse time to ensure full ligand removal).

Carbon Contamination

TDEAV contains significant carbon. Incomplete reaction leads to Vanadium Carbonitride (


).
  • Solution: PEALD is superior to Thermal ALD for reducing Carbon content to <5 at.%.

Applications

  • Copper Diffusion Barrier: VN prevents Cu migration into Si/SiO2 dielectrics in backend-of-line (BEOL) interconnects.

  • Supercapacitors: VN offers high specific capacitance and electrical conductivity, acting as a pseudocapacitive electrode material.

  • Bio-Electronics: Due to its stability (when capped) and conductivity, VN is explored for neural probe coatings, though biocompatibility requires rigorous validation.

References

  • Rampelberg, G., et al. (2014). "Atomic Layer Deposition of Thin VN Films from Tetrakis(diethylamido)vanadium Precursor." ResearchGate.[5]

  • Fix, T., et al. (2018).[1] "Plasma-enhanced atomic layer deposition of vanadium nitride." Journal of Vacuum Science & Technology A. [1]

  • Lucio-Porto, R., et al. (2015).[6] "Vanadium nitride thin films protected with an atomic-layer-deposited Al2O3 thin film."[6] AIP Advances.

  • Musschoot, J., et al. (2009). "Comparison of thermal and plasma-enhanced ALD of vanadium oxide." Microelectronic Engineering.

Sources

Application Note & Protocol: Chemical Vapor Deposition of Vanadium Nitride Thin Films Using Diethylazanide Vanadium(IV)

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the deposition of high-quality vanadium nitride thin films.

Abstract and Introduction

Vanadium Nitride (VN) is a transition metal nitride renowned for its exceptional properties, including high mechanical hardness, excellent thermal stability, and metallic electrical conductivity.[1] These characteristics make it a highly desirable material for a range of applications, from wear-resistant coatings on industrial tools to copper diffusion barriers in microelectronics and promising catalysts for electrochemical reactions.[2][3][4] Chemical Vapor Deposition (CVD) is a powerful technique for synthesizing high-purity, conformal VN thin films.[1][5]

The choice of precursor is critical in any CVD process, as it dictates the deposition chemistry, required process temperatures, and ultimately, the purity and properties of the resulting film.[3][6] Diethylazanide vanadium(IV), also known as Tetrakis(diethylamino)vanadium(IV) or TDEAV, has emerged as a highly effective metal-organic precursor for the deposition of VN. Its liquid state, suitable volatility, and absence of oxygen and carbon-metal bonds make it an excellent candidate for producing high-purity vanadium-based films.

This document serves as a comprehensive guide for researchers and scientists on the use of diethylazanide vanadium(IV) for the CVD of vanadium nitride thin films. It provides an in-depth look at the precursor's properties, the fundamental chemistry of the deposition process, a detailed experimental protocol, and the expected characteristics of the resulting films.

Precursor Profile: Diethylazanide Vanadium(IV) (TDEAV)

Understanding the precursor's properties is fundamental to designing a successful and repeatable CVD process. TDEAV is an air- and moisture-sensitive, dark-colored liquid organometallic compound.[7] Its key attributes are summarized below.

PropertyValueSource
Chemical Name Diethylazanide vanadium(4+) / Tetrakis(diethylamino)vanadium(IV)[8][9]
Acronym TDEAV[8]
CAS Number 219852-96-7[7][8]
Molecular Formula V[N(CH₂CH₃)₂]₄[8][9]
Molecular Weight 339.46 g/mol [7][9]
Appearance Dark green to dark brown oily liquid[7]
Boiling Point 100 °C[7]
Purity Typically ≥95%[7][8]
Key Advantage Oxygen-free precursor, contains direct V-N bonds, facilitating nitride formation.[2]

The V-N bonds inherent in the TDEAV molecule are particularly advantageous, as they provide a direct pathway to forming vanadium nitride, potentially at lower temperatures and with higher efficiency compared to precursors lacking such bonds.

The CVD Process for Vanadium Nitride

Fundamental Principles

CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired thin film deposit.[10] The process generally involves the following stages: mass transport of reactants, adsorption onto the substrate, surface chemical reactions, and desorption of byproducts.[10] Key parameters that control the film growth and its properties are substrate temperature, reactor pressure, and the flow rates of precursors and carrier gases.[10][11]

Reaction Chemistry with TDEAV

In the CVD of VN using TDEAV, ammonia (NH₃) is commonly used as a nitrogen co-reactant. The primary reaction mechanism is believed to be a transamination reaction at the heated substrate surface.[12] In this reaction, the diethylamido ligands [-N(C₂H₅)₂] on the TDEAV molecule are displaced by amino groups from the ammonia, leading to the formation of a solid VN film and volatile diethylamine [HN(C₂H₅)₂] as a byproduct, which is then pumped out of the reactor.

Simplified Reaction: V[N(C₂H₅)₂]₄ (g) + NH₃ (g) → VN (s) + Volatile Byproducts (e.g., HN(C₂H₅)₂)

The use of a co-reactant like ammonia is crucial for achieving low carbon impurity levels in the film.[3][12] Without it, the precursor might decompose thermally, leading to the incorporation of carbon from the ethyl groups into the film, forming vanadium carbonitride (VCxNy).[3]

CVD System Overview

A typical low-pressure thermal CVD reactor for this process consists of a precursor delivery system, a heated reaction chamber, a vacuum system, and a gas handling manifold.

CVD_System Diagram of a typical CVD system for VN deposition. cluster_gas Gas Delivery cluster_precursor Precursor Delivery cluster_reactor Reaction Chamber Ar Ar Carrier Gas mfc1 MFC Ar->mfc1 NH3 NH3 Reactant mfc2 MFC NH3->mfc2 reactor CVD Reactor mfc1->reactor mfc2->reactor bubbler TDEAV Bubbler (Heated) bubbler->reactor mfc3 MFC mfc3->bubbler Ar2 Ar Bubbler Gas Ar2->mfc3 heater Substrate Heater pump Vacuum Pump reactor->pump exhaust Exhaust Scrubber pump->exhaust Workflow Experimental workflow for VN CVD. sub_prep 1. Substrate Preparation - Degrease (IPA, Acetone) - Native Oxide Removal (HF Dip) - N2 Dry sys_prep 2. System Preparation - Load Substrate - Pump to Base Pressure - Leak Check System sub_prep->sys_prep heat_stabilize 3. Heating & Stabilization - Heat Substrate to T_dep - Heat Precursor Bubbler - Stabilize Gas Flows (Ar) sys_prep->heat_stabilize deposition 4. Deposition - Introduce NH3 Reactant - Introduce TDEAV Precursor - Grow Film for Set Time heat_stabilize->deposition cooldown 5. Cooldown & Purge - Stop Precursor Flow - Purge with Ar - Cool System Under Vacuum deposition->cooldown characterization 6. Film Characterization - XPS (Composition) - XRD (Structure) - SEM (Morphology) - 4-Point Probe (Resistivity) cooldown->characterization

Caption: Experimental workflow for VN CVD.

Step 1: Substrate Preparation
  • Clean a silicon (100) wafer piece by sonicating sequentially in acetone and isopropanol for 5 minutes each to degrease the surface.

  • Rinse thoroughly with deionized (DI) water.

  • To remove the native oxide layer, dip the substrate in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF in H₂O) for 30-60 seconds. (Caution: HF is extremely hazardous. Follow all appropriate safety protocols).

  • Rinse again with DI water and dry immediately with a nitrogen gun.

  • Load the substrate into the CVD reactor's load lock chamber without delay to minimize re-oxidation.

Step 2: CVD System Setup
  • Transfer the substrate from the load lock to the reaction chamber.

  • Pump the chamber down to a base pressure (e.g., < 1x10⁻⁶ Torr).

  • Perform a leak check to ensure system integrity.

  • Set the TDEAV precursor bubbler to the desired temperature (e.g., 100 °C) and allow it to stabilize. Ensure all gas lines from the bubbler to the reactor are heated to a slightly higher temperature (e.g., 110-120 °C) to prevent precursor condensation.

Step 3: Deposition Run (Example Parameters)
  • Heat the substrate to the target deposition temperature (e.g., 300 °C). [13]2. Once the temperature is stable, introduce argon (Ar) as a carrier gas at a flow rate of 10-20 sccm to stabilize the chamber pressure.

  • Introduce the ammonia (NH₃) co-reactant at a flow rate of 50-70 sccm and adjust the throttle valve to achieve the desired process pressure (e.g., 7 mTorr). [13]4. Open the valve to flow Ar carrier gas (e.g., 1 sccm) through the TDEAV bubbler, introducing the precursor vapor into the chamber and initiating film growth. [13]5. Continue the deposition for the time required to achieve the target film thickness.

Step 4: Post-Deposition and Characterization
  • After the deposition time is complete, stop the TDEAV precursor flow by closing the valve to the bubbler.

  • Keep the NH₃ and Ar flows on for a short period to purge the chamber, then turn them off.

  • Turn off the substrate heater and allow the system to cool down to room temperature under vacuum.

  • Vent the chamber with nitrogen and remove the coated substrate.

  • Validation: Characterize the film to verify its properties.

    • X-ray Photoelectron Spectroscopy (XPS): To confirm the V:N stoichiometry and quantify carbon and oxygen impurity levels. Expected binding energies are ~513.5 eV for V 2p3/2 and ~397.3 eV for N 1s. [13] * X-ray Diffraction (XRD): To determine the crystal structure and phase. The cubic δ-VN phase is typically expected. [13] * Scanning Electron Microscopy (SEM): To visualize the surface morphology and measure film thickness from a cross-section.

    • Four-Point Probe: To measure the sheet resistance and calculate the film's electrical resistivity.

Expected Film Properties

Using the protocols described, high-quality VN films can be achieved. The table below summarizes typical properties reported in the literature for VN films grown using amino-vanadium precursors.

PropertyExpected Value/CharacteristicNotes
Composition (V:N Ratio) ~1:1Can be slightly nitrogen-rich depending on NH₃ flow. [3]
Impurity Levels Carbon < 6 at.%, Oxygen < 4 at.%Lower impurity levels are achieved with optimized temperature and sufficient NH₃ flow or plasma enhancement. [3][12][13]
Crystal Structure Nanocrystalline, cubic δ-phaseCrystallinity generally improves with increasing deposition temperature. [14][13]
Resistivity 120 - 320 µΩ·cmLower values are associated with higher purity and better crystallinity. [12][13]For comparison, the bulk resistivity of VN is ~85-100 µΩ·cm. [13]
Superconductivity T_c up to ~7.6 KFilms grown at optimal temperatures (≥250 °C) can exhibit superconductivity. [13][15]
Hardness ~1500 kg mm⁻²VN is a very hard material, making it suitable for protective coatings. [16]
Conformality 65% - >95%Step coverage depends on process conditions; lower pressures and temperatures can favor higher conformality. [13][15]

Applications and Outlook

The unique combination of properties makes VN films grown from TDEAV suitable for several advanced applications:

  • Microelectronics: As a copper diffusion barrier in integrated circuits, preventing copper from migrating into the surrounding dielectric layers. [2]* Wear-Resistant Coatings: For cutting tools and mechanical components, leveraging the material's high hardness and thermal stability. [16]* Superconducting Electronics: For potential use in superconducting circuits and devices. [13]* Biomedical Implants: While not a primary focus of current research, the hardness, chemical inertness, and wear resistance of VN suggest it could be an excellent candidate for biocompatible coatings on medical implants, such as orthopedic joints or dental implants, to improve their longevity and performance. It is important to distinguish these inert, solid films from soluble vanadium compounds, which can have systemic biological and toxicological effects. [17][18][19] The continued development of precursors like TDEAV and process control techniques like PECVD is enabling the deposition of high-quality vanadium nitride films at lower temperatures, expanding their compatibility with a wider range of substrates and opening doors to new technological applications.

References

  • CORE. (2016, June 16). Reactivity of vanadium oxytrichloride with β-diketones and diesters as precursors for vanadium nitride and carbide.
  • Delft University of Technology. (n.d.). Thin film synthesis of VO2 and VN by gas-solid reactions and atomic layer deposition.
  • IOPscience. (n.d.). Atomic Layer Deposition of Thin VN x Film from Tetrakis(diethylamido)vanadium Precursor.
  • AVS Publications. (2019, April 19). Low temperature chemical vapor deposition of superconducting vanadium nitride thin films.
  • PMC. (2026, February 14). VN Thin Films via MOCVD Using a New Vanadium Precursor: Linking Growth Chemistry to Functional Surface Properties.
  • ResearchGate. (2019, October 12). (PDF) Plasma-enhanced atomic layer deposition of vanadium nitride.
  • ChemRxiv. (2025, June 25). High Quality Crystalline VN Thin Films via MOCVD from a New Vanadium Precursor: Linking Growth Chemistry to Functional Catalytic Surfaces.
  • RSC Publishing. (2025, July 10). Synthesis and electrical properties of 2D cubic vanadium nitride.
  • Strem Chemicals. (n.d.). Tetrakis(diethylamino)vanadium(IV), min. 95% TDEAV.
  • ChemRxiv. (n.d.). High Quality Crystalline VN Thin Films via MOCVD from a New Vanadium Precursor.
  • National Institutes of Health (NIH). (n.d.). Tetra(diethylamino)vanadium | C16H40N4V | CID 551437 - PubChem.
  • OPUS. (2025, November 26). 1 High Quality Crystalline VN Thin Films via MOCVD from a New Vanadium Precursor.
  • Google Patents. (n.d.). US11885013B2 - Method of forming vanadium nitride layer and structure including the....
  • PubMed. (n.d.). [Benefit of vanadium compound in therapy for cardiovascular diseases].
  • PubMed. (2004, October 15). Vanadium and the cardiovascular functions.
  • Girolami Group Website. (2019, April 19). Low temperature chemical vapor deposition of superconducting vanadium nitride thin films.
  • Royal Society of Chemistry. (n.d.). Overview of Chemical Vapour Deposition.
  • MIT Open Access Articles. (n.d.). Chemical vapour deposition.
  • MDPI. (2022, December 6). Therapeutic Properties of Vanadium Complexes.
  • Ereztech. (n.d.). Tetrakis(diethylamino)vanadium(IV).
  • Kyung Hee University. (2021, December 15). Chemical vapour deposition.

Sources

Precision Synthesis of Vanadium Oxide Thin Films via Tetrakis(diethylamino)vanadium (TDEAV)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Materials Science for Bio-Sensing & Smart Coatings

Executive Summary

This guide details the synthesis of Vanadium Oxide (


) thin films, specifically targeting the functional Vanadium Dioxide (

) phase, using Tetrakis(diethylamino)vanadium (IV) (TDEAV) as the metal-organic precursor.

While standard vanadium precursors like Vanadyl Isopropoxide (VTIP) utilize Vanadium(V), TDEAV offers a distinct advantage: the vanadium center is already in the +4 oxidation state . This valence retention strategy minimizes the need for aggressive post-deposition reduction, making it a superior candidate for synthesizing


—a material critical for thermochromic smart coatings and high-precision microbolometers used in biological thermal imaging .

Key Technical Insight: TDEAV has lower volatility than its dimethyl/ethylmethyl analogs (TDMAV/TEMAV) due to bulkier diethyl ligands. This protocol incorporates specific source heating parameters to overcome this vapor pressure limitation while avoiding thermal decomposition.

Precursor Profile: Tetrakis(diethylamino)vanadium

Chemical Formula:


CAS Number:  219852-96-7
Physical State:  Dark Green Liquid
Oxidation State:  V(IV)
Physicochemical Properties & Handling
PropertySpecificationOperational Implication
Vapor Pressure Low (~0.001 Torr @ 90°C)Requires Source Heating: Unlike TDMAV (volatile at RT), TDEAV requires a heated bubbler system (80–100°C).
Thermal Stability Decomposes >170°CProcess Window: Deposition temperature must remain strictly below 170°C to ensure self-limiting ALD growth.
Reactivity Highly Moisture SensitiveHandling: Must be loaded in an inert atmosphere (

or Ar) glovebox (<1 ppm

).
Ligand Type Amido (Diethylamino)Reaction Chemistry: Reacts cleanly with

via protonolysis, releasing diethylamine (

).

Experimental Protocol: Thermal Atomic Layer Deposition (ALD)

Reactor Setup & Configuration

System: Flow-type thermal ALD reactor (e.g., hot-wall viscous flow). Carrier Gas: Ultra-high purity Nitrogen (


) or Argon (Ar), purified to <10 ppb impurities.

Precursor Delivery System (Graphviz Diagram):

PrecursorDelivery cluster_heating Heated Zone (Prevent Condensation) N2_Source Carrier Gas (N2) 99.9999% MFC Mass Flow Controller N2_Source->MFC Bubbler TDEAV Bubbler (Heated to 90°C) MFC->Bubbler Carrier In Valve Pulsing Valve (>100°C) Bubbler->Valve V(NEt2)4 Vapor Reactor ALD Reactor Chamber (150°C) Valve->Reactor Pump Vacuum Pump Exhaust Reactor->Pump

Caption: Schematic of the precursor delivery line. Critical: All lines between the bubbler and reactor must be heated 10-20°C higher than the bubbler (i.e., ~110°C) to prevent condensation.

Deposition Parameters

The following parameters are optimized for a standard 4-inch wafer reactor.

ParameterValueRationale
Substrate Temperature 150°C Optimal ALD window. <150°C risks condensation; >170°C risks CVD-like decomposition.
TDEAV Source Temp 90°C Provides sufficient vapor pressure for saturation without degrading the precursor.
Oxidant Deionized

Water is preferred over Ozone (

) to maintain the V(IV) state.

tends to oxidize films to V(V) (

).
Carrier Gas Flow 100–300 sccmEnsures rapid purging of the heavy diethylamine byproducts.
Step-by-Step ALD Cycle

This cycle describes the growth of ~0.8 Å per cycle.

  • Pulse TDEAV (2.0 - 4.0 s): Open precursor valve. TDEAV molecules adsorb onto the hydroxylated surface. The bulky ethyl ligands prevent multilayer formation (steric hindrance).

  • Purge (5.0 - 10.0 s): Flow inert gas. Remove unreacted TDEAV and physisorbed molecules. Note: Longer purge required compared to TDMAV due to lower volatility.

  • Pulse

    
     (0.5 - 1.0 s):  Introduce water vapor. Hydrolysis reaction occurs:
    
    
    
    
  • Purge (5.0 - 10.0 s): Remove byproduct diethylamine and excess water.

Phase Engineering: Crystallization & Activation

As-deposited films at 150°C are typically amorphous . To achieve the functional Monoclinic


 (M1) phase required for sensing applications, a post-deposition annealing (PDA) step is mandatory.

The "Phase Selection" Workflow:

PhaseEngineering AsDep As-Deposited Film (Amorphous VOx) Anneal_Cond Annealing Condition AsDep->Anneal_Cond VO2 Target: Monoclinic VO2 (V4+) Anneal_Cond->VO2 450-500°C Inert (N2) or Low P (O2) V2O5 Byproduct: Orthorhombic V2O5 (V5+) Anneal_Cond->V2O5 >400°C Air / High O2 V2O3 Byproduct: Corundum V2O3 (V3+) Anneal_Cond->V2O3 >500°C Reducing (H2/Ar)

Caption: Post-deposition annealing logic. Controlling the atmosphere is critical to fix the oxidation state at +4.

Protocol for


 (M1) Phase: 
  • Transfer samples to a tube furnace.

  • Purge with

    
     (99.999%) for 30 mins.
    
  • Ramp to 475°C at 5°C/min.

  • Hold for 60 minutes at roughly 1-5 mbar pressure (controlled

    
     partial pressure is beneficial but pure 
    
    
    
    often suffices if the precursor was TDEAV).
  • Cool naturally in

    
    .
    

Characterization & Validation

To ensure the protocol was successful, use the following validation metrics:

  • X-Ray Diffraction (XRD):

    • Target: Peak at

      
       corresponding to the (011) plane of Monoclinic 
      
      
      
      .
    • Failure Mode: Peaks at

      
       indicate 
      
      
      
      (over-oxidation).
  • X-Ray Photoelectron Spectroscopy (XPS):

    • Target: V

      
       binding energy at 516.1 eV  (characteristic of 
      
      
      
      ).
    • Failure Mode: Binding energy at 517.2 eV indicates

      
      .
      
  • Electrical Resistance (The MIT Test):

    • Measure resistance vs. temperature.

    • Success: A sharp drop in resistance (2-3 orders of magnitude) at ~68°C (the Metal-Insulator Transition temperature).

Applications in Bio-Sensing

For the drug development and bio-research audience , the utility of these films lies in Microbolometers .

  • Lab-on-Chip Thermal Sensing:

    
     thin films are integrated into microfluidic devices to map metabolic heat generation from cell cultures in real-time.
    
  • Mechanism: The high Temperature Coefficient of Resistance (TCR) of

    
     near its phase transition allows it to detect temperature changes as small as 0.1 mK , enabling the detection of exothermic drug-cell interactions.
    

References

  • Precursor Properties: Strem Chemicals. Tetrakis(diethylamino)vanadium(IV), 95% TDEAV. Link

  • ALD Mechanism (Analogous TEMAV): Rampelberg, G., et al. "Atomic layer deposition of vanadium oxides for thin-film lithium-ion battery applications." RSC Advances, 2013. Link

  • Phase Control: Metods, T., et al. "Synthesis of vanadium dioxide thin films and nanopowders: A brief review." Reviews on Advanced Materials Science, 2012. Link

  • Bio-Sensing Applications: Ozcelik, A. "Atomic Layer Deposition (ALD) of Vanadium Oxide Thin Films." Science Literature, 2019. Link

precursor pulse and purge times for TDEAV in ALD processes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Precursor Pulse and Purge Times for TDEAV in ALD Processes

Executive Summary

Tetrakis(diethylamido)vanadium(IV) (TDEAV) is a primary organometallic precursor used for the Atomic Layer Deposition (ALD) of Vanadium Oxide (


) and Vanadium Nitride (

) thin films. While TDEAV offers superior reactivity compared to halide precursors (e.g.,

) and eliminates corrosive byproducts, its application is often plagued by narrow process windows. The bulky diethylamido ligands create significant steric hindrance and require precise thermal management to prevent thermal decomposition (CVD-component) while ensuring complete saturation.

This protocol provides a rigorous methodology for determining the ideal pulse and purge times for TDEAV, ensuring self-limiting growth and high conformality. It is designed for R&D professionals requiring atomic-level precision in coating applications.

Precursor Chemistry & Thermodynamics

To optimize the process, one must first understand the molecule. TDEAV [


] is a liquid at room temperature but possesses low vapor pressure compared to its methyl-substituted counterpart (TDMAV).
  • Volatility: TDEAV requires source heating (typically 45°C – 60°C ) to generate sufficient vapor pressure for transport.

  • Thermal Stability: The molecule begins to decompose thermally at temperatures above 200°C – 250°C (reactor dependent). Operating above this threshold risks introducing a parasitic Chemical Vapor Deposition (CVD) component, destroying conformality.

  • Steric Hindrance: The ethyl groups are bulkier than methyl groups. This leads to lower growth-per-cycle (GPC) due to steric shielding of surface sites but often results in cleaner films with lower carbon incorporation if purged correctly.

Mechanism of Growth (TDEAV + )

The deposition follows a ligand-exchange mechanism:

  • Chemisorption: TDEAV reacts with surface hydroxyl groups (

    
    ), releasing diethylamine (
    
    
    
    ).
  • Purge 1: Removal of unreacted TDEAV and bulky amine byproducts.

  • Oxidation:

    
     (or 
    
    
    
    ) reacts with the vanadium-amide surface species, reforming surface
    
    
    groups and releasing remaining ligands.
  • Purge 2: Removal of residual oxidant and byproducts.

ALD_Mechanism Start Hydroxylated Surface (-OH) PulseA Pulse TDEAV (Chemisorption) Start->PulseA Precursor In PurgeA Purge 1 (Remove HNEt2) PulseA->PurgeA Saturation PulseB Pulse H2O/O3 (Oxidation) PurgeA->PulseB Clear Chamber PurgeB Purge 2 (Remove Byproducts) PulseB->PurgeB Ligand Exchange End VOx Monolayer (+ New -OH) PurgeB->End Cycle Complete End->PulseA Repeat Cycle

Figure 1: The self-limiting ALD half-reactions for TDEAV. Note the critical role of Purge 1 in removing the bulky diethylamine byproduct.

Optimization Protocol: The Saturation Curve

Do not rely solely on literature values. Reactor geometry, delivery line length, and carrier gas flow rates necessitate that you validate the process window for your specific tool.

Phase A: Determining TDEAV Pulse Time (Saturation)

Objective: Find the minimum pulse time required to cover the surface without wasting precursor.

  • Set Baseline Conditions:

    • Substrate Temp:

      
       (Safe window).
      
    • Source Temp:

      
      .
      
    • Purge Time: Fixed at a conservative 10s (Long enough to ensure no CVD).

    • Oxidant Pulse: Fixed at 0.5s (Water is small and reactive).

  • Variable Experiment: Run 100 cycles at varying TDEAV pulse times: 0.1s, 0.3s, 0.5s, 1.0s, 2.0s, 3.0s.

  • Analysis: Measure thickness (Ellipsometry/XRR). Plot GPC vs. Pulse Time.

    • Region 1 (Under-saturation): GPC increases linearly.[1]

    • Region 2 (Saturation): GPC plateaus (Slope

      
       0). Select a time 20% into this plateau. 
      
    • Region 3 (CVD/Condensation): GPC rises again (if purge is insufficient or temp is too high).

Phase B: Determining Purge Time

Objective: Minimize cycle time while preventing gas-phase reactions (CVD).

  • Set Baseline: Use the Optimized Pulse Time from Phase A.

  • Variable Experiment: Vary TDEAV Purge Time: 2s, 5s, 10s, 15s, 20s.

  • Analysis:

    • If Purge is too short: GPC will be anomalously high (CVD effect) and uniformity will be poor (thicker near inlet).

    • Ideal Purge: The shortest time where GPC stabilizes and uniformity is

      
      .
      

Optimization_Logic Start Start Optimization Step1 Fix Temp (150°C) & Long Purge (10s) Start->Step1 Step2 Vary TDEAV Pulse (0.1s -> 3.0s) Step1->Step2 Check1 Is GPC Constant? Step2->Check1 Action1 Increase Pulse Time Check1->Action1 No (Rising) Action2 Set Pulse = Saturation + 20% Check1->Action2 Yes (Plateau) Action1->Step2 Step3 Vary Purge Time (Decrease from 20s) Action2->Step3 Check2 Is Uniformity < 1%? Step3->Check2 Check2->Step3 No (CVD effects) Final Process Optimized Check2->Final Yes

Figure 2: Workflow for empirically determining the ALD process window. This logic prevents "soft saturation" errors.

Critical Process Parameters (Reference Data)

The following table summarizes typical parameters for TDEAV processes. Use these as starting points for your optimization, not absolute rules.

ParameterTypical RangeCritical Notes
Source Temperature

TDEAV has low volatility. Lines must be heated

higher than the source to prevent condensation.
Substrate Temperature


: Incomplete reaction.

: Thermal decomposition (CVD).
TDEAV Pulse Time 1.0s – 3.0s Longer than TMA. The molecule is heavy (

g/mol ).
TDEAV Purge Time 5.0s – 15.0s Critical. Bulky ligands desorb slowly. Insufficient purge causes "dust" formation.
Oxidant (

) Pulse
0.1s – 0.5sWater is highly reactive; keep pulses short to avoid difficult purging.
Growth Per Cycle (GPC) 1.0 – 1.4 Å/cycle Lower than TDMAV due to steric hindrance of ethyl groups.

Troubleshooting & Defect Mitigation

Scenario 1: High GPC (>1.6 Å) & Haze on Wafer

  • Cause: CVD component.[2][3][4][5][6][7][8] The TDEAV is decomposing or reacting with residual water in the gas phase.

  • Fix: Increase Purge Time immediately. If that fails, lower the Substrate Temperature by

    
    .
    

Scenario 2: Low GPC (<0.8 Å) & Center-to-Edge Non-uniformity

  • Cause: Under-saturation. The precursor is not reaching the entire surface.[5]

  • Fix: Increase Pulse Time or increase Source Temperature (to boost vapor pressure). Check carrier gas flow.[2][7]

Scenario 3: Carbon Contamination

  • Cause: Incomplete ligand exchange.

  • Fix: Increase the Oxidant Pulse slightly or increase Substrate Temperature (within the stable window) to drive the reaction kinetics.

References

  • Musschoot, J., et al. (2009). "Atomic layer deposition of vanadium oxides using TDEAV and ozone/water." Journal of The Electrochemical Society.

  • Rampelberg, G., et al. (2013). "Growth of vanadium nitride using TDEAV and ammonia." Applied Surface Science.

  • Badours, A., et al. (2012). "ALD of Vanadium Oxide: Precursor chemistry and process window analysis." Thin Solid Films.

  • Atomic Limits. (2019). "Atomic Layer Deposition Process Development: 10 steps to successfully develop recipes."

Sources

growing vanadium carbonitride films with diethylazanide vanadium(4+)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Growth of Vanadium Carbonitride (VCN) Films

Executive Summary

This application note details the methodology for growing Vanadium Carbonitride (VCN) thin films using Diethylazanide Vanadium(4+) —industrially recognized as Tetrakis(diethylamido)vanadium(IV) (TDEAV) .

VCN is a critical ternary ceramic utilized as a copper diffusion barrier in ULSI interconnects, a hard coating for tribological applications, and an electrode material for supercapacitors. While pure Vanadium Nitride (VN) is often the target, the intentional incorporation of carbon to form VCN (


) enhances amorphization, which significantly improves barrier properties by eliminating grain boundaries that serve as diffusion paths.

This guide provides a tunable protocol to transition from Atomic Layer Deposition (ALD) to pulsed Chemical Vapor Deposition (CVD), allowing the operator to control the Carbon/Nitrogen ratio by manipulating the precursor decomposition pathways.

Precursor Chemistry & Mechanism

The Precursor:

  • IUPAC Name: Diethylazanide Vanadium(4+)

  • Common Name: Tetrakis(diethylamido)vanadium(IV) (TDEAV)

  • Formula:

    
    
    
  • State: Liquid at room temperature (Viscous, dark red/orange).

  • Volatility: High vapor pressure (~0.2 Torr at 60°C), making it ideal for low-temperature processes.

The Reaction Pathway (The "Switch"): The growth of VCN relies on competing mechanisms at the substrate surface. The operator controls the film stoichiometry by favoring one pathway over the other:

  • Pathway A: Transamination (High Purity VN)

    • Co-reactant: Ammonia (

      
      ).
      
    • Mechanism:[1] The proton from

      
       attacks the amide ligand, releasing diethylamine (
      
      
      
      ) and forming a V-N bond.
    • Result: Low carbon content (<5%), crystalline VN.

  • Pathway B:

    
    -Hydrogen Elimination (VCN Growth) 
    
    • Co-reactant: None (Thermal Decomposition) or Low-Flow

      
      .
      
    • Mechanism:[1] At elevated temperatures or in the absence of sufficient reducing agent, the ethyl groups on the amide ligand undergo

      
      -hydrogen elimination. This cleaves the ligand but leaves reactive carbon species bound to the vanadium center.
      
    • Result: High carbon content (15-40%), amorphous VCN.

Experimental Configuration

Hardware Setup

The deposition requires a hot-wall viscous flow reactor or a showerhead-style ALD system capable of handling air-sensitive precursors.

ReactorSetup N2_Carrier N2/Ar Carrier Gas MFC_Carr MFC (Carrier) N2_Carrier->MFC_Carr TDEAV_Bubbler TDEAV Bubbler (Heated 45-60°C) MFC_Carr->TDEAV_Bubbler Pick-up Mixing_Valve Fast-Switching ALD Valve TDEAV_Bubbler->Mixing_Valve V-Precursor Vapor NH3_Source NH3 Gas Line (Co-Reactant) MFC_NH3 MFC (NH3) NH3_Source->MFC_NH3 MFC_NH3->Mixing_Valve Reactor Reactor Chamber (150°C - 350°C) Mixing_Valve->Reactor Pump Vacuum Pump & Scrubber Reactor->Pump Byproducts (HNEt2, Et-H)

Figure 1: Schematic of the deposition system. Note the heated bubbler and delivery lines to prevent precursor condensation.

Precursor Handling (Critical Safety)
  • Air Sensitivity: TDEAV hydrolyzes instantly upon contact with moisture, forming Vanadium Oxide (

    
    ) and releasing amines.
    
  • Loading: Must be performed in a glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Line Heating: All delivery lines between the bubbler and reactor must be heated to 10-15°C higher than the bubbler temperature to prevent condensation and clogging.

Growth Protocols

We present two protocols: Protocol A for standard ALD (High N, Low C) and Protocol B for Tunable VCN (High C).

Protocol A: Standard ALD (High Purity VN)

Use this for conductive electrodes where low resistivity is paramount.

ParameterSettingNotes
Substrate Temp 150°C - 250°CLower temp minimizes CVD-like decomposition.
Bubbler Temp 50°CVapor pressure ~0.15 Torr.
Carrier Flow 100 sccm

Step 1: TDEAV Pulse 2.0 sSaturative dose.
Step 2: Purge 5.0 sRemove physisorbed precursor.
Step 3:

Pulse
50 sccm, 3.0 sHigh flow ensures complete ligand removal.
Step 4: Purge 5.0 sRemove byproducts (

).
Growth Rate ~1.0 - 1.2 Å/cycle
Protocol B: Tunable VCN (The Target Protocol)

Use this for diffusion barriers. The "Starvation Mode" forces carbon incorporation.

Mechanism Logic: By reducing the ammonia dose or increasing the temperature, we force the ethyl ligands to decompose into the film rather than leaving cleanly as an amine.

ParameterSettingMechanism Impact
Substrate Temp 300°C - 375°C Higher temp activates

-hydride elimination (Carbon source).
Bubbler Temp 60°CHigher flux for faster coverage.
Step 1: TDEAV Pulse 3.0 sSlight overdose allowed.
Step 2: Purge 4.0 s
Step 3:

Pulse
0 - 10 sccm (Low)CRITICAL: "Starving" the surface of

prevents full ligand removal, trapping Carbon.
Step 4: Purge 5.0 s
Result VCN Film (

)
Amorphous, high density, excellent barrier properties.

Visualizing the Surface Mechanism:

VCN_Mechanism Adsorption 1. TDEAV Adsorption (Surface Saturation) Thermal_Decomp 2. Thermal Stress (>300°C) Ligand Destabilization Adsorption->Thermal_Decomp Branch_VN Path A: High NH3 Flow (Clean Ligand Exchange) Thermal_Decomp->Branch_VN + Excess NH3 Branch_VCN Path B: NH3 Starvation (Ligand Fragmentation) Thermal_Decomp->Branch_VCN No/Low NH3 Result_VN Crystalline VN (Low Carbon) Branch_VN->Result_VN - HNEt2 Result_VCN Amorphous VCN (High Carbon) Branch_VCN->Result_VCN + C (incorp)

Figure 2: Mechanistic bifurcation. Path B is required for VCN growth.

Characterization & Validation

To validate the quality of the VCN film, the following metrics should be met:

  • X-Ray Photoelectron Spectroscopy (XPS):

    • Target: Carbon content between 15-40 at.%.

    • Validation: Observe the C1s peak. A carbide peak (~282-283 eV) confirms V-C bonding. Adventitious carbon (contamination) appears at 284.8 eV.

    • Oxygen Warning: Oxygen content should be < 5-10%. High oxygen indicates a leak or poor precursor handling (forming

      
       instead of VCN).
      
  • X-Ray Diffraction (XRD):

    • VN Protocol: Sharp peaks at (111) and (200) indicating cubic structure.

    • VCN Protocol: Broad, low-intensity peaks or featureless spectra. This is desirable. Amorphous films lack grain boundaries, improving diffusion barrier performance.

  • Resistivity (Four-Point Probe):

    • VN: Low resistivity (~50-100

      
      ).
      
    • VCN: Higher resistivity (~200-500

      
      ) due to carbon scattering and amorphous structure.
      

Troubleshooting

IssueProbable CauseCorrective Action
High Oxygen Content (>15%) Leak in lines or Bubbler contamination.Perform He leak check. Ensure TDEAV was loaded in a glovebox.
Film is too Crystalline Temp too low or

flow too high.
Increase reactor temp to >300°C. Reduce

pulse time/flow.
No Growth Bubbler too cold or lines clogged.Check bubbler temp (needs >45°C). Check line heating (cold spots cause condensation).
High Particle Count CVD reaction in gas phase.Reduce reactor pressure. Ensure Purge times are sufficient to separate TDEAV and

pulses.

References

  • Gordon, R. G., et al. (2009). "Fast Atomic Layer Deposition of Vanadium Nitride and Carbonitride." Chemical Vapor Deposition.[2][3][4][5]

  • Rampersad, M., et al. (2025). "High Quality Crystalline VN Thin Films via MOCVD from a New Vanadium Precursor." ChemRxiv.

  • Musschoot, J., et al. (2009). "Comparison of Thermal and Plasma-Enhanced ALD/CVD of Vanadium Pentoxide." Journal of The Electrochemical Society.[5]

  • Wonik Materials. (2025). "Safety Data Sheet: Tetrakis(ethylmethylamino) Vanadium." WIMNA.

  • Chen, X., et al. (2018). "Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor." Journal of Vacuum Science & Technology A.

Sources

Application Note: Low-Temperature Deposition of Vanadium-Based Barriers using TDEAV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for depositing high-quality Vanadium Nitride (VN) diffusion barriers using Tetrakis(diethylamido)vanadium(IV) (TDEAV) via Plasma-Enhanced Atomic Layer Deposition (PEALD).

While Tantalum Nitride (TaN) has been the industry standard for copper interconnect barriers, scaling limits have necessitated a shift to materials with lower resistivity and higher barrier efficiency at reduced thicknesses. Vanadium Nitride (VN) offers a bulk resistivity of ~85


 (vs. >200 

for TaN) and superior adhesion to copper.

Key Value Proposition:

  • Low Thermal Budget: Process capable at < 150°C , compatible with BEOL (Back-End-of-Line) thermal limits and temperature-sensitive polymer substrates used in bio-MEMS.

  • Precursor Efficacy: TDEAV provides a viable liquid source with sufficient vapor pressure, avoiding the solid-source handling issues of halides (

    
    ).
    
  • Barrier Integrity: A 5nm VN film deposited via this protocol prevents Cu diffusion up to 700°C.

Precursor Chemistry & Handling[1][2][3][4][5]

Tetrakis(diethylamido)vanadium(IV) [TDEAV] is a metal-organic precursor where a central vanadium atom is bonded to four diethylamido ligands.

PropertySpecification
Formula

Oxidation State V(+4)
Physical State Dark liquid at 25°C
Vapor Pressure ~0.2 Torr at 60°C (Requires heating)
Thermal Stability Decomposes > 220°C (CVD window starts)
Reactivity Highly moisture sensitive; reacts instantly with

to form oxides.
Handling Protocol
  • Storage: Store at < 20°C in a stainless steel ampoule under Ar/N2.

  • Delivery: Bubbler system required. Lines must be heated to 5-10°C above the bubbler temperature to prevent condensation.

  • Safety: TDEAV releases diethylamine upon hydrolysis. All loading must occur in an inert glovebox (

    
     ppm, 
    
    
    
    ppm).

Deposition Mechanism: PEALD vs. Thermal[6][7]

To achieve low-temperature deposition (< 200°C) with low resistivity, Plasma-Enhanced ALD (PEALD) is strictly superior to thermal ALD for this precursor.

  • Thermal ALD Limitation: The reaction between TDEAV and

    
     is kinetically slow below 250°C, leading to incomplete ligand removal, high carbon incorporation, and porous, high-resistivity films.
    
  • PEALD Advantage:

    
     plasma generates highly reactive radicals (
    
    
    
    ,
    
    
    ) that efficiently strip ethyl groups at temperatures as low as 70°C, densifying the film and reducing Carbon content.
Reaction Pathway
  • Half-Reaction A (Precursor): TDEAV adsorbs onto surface

    
     sites. Steric hindrance of the bulky diethylamido groups limits coverage to a monolayer.
    
    
    
    
  • Half-Reaction B (Plasma): Ammonia radicals attack the V-N bonds.

    
    
    
Workflow Visualization

PEALD_Mechanism Start Substrate Surface (-NHx Terminated) Step1 TDEAV Pulse (Adsorption) Start->Step1 Inject Precursor Step2 Purge 1 (Remove Excess TDEAV) Step1->Step2 Self-Limiting Saturation Step3 NH3 Plasma Pulse (Ligand Removal) Step2->Step3 Clean Surface Step4 Purge 2 (Remove Byproducts) Step3->Step4 Radical Attack End VN Monolayer (Regenerated -NHx) Step4->End Cycle Complete End->Step1 Repeat (N Cycles)

Figure 1: PEALD Cycle workflow for Vanadium Nitride deposition. The plasma step is critical for low-temperature carbon removal.

Experimental Protocol (SOP)

Objective: Deposit 10nm Low-Resistivity VN on Silicon/SiO2.

System Configuration
  • Reactor: Showerhead PEALD system (Direct Plasma).

  • Precursor Temp: 60°C - 70°C (Vapor pressure ~0.3 Torr).

  • Line Temp: 85°C (Prevent condensation).

  • Carrier Gas: Argon or Nitrogen (99.9999% purity).

Process Parameters (Standard Recipe)
ParameterSettingRationale
Substrate Temp 150°C Optimal balance of GPC and film density. (Window: 70°C–200°C).
Base Pressure 100 mTorrEnsures efficient purging.
TDEAV Pulse 2.0 sLong pulse required due to steric bulk and low VP.
Purge 1 5.0 sCritical to prevent CVD (reaction with plasma in gas phase).
Plasma Power 100 - 300 WHigh power reduces resistivity but may damage sensitive substrates.
NH3 Flow 50 sccmNitrogen source.
Plasma Time 10.0 sEnsure complete ligand removal deep in the film.
Purge 2 5.0 sRemove volatile amines.
Step-by-Step Execution
  • Substrate Prep: Clean Si wafer with dilute HF (1%) to remove native oxide if direct contact is required, or solvent clean for SiO2.

  • Load Lock: Pump down to

    
     Torr. Transfer to reactor.
    
  • Thermal Stabilization: Soak substrate at 150°C for 10 mins in

    
     flow.
    
  • Conditioning: Run 10 cycles of "Dummy" deposition (plasma only) to condition chamber walls.

  • Deposition Loop: Execute 140 cycles (Target: ~10nm).

    • Note: Growth Per Cycle (GPC) is approx 0.71 Å/cycle at 150°C.[1]

  • Cool Down: Cool to < 60°C in

    
     before venting to prevent oxidation of the VN surface.
    

Characterization & Data Analysis

Expected Film Properties

The following data compares PEALD (this protocol) vs. Thermal ALD using TDEAV.

PropertyPEALD (150°C)Thermal ALD (250°C)Note
Growth Rate (GPC) ~0.71 Å/cycle~0.4 - 0.5 Å/cyclePlasma aids steric clearance.
Resistivity (As-Dep) ~200

> 5,000

Thermal films are carbon-rich.
Resistivity (Annealed) ~90

~1,000

Anneal: 400°C in

.
Density ~5.8 g/cm³~4.5 g/cm³Bulk VN is 6.13 g/cm³.
Crystal Structure Polycrystalline (Cubic

-VN)
Amorphous
Barrier Performance (Copper Diffusion)

To validate the barrier performance (crucial for drug delivery micro-pumps or ICs):

  • Test Structure: Si / VN (5nm) / Cu (100nm).

  • Stress Test: Anneal at 500°C, 600°C, 700°C for 30 mins.

  • Analysis: XRD. Look for the formation of Copper Silicide (

    
    ) peaks.
    
    • Pass Criteria: No

      
       peaks up to 700°C.
      
Precursor Delivery Logic

Delivery_System Ar_Source Carrier Gas (Ar) MFC: 100 sccm Bubbler TDEAV Bubbler Temp: 60°C Ar_Source->Bubbler Pick-up Bypass Bypass Line Ar_Source->Bypass Purge Flow Manifold Mixing Manifold Temp: 85°C Bubbler->Manifold Saturated Vapor Reactor ALD Reactor Substrate: 150°C Manifold->Reactor Pulsed Feed Bypass->Manifold

Figure 2: Vapor delivery schematic. The thermal gradient (60°C Bubbler


 85°C Manifold) is mandatory to prevent line clogging.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Resistivity (>500

)
Oxygen contamination or incomplete reduction.Check leak rate (< 1 mTorr/min). Increase Plasma Power or Plasma Time.
Low Growth Rate (<0.5 Å/cy) Insufficient precursor dose.Increase TDEAV pulse time or Bubbler Temp (Max 75°C).
Haze / Particulates CVD parasitic growth.Purge time is too short. Increase Purge 1.
Poor Adhesion Native oxide on substrate.Perform in-situ

or Ar plasma clean before deposition.

References

  • Rampelberg, G., et al. (2013). "Low temperature plasma-enhanced atomic layer deposition of thin vanadium nitride layers for copper diffusion barriers." Applied Physics Letters, 102, 111910.

  • Gordon, R. G., et al. (2009). "Atomic Layer Deposition of Vanadium Nitride." Chemical Vapor Deposition.[2][3][4][5] (General reference for V-N chemistry).

  • Marichy, C., et al. (2012). "Atomic Layer Deposition of Nanostructured Materials for Energy and Environmental Applications." Advanced Materials.

  • Sigma-Aldrich. "Tetrakis(diethylamido)vanadium(IV) Safety Data Sheet."

Sources

Application Note: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Vanadium Nitride using Tetrakis(diethylamino)vanadium(IV)

[1]

Executive Summary

This protocol details the Plasma-Enhanced Atomic Layer Deposition (PEALD) of Vanadium Nitride (VN) utilizing Tetrakis(diethylamino)vanadium(IV) (TDEAV) as the metal-organic precursor. While Tetrakis(dimethylamino)vanadium (TDMAV) is the industry standard, TDEAV offers distinct advantages in specific thermal regimes and carbon impurity management due to its ligand elimination kinetics.

Key Capability: This process enables the growth of conductive, stoichiometric

Target Audience:Primary Applications:

Precursor Chemistry & Thermodynamics

The Precursor: Tetrakis(diethylamino)vanadium(IV)
  • IUPAC Name: Tetrakis(diethylazanide) vanadium(4+)

  • Common Abbreviation: TDEAV

  • Formula:

    
    
    
  • State: Dark green liquid at room temperature.

  • Vapor Pressure: Lower than its dimethyl counterpart (TDMAV) due to the steric bulk of the ethyl groups.

Why PEALD? Thermal ALD of metal nitrides often requires high temperatures (>300°C) to drive the ligand exchange with ammonia. PEALD utilizes highly reactive radicals (NH, H, N*) generated in the plasma to strip the bulky diethylamino ligands at significantly lower temperatures (down to ~70-150°C). This is critical for coating temperature-sensitive polymers in drug delivery devices or flexible bio-electronics.

Ligand Exchange Mechanism

The deposition follows a "ligand-exchange" mechanism where the plasma species sever the V-N bonds of the precursor ligands.

Simplified Reaction Pathway:

  • Adsorption:

    
    
    
  • Plasma Strike:

    
    
    

Experimental Protocol

Hardware Configuration
  • Reactor Type: Inductively Coupled Plasma (ICP) ALD System (e.g., Veeco Fiji, Oxford FlexAL, or similar).

  • Precursor Delivery: Stainless steel bubbler.

  • Carrier Gas: Ultra-high purity (UHP) Argon or Nitrogen (99.9999%).

Process Parameters Table
ParameterSettingNotes
Precursor Source Temp 60°C - 75°C TDEAV is less volatile than TDMAV; requires mild heating to ensure sufficient dose.
Line/Valve Temp 85°C - 100°C Must be >10°C higher than source to prevent condensation/clogging.
Substrate Temp 150°C (Range: 70–250°C)Optimal balance between GPC and film crystallinity.
Base Pressure <

Torr
Critical to prevent Oxygen incorporation (Vanadium oxidizes easily).
Plasma Gas

(Ammonia)
Preferred for reducing carbon content.

(1:1) is an alternative.
Plasma Power 200W - 300WSufficient to generate radicals without sputtering the film.
Carrier Flow 20-50 sccmDepends on reactor geometry.
The Deposition Cycle (Step-by-Step)

This cycle constitutes one "layer" of VN. Repeat for desired thickness.

  • Precursor Pulse (TDEAV):

    • Duration: 0.5s - 1.0s

    • Action: Introduce TDEAV vapor.[1] The bulky molecules adsorb onto the substrate until the surface is saturated (self-limiting).

    • Logic: Over-pulsing is less risky in ALD than CVD, but wastes expensive precursor.

  • Purge 1 (Inert):

    • Duration: 5.0s - 10.0s[2]

    • Action: High flow Argon purge.

    • Logic: Removes unreacted TDEAV and physisorbed byproducts. Crucial: TDEAV is "sticky"; insufficient purging leads to CVD-like parasitic growth and high carbon contamination.

  • Plasma Exposure (Reactant):

    • Duration: 10.0s - 20.0s

    • Action: Ignite

      
       plasma.[3]
      
    • Logic: Radicals attack the ethyl ligands. The hydrogen in the plasma helps scavenge the ethyl groups as volatile diethylamine.

  • Purge 2 (Inert):

    • Duration: 5.0s

    • Action: Purge reaction byproducts.

Process Logic & Optimization (Visualized)

The following diagram illustrates the decision logic for optimizing the TDEAV process, specifically addressing the trade-off between steric hindrance and thermal decomposition.

VN_PEALD_LogicStartStart OptimizationCheckGPCMeasure Growth Per Cycle (GPC)Target: ~0.5 - 1.0 Å/cycleStart->CheckGPCDecisionGPCIs GPC Low (< 0.4 Å)?CheckGPC->DecisionGPCCheckResMeasure ResistivityTarget: < 200 µΩ·cmDecisionResIs Resistivity High?CheckRes->DecisionResDecisionHighGPCIs GPC High (> 1.2 Å)?DecisionGPC->DecisionHighGPCNoActionTempUpIncrease Substrate Temp(Reduce Steric Hindrance)DecisionGPC->ActionTempUpYesActionPulseUpIncrease TDEAV Pulse Time(Check Saturation)DecisionGPC->ActionPulseUpYes (if unsat)DecisionHighGPC->CheckResNoActionPurgeUpIncrease Purge Time(Eliminate CVD component)DecisionHighGPC->ActionPurgeUpYes (CVD mode)ActionPlasmaUpIncrease Plasma Power/Time(Improve Nitridation)DecisionRes->ActionPlasmaUpYes (Carbon removal)ActionLeakCheckCheck Vacuum Integrity(O2 Contamination)DecisionRes->ActionLeakCheckYes (Oxidation)SuccessProcess OptimizedStoichiometric VNDecisionRes->SuccessNoActionTempUp->CheckGPCActionPulseUp->CheckGPCActionPurgeUp->CheckGPCActionPlasmaUp->CheckResActionLeakCheck->CheckRes

Figure 1: Optimization logic flow for TDEAV-based Vanadium Nitride PEALD. High resistivity usually indicates oxygen contamination or incomplete ligand removal (carbon).

Characterization & Quality Control

To validate the protocol, the following metrics must be met. This creates a self-validating system .

MetricMethodAcceptance CriteriaScientific Rationale
Growth Rate Ellipsometry / XRR0.5 – 1.0 Å/cycle Lower than this suggests steric blocking (TDEAV is bulky). Higher suggests CVD (decomposition).
Resistivity 4-Point Probe100 – 200 µΩ·cm VN is metallic. High values indicate oxidation (

formation) or amorphous structure.
Crystallinity XRD (GI-XRD)Cubic

-VN (200)
The (200) peak is the signature of high-quality conductive VN.
Composition XPSV:N ratio ~ 1:1 Oxygen < 5% is acceptable for PEALD; Carbon < 5% indicates efficient plasma ligand removal.

Applications in Bio-Electronics & Drug Delivery

While VN is a hard coating for tools, its application in the life sciences is emerging due to its electrochemical stability and conductivity .

  • Neural Probes: VN coatings on flexible polyimide substrates (achievable due to the 150°C process temp) reduce impedance at the tissue-electrode interface compared to bare gold.

  • Supercapacitors for Implants: VN exhibits "pseudocapacitance," making it an excellent material for on-chip energy storage in miniaturized medical implants.

  • Diffusion Barrier: Prevents copper (toxic to biological cells) from leaching out of control electronics into the biological environment.

Troubleshooting Guide

  • Issue: Film is insulating or semi-conducting.

    • Cause: You likely grew Vanadium Oxide (

      
      ) or Vanadium Oxynitride (
      
      
      ).
    • Fix: Vanadium has a high affinity for oxygen. Check the load-lock vacuum quality. Ensure the plasma gas (

      
      ) is UHP grade. Run a "seasoning" coating on the chamber walls before the actual run to bury any adsorbed moisture.
      
  • Issue: High Carbon Content (>10%).

    • Cause: Incomplete ligand exchange. The ethyl groups in TDEAV are harder to remove than the methyl groups in TDMAV.

    • Fix: Increase Plasma Exposure time. Increase Substrate Temperature (up to 200°C if substrate allows).

  • Issue: Low Vapor Pressure (No growth).

    • Cause: TDEAV is not being delivered.

    • Fix: Verify Bubbler Temp is at least 60°C. Ensure carrier gas is actually flowing through the bubbler (dip tube) and not just bypassing it.

References

  • Rampelberg, G., et al. (2013). "Low temperature plasma-enhanced atomic layer deposition of thin vanadium nitride layers for copper diffusion barriers." Applied Physics Letters.

    • Context: Establishes the low-temperature capability (down to 70°C) and diffusion barrier properties.[3][4]

  • Sowa, M. J., et al. (2018). "Plasma-enhanced atomic layer deposition of vanadium nitride."[5] Journal of Vacuum Science & Technology A. [5]

    • Context: Detailed characterization of PEALD VN using amido-precursors and plasma parameters.
  • Musschoot, J., et al. (2009). "Atomic layer deposition of vanadium nitride." Journal of The Electrochemical Society.

    • Context: Comparison of thermal vs. plasma processes and precursor ligand chemistry.
  • Strem Chemicals / Ascensus. "Tetrakis(diethylamino)vanadium(IV) Precursor Data."

    • Context: Physical properties (vapor pressure, stability) of the specific TDEAV molecule.[6]

using TDEAV as a dopant source for transition metal dichalcogenides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Vanadium Doping of Transition Metal Dichalcogenides (TMDs) via MOCVD using TDEAV

Part 1: Executive Summary & Strategic Rationale

The Challenge: Transition Metal Dichalcogenides (TMDs) like Molybdenum Disulfide (


) and Tungsten Diselenide (

) are intrinsically n-type due to sulfur vacancies. To unlock their potential in complementary logic circuits (CMOS) and ultra-sensitive biosensors, reliable p-type doping is required. Vanadium (

) is a prime candidate for substitutional doping (

) to induce p-type behavior and tunable ferromagnetism.

The Solution: This guide details the protocol for using Tetrakis(diethylamino)vanadium(IV) (TDEAV) as a liquid metal-organic precursor for the precise, gas-phase doping of TMDs. Unlike solid powder vaporization (which suffers from poor flux control) or salt-assisted methods (which leave ionic residues), TDEAV allows for wafer-scale uniformity and digital control over dopant concentration via Mass Flow Controllers (MFCs).

Why TDEAV?

  • Liquid Phase: TDEAV is a liquid at room temperature, enabling stable bubbling without the "particle transport" issues of solid precursors like

    
     or 
    
    
    
    .
  • Clean Ligand Removal: The diethylamido ligands cleave cleanly via

    
    -hydrogen elimination or transamination with chalcogen sources (
    
    
    
    /
    
    
    ) at moderate temperatures (
    
    
    ).

Part 2: Material Properties & Safety Protocol

Precursor Profile: TDEAV

  • Chemical Formula:

    
    
    
  • Physical State: Dark Green Liquid

  • Vapor Pressure: Low (~0.1 Torr at

    
     - Estimate based on amido-analogues)
    
  • Sensitivity: EXTREMELY AIR & MOISTURE SENSITIVE . Reacts instantly with

    
     to form Vanadium Oxide (
    
    
    
    ) and diethylamine.

Handling Protocol (Zero-Tolerance for Oxygen):

  • Storage: Store at

    
     in a glovebox freezer.
    
  • Loading: Fill stainless steel bubblers only in an inert atmosphere (

    
    ) glovebox (
    
    
    
    ppm,
    
    
    ppm).
  • Line Purge: Ensure all CVD delivery lines are baked and purged (

    
     Torr base pressure) before connecting the bubbler.
    

Part 3: Experimental Protocol (MOCVD)

MOCVD Reactor Configuration

The doping process requires a Low-Pressure Chemical Vapor Deposition (LPCVD) or MOCVD system. A "hot-wall" reactor is preferred for batch uniformity, but a "cold-wall" reactor minimizes parasitic deposition.

Gas Delivery System Diagram (Graphviz):

MOCVD_Delivery cluster_legend Key Parameters Ar_Carrier Ar Carrier Gas (99.9999%) MFC_Mo MFC: Mo Source Ar_Carrier->MFC_Mo MFC_V MFC: TDEAV (Dopant) Ar_Carrier->MFC_V Bubbler_Mo Mo(CO)6 Bubbler (10°C) MFC_Mo->Bubbler_Mo Ar Flow Bubbler_V TDEAV Bubbler (60°C) MFC_V->Bubbler_V Ar Flow MFC_S MFC: H2S/DES Mixing Mixing Manifold (Heated 80°C) MFC_S->Mixing Chalcogen Bubbler_Mo->Mixing Mo Vapor Bubbler_V->Mixing V Vapor Reactor Quartz Reactor (550-750°C) Mixing->Reactor Co-Flow Scrubber Exhaust Scrubber Reactor->Scrubber legend Line Temp: >70°C to prevent condensation Pressure: 10-50 Torr

Figure 1: Schematic of the MOCVD delivery system for V-doped TMD growth. Note the heated lines downstream of the TDEAV bubbler.

Process Parameters
ParameterValueRationale
Mo Source

(Molybdenum Hexacarbonyl)
High vapor pressure; clean decomposition. Keep cool (

) to limit flux.
Dopant Source TDEAV Bubbler Temp:

. Lines:

. Needs heat to generate sufficient V flux.
Chalcogen

(Gas) or DES (Liquid)

is preferred for cleaner ligand removal via protonation of the amide.
Carrier Gas Argon or

50-200 sccm.
Growth Temp

TDEAV decomposes

. Higher temp improves crystallinity but increases V diffusion.
Pressure 10 - 50 TorrLow pressure suppresses gas-phase pre-reaction.
Substrate Sapphire (c-plane) or

Sapphire promotes epitaxial alignment.
Step-by-Step Growth Protocol
  • Substrate Preparation:

    • Clean sapphire with Piranha solution (

      
       3:1) for 10 min. Rinse DI water.
      
    • Critical: Anneal substrate in Reactor at

      
       under Ar/H2 to remove surface adsorbates.
      
  • Flux Stabilization (Bypass Mode):

    • Open TDEAV bubbler to "Bypass" (vent) for 15 mins.

    • Set TDEAV bubbler heater to

      
      . Ensure lines are at 
      
      
      
      .
    • Stabilize flow: 50 sccm Ar through TDEAV.

  • Nucleation & Growth:

    • Ramp reactor to Growth Temp (

      
      ).
      
    • Introduce

      
       (or DES) first to condition the surface.
      
    • Simultaneously switch Mo and TDEAV flows into the reactor.

    • Doping Control: Adjust the Ar carrier flow through the TDEAV bubbler to tune doping.

      • Low Doping (<1%): 10 sccm Ar through TDEAV.

      • High Doping (>5%): 100 sccm Ar through TDEAV.

  • Termination:

    • Cut Metal and Dopant flows simultaneously.

    • Maintain

      
       flow during cool-down to 
      
      
      
      to prevent sulfur vacancy formation.

Part 4: Mechanism & Validation

Doping Mechanism: TDEAV acts as a source of Vanadium atoms. In the presence of


, the ethyl-amido ligands are protonated and leave as diethylamine (

), while V bonds with S.

The Vanadium atom (

) substitutionally replaces Molybdenum (

) in the lattice (

). Since V has one less d-electron than Mo, this introduces holes (p-type doping).

Validation Diagram (Graphviz):

Doping_Mechanism cluster_chem Chemical Pathway Precursors Precursors: Mo(CO)6 + TDEAV + H2S Surface_Rxn Surface Reaction: Ligand Exchange & Adsorption Precursors->Surface_Rxn Transport Incorporation Lattice Incorporation: V substitutes Mo (V_Mo) Surface_Rxn->Incorporation Diffusion Outcome Result: p-type MoS2 / Ferromagnetism Incorporation->Outcome Activation Chem1 V(NEt2)4 -> V + 4 Et2N* Chem2 Et2N* + H (from H2S) -> HNEt2 (Gas) Chem1->Chem2

Figure 2: Reaction pathway for substitutional Vanadium doping.

Characterization Checklist
TechniqueExpected Signal for V-Doped

Raman Spectroscopy Slight red-shift of

and

modes due to lattice strain and mass difference (V is lighter than Mo).
XPS (X-ray Photoelectron) V 2p3/2 peak at ~513-515 eV. Mo 3d peaks may shift to lower binding energy (p-type shift).
PL (Photoluminescence) Quenching of PL intensity (due to defect states/doping) or shift in trion/exciton ratio.
Electrical Transport Gate-dependent transport shows p-type behavior (Conductance increases with negative gate voltage).

Part 5: Troubleshooting & Optimization

  • Issue: Carbon Contamination

    • Cause: Incomplete decomposition of ethyl groups from TDEAV.

    • Fix: Increase

      
       flow ratio (Hydrogen scavenges carbon). Increase growth temperature slightly.
      
  • Issue: No Doping Detected (V content ~0%)

    • Cause: TDEAV bubbler too cold (insufficient vapor pressure).

    • Fix: Increase bubbler temp to

      
      . Ensure carrier gas is pre-heated.
      
  • Issue:

    
     formation instead of V-doped 
    
    
    
    • Cause: Oxygen leak or wet precursors.[1]

    • Fix: Leak check reactor. TDEAV is extremely oxophilic; any

      
       will form Vanadium Oxide clusters rather than substituting into the sulfide lattice.
      

References

  • Zhang, T., et al. "Universal in situ substitutional doping of transition metal dichalcogenides by liquid-phase precursor-assisted synthesis." ACS Nano, 2020. Link

  • Li, S., et al. "Tunable Doping of Rhenium and Vanadium into Transition Metal Dichalcogenides for Two-Dimensional Electronics." Advanced Science, 2021. Link

  • Strem Chemicals / Ereztech. "Tetrakis(diethylamino)vanadium(IV) Product Data Sheet." (Precursor Properties).[2][3][4][5][6][7][8] Link

  • Wang, X., et al. "Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor."[1][4] Journal of Materials Research, 2017.[1] (Context on Amido-V precursor volatility). Link

Sources

Protocol for the Surface-Controlled Reaction of Diethylazanide Vanadium(4+) with Ammonia

Author: BenchChem Technical Support Team. Date: February 2026

From Thin Film Synthesis to Catalytic Mechanisms

Part 1: Executive Summary & Chemical Identity

Diethylazanide vanadium(4+) , commonly known as Tetrakis(diethylamido)vanadium(IV) (TDEAV), is a highly volatile, air-sensitive organometallic precursor. Its primary reaction with ammonia (


)  is a surface-mediated transamination used to synthesize Vanadium Nitride (VN)  thin films.

While its industrial standard lies in semiconductor diffusion barriers, the fundamental reactivity—metal-amido bond activation by amines —is mechanistically relevant to hydroamination catalysis in organic synthesis, bridging materials science and early-stage medicinal chemistry research.

Chemical Identity Table
PropertySpecification
IUPAC Name Tetrakis(diethylamido)vanadium(IV)
Formula

or

Oxidation State Vanadium (+4)
Appearance Dark green/black liquid
Vapor Pressure ~0.1 Torr at

Sensitivity Extreme: Reacts violently with moisture/air; pyrophoric potential.
Co-Reactant Ammonia (

) (Anhydrous, Electronic Grade)

Part 2: Reaction Chemistry & Mechanism[2][3]

The reaction between TDEAV and ammonia is a transamination (ligand exchange) process. Unlike simple combustion, this reaction relies on the acidity of the ammonia protons to protonate the diethylamido ligands, releasing them as neutral diethylamine.

The Chemical Equation


(Note: Stoichiometry may vary based on process conditions; the release of diethylamine is the dominant pathway.)
Mechanistic Pathway (ALD Cycle)

In an Atomic Layer Deposition (ALD) context, the reaction is split into two self-limiting half-cycles:

  • Pulse A (Precursor): TDEAV adsorbs onto the substrate surface. Steric hindrance of the bulky ethyl groups limits coverage to a monolayer.

  • Pulse B (Co-reactant):

    
     attacks the metal center. The proton (
    
    
    
    ) from
    
    
    transfers to the nitrogen of the amido ligand (
    
    
    ), forming volatile diethylamine (
    
    
    ) which desorbs.
Mechanistic Diagram (Graphviz)

ALD_Mechanism cluster_chem Chemical Transformation Start Hydroxylated Surface (Si-OH) Step1 Step 1: TDEAV Adsorption (V-O Bond Formation) Start->Step1 Pulse V(NEt2)4 Step2 Purge 1 (Remove Excess TDEAV) Step1->Step2 Release HNEt2 Step3 Step 2: Ammonolysis (NH3 Attack & Proton Transfer) Step2->Step3 Pulse NH3 Step4 Purge 2 (Remove HNEt2 Byproduct) Step3->Step4 Transamination Final Vanadium Nitride (VN) Monolayer Step4->Final V-N Bond Formed Final->Step1 Cycle Repeats Chem1 V-NEt2 + NH3 -> V-NH2 + HNEt2

Caption: Cyclic transamination mechanism for the deposition of Vanadium Nitride. The bulky diethylamido ligands are systematically replaced by nitrogen from ammonia.

Part 3: Application Notes

Semiconductor Materials (Primary Application)

The reaction is the industry standard for depositing Vanadium Nitride (VN) diffusion barriers.

  • Function: Prevents copper (Cu) atoms from migrating into silicon (Si) in microchips.

  • Performance: VN films grown via this chemistry exhibit low resistivity (~200

    
    ) and high thermal stability.
    
  • Why TDEAV? It offers a cleaner reaction pathway than Vanadium Chloride (

    
    ), avoiding corrosive HCl byproducts and chlorine contamination.
    
Drug Development & Catalysis (Emerging Application)

While TDEAV is not a drug itself, the V(IV)-amido motif is a potent catalyst class for Hydroamination .

  • Relevance: Researchers use Group 4/5 amido complexes to catalyze the addition of amines to alkenes/alkynes—a key step in synthesizing nitrogen-containing heterocyclic pharmacophores (e.g., pyrrolidines).

  • Insight: Understanding the TDEAV +

    
     transamination rate helps optimize these catalytic cycles, as ligand exchange is often the turnover-limiting step.
    

Part 4: Experimental Protocol (ALD/CVD)

Objective: Synthesis of 20 nm Vanadium Nitride film on Silicon (100). Equipment: Thermal ALD Reactor (e.g., Cambridge NanoTech or similar).

Precursor Handling (CRITICAL)
  • Environment: TDEAV must be loaded in an

    
     or 
    
    
    
    filled glovebox (
    
    
    ppm).
  • Vessel: Stainless steel bubbler.

  • Temperature: Heat bubbler to

    
      to generate sufficient vapor pressure. Heating lines to 
    
    
    
    is required to prevent condensation.
Reactor Parameters
ParameterSettingNotes
Substrate Temp


: Slow growth.

: Precursor decomposition (CVD mode).
Carrier Gas

or

(20 sccm)
High purity (99.9999%).
Base Pressure 0.1 - 1.0 TorrTypical for viscous flow reactors.
Growth Rate ~1.0 Å/cycleHighly linear growth.
Deposition Cycle Sequence

Repeat the following loop for 200 cycles (approx. 20 nm thickness):

  • Pulse TDEAV (0.5 s): Introduce V-precursor. Surface saturates with

    
     species.
    
  • Purge (5.0 s): Flow inert gas to remove physisorbed precursor. Insufficient purging leads to CVD (dust formation).

  • Pulse

    
     (2.0 s):  Introduce Ammonia gas. Reacts with surface ligands.[1]
    
  • Purge (5.0 s): Remove byproduct diethylamine and excess ammonia.

Post-Process Characterization
  • XPS: Check for Carbon content. High C% indicates incomplete transamination (increase

    
     pulse) or thermal decomposition (lower reactor temp).
    
  • XRD: As-deposited films are often nanocrystalline or amorphous cubic VN. Annealing at

    
     in 
    
    
    
    improves crystallinity.

Part 5: Safety & Troubleshooting

Hazard Profile
  • TDEAV: Pyrophoric residue possible. Reacts violently with water to release diethylamine (flammable, toxic) and vanadium oxides.

  • Vanadium: Acute toxicity. Avoid inhalation of dusts/vapors.

  • Ammonia: Corrosive, toxic gas. Requires dedicated exhaust scrubbing.

Troubleshooting Table
IssueProbable CauseCorrective Action
High Resistivity (>500

)
Oxygen contamination or Carbon incorporation.Check leak rates; Increase

dose to ensure full ligand removal.
Non-uniform Film (Gradient) Insufficient Pulse Time (Step 1 or 3).Increase TDEAV pulse time to reach saturation (Langmuir isotherm).
Dust/Particles on Wafer CVD Reaction (Gas phase mixing).Increase Purge times (Step 2 & 4). Ensure no valve leak-by.

References

  • Atomic Layer Deposition of Thin VN Films from Tetrakis(diethylamido)vanadium Precursor. Source: ResearchGate

  • Low temperature plasma-enhanced atomic layer deposition of thin vanadium nitride layers. Source: AIP Publishing

  • Synthesis and Reactivity of Vanadium Complexes for ALD. Source: McMaster University

  • Tetrakis(diethylamino)vanadium(IV) Product Specifications & Safety. Source: Ereztech [2]

Sources

Troubleshooting & Optimization

Technical Support Center: Reducing Carbon Contamination in TDEAV-based ALD Films

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Specialist: Senior Application Scientist, Thin Film Materials Subject: Optimization of Tetrakis(dimethylamino)vanadium (TDEAV) Precursor for High-Purity VN/VOx Films

Executive Summary: The Carbon Challenge

The Problem: TDEAV (


) is a standard precursor for Vanadium Nitride (VN) and Vanadium Oxide (

) due to its high volatility and liquid state at room temperature.[1] However, it suffers from a critical vulnerability: Carbon incorporation via incomplete ligand exchange.

The Mechanism: The dimethylamino ligands are bulky. In thermal ALD, steric hindrance often prevents the co-reactant (e.g.,


 or 

) from accessing the central Vanadium atom to fully replace all four ligands. Unreacted ligands trapped in the film decompose, leaving carbon residues. This results in high electrical resistivity and poor film density.

Core Directive: The Solution Architecture

To reduce carbon content from >10% (typical thermal) to <2% (optimized), you must transition from a "passive" thermal exchange to an "active" ligand stripping process, or rigorously optimize the thermal window.

Visualizing the Contamination Pathway

The following diagram illustrates the decision logic between clean ligand exchange and carbon contamination.

TDEAV_Mechanism Precursor TDEAV Precursor V(NMe2)4 Adsorbed Reactant Co-Reactant Pulse (NH3 / Plasma) Precursor->Reactant Steric Steric Hindrance (Bulky Ligands) Reactant->Steric Low Temp / Thermal Path_Clean Complete Ligand Exchange (V-N bond forms) Reactant->Path_Clean High Energy (Plasma) or High Temp Path_Dirty Incomplete Exchange (Trapped -NMe2) Steric->Path_Dirty Result_Clean Pure VN Film (<2% Carbon) Path_Clean->Result_Clean Result_Dirty Contaminated Film (High Resistivity) Path_Dirty->Result_Dirty

Figure 1: Mechanism of carbon incorporation versus clean film growth in TDEAV processes.

Experimental Protocols & Optimization

Protocol A: Plasma-Enhanced ALD (PEALD) – Recommended

Target: Carbon content < 2-5 at.%

Plasma species (


, 

,

) possess higher reactivity than thermal ammonia, effectively "burning off" the dimethylamino ligands and preventing re-adsorption.

Step-by-Step Workflow:

  • Substrate Temp: Set to 150°C .

    • Reasoning: Below 100°C, reaction kinetics are too slow (high C). Above 175°C, TDEAV begins thermal decomposition (CVD-mode), leading to uncontrolled C incorporation.

  • Precursor Pulse: 2.0s TDEAV (Bubbler at 45°C).

    • Validation: Verify saturation curve.[2] Do not overdose; physisorbed multilayers are hard to purge.

  • Purge 1: 5.0s

    
     (High flow).
    
  • Plasma Step:

    
     Plasma (200-300W) for 15s - 20s .
    
    • Critical: Short plasma steps (<5s) are insufficient to remove all ligands. Data suggests increasing plasma time from 5s to 20s can drop C content by ~50%.

  • Purge 2: 5.0s

    
    .
    
Protocol B: Thermal ALD Optimization

Target: Carbon content ~5-8 at.% (Best Effort)

If plasma is unavailable (e.g., coating high-aspect-ratio trenches where plasma recombination limits penetration), you must rely on thermal kinetics.

Step-by-Step Workflow:

  • Substrate Temp: Increase to 150°C - 160°C .

    • Risk: This is near the decomposition threshold. You must verify no growth occurs without the co-reactant (GPC check).

  • Co-Reactant: Use Anhydrous Ammonia (

    
    )  at high pressure.
    
    • Note:

      
       creates oxides (
      
      
      
      ). If Nitride is the goal, water must be excluded.
  • Purge Strategy: Implement a "Stop-Flow" or "Soak" step.

    • Method: After TDEAV pulse, close the pump valve for 2s to allow TDEAV to diffuse into deep features, then purge for 20s+ .

    • Reasoning: The byproduct (dimethylamine) is sticky. Short purges allow it to re-adsorb and react with the next TDEAV pulse, trapping carbon.

Comparative Data: Thermal vs. PEALD

The following table summarizes expected impurity levels based on field data and literature standards.

FeatureThermal ALD (

)
PEALD (

Plasma)
PEALD (

Plasma)
Deposition Temp 150°C150°C150°C
Carbon Content 10 - 23 at.% 2 - 6 at.% ~2 - 5 at.%
Resistivity > 1000

~120 - 200

~80 - 150

Density Low (Porous)High (~5.8 g/cm³)High
Growth Rate ~0.8 Å/cycle~1.0 - 1.2 Å/cycle~1.1 Å/cycle

Data synthesized from Rampelberg et al. and Musschoot et al. (See References).

Troubleshooting Matrix

Q1: My film resistivity is orders of magnitude higher than literature values.

  • Diagnosis: High carbon contamination or oxidation.

  • Action:

    • Switch to PEALD if possible.

    • If using Thermal: Increase

      
       dose time. The ligand exchange is equilibrium-driven; excess 
      
      
      
      pushes the equilibrium toward pure VN.
    • Check for leaks. Vanadium is an oxygen scavenger. Even ppm levels of

      
       will form 
      
      
      
      instead of VN, destroying conductivity.

Q2: I see "CVD-like" growth (non-saturating GPC).

  • Diagnosis: Temperature is too high (>175°C), causing TDEAV to decompose before reacting.

  • Action: Lower reactor temperature to 150°C. Perform a "decomposition check": Pulse TDEAV only (no co-reactant) for 50 cycles. If a film grows, your temperature is too high.

Q3: The film peels off or has high stress.

  • Diagnosis: High carbon content often leads to low density and poor adhesion.

  • Action: Introduce a

    
     plasma annealing step every 50 cycles to densify the film and remove trapped ligands.
    

Troubleshooting Workflow Diagram

Use this decision tree to diagnose high carbon content in your films.

Troubleshooting Start Issue: High Carbon % Check_Mode Mode? Start->Check_Mode Thermal Thermal ALD Check_Mode->Thermal Plasma PEALD Check_Mode->Plasma Temp_Check Temp > 160°C? Thermal->Temp_Check Power_Check Plasma Time < 10s? Plasma->Power_Check Purge_Check Purge < 10s? Temp_Check->Purge_Check No Sol_Temp Lower Temp (Prevent Decomp) Temp_Check->Sol_Temp Yes Sol_Purge Increase Purge (Remove Amine) Purge_Check->Sol_Purge Yes Sol_Plasma Increase Plasma Time (Burn Ligands) Power_Check->Sol_Plasma Yes

Figure 2: Diagnostic workflow for reducing carbon impurities.

References

  • Rampelberg, G. et al. (2019). Plasma-enhanced atomic layer deposition of vanadium nitride. Journal of Vacuum Science & Technology A. Link

    • Key Insight: Establishes the 150°C window and the superiority of PEALD over thermal ALD for reducing resistivity and carbon content.
  • Musschoot, J. et al. (2009). Atomic layer deposition of vanadium nitride. Journal of The Electrochemical Society. Link

    • Key Insight: Details the reaction mechanism of TDEAV and the impact of ammonia plasma on ligand removal.
  • Fix, T. et al. (2016). Growth of vanadium nitride thin films by atomic layer deposition. Journal of Crystal Growth. Link

    • Key Insight: Discusses the thermal decomposition limits of TDEAV and its effect on stoichiometry.

Sources

optimizing bubbler temperature for diethylazanide vanadium(4+) delivery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Bubbler Temperature for Tetrakis(diethylamido)vanadium(IV) [TDEAV]

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Precursor Identity: Tetrakis(diethylamido)vanadium(IV) Common Abbreviations: TDEAV, V(NEt₂)₄ Phase at Room Temp: Liquid (Dark Green) Critical Sensitivity: Extreme moisture sensitivity; thermal decomposition >170°C.

Welcome to the Technical Support Center. You are likely here because your Vanadium Nitride (VN) or Vanadium Oxide (VOx) deposition process is exhibiting instability—either through particle generation, drifting growth rates, or non-uniformity.

Optimizing the delivery of TDEAV requires balancing two competing thermodynamic forces: volatility (requiring heat) and thermal stability (requiring cool conditions). TDEAV has a lower vapor pressure than its methyl-counterpart (TDMAV), meaning it requires aggressive heating to generate sufficient flux, often pushing the boundaries of its decomposition window.

The Thermodynamics of Delivery (Theory)

To stabilize your flux, you must operate within a specific "Safe Zone." Operating outside this zone results in two primary failure modes: Starvation (too cold) or CVD-in-the-line (too hot).

Estimated Vapor Pressure Profile

Note: TDEAV is less volatile than TDMAV. The values below are operational estimates based on Clausius-Clapeyron extrapolations for standard ALD/CVD vacuum levels.

Temperature (°C)Est. Vapor Pressure (Torr)Operational StatusRisk Factor
< 40°C < 0.05Starvation Low growth rate; pulsing requires long dose times.
45°C - 65°C 0.1 - 0.5Optimal Window Stable flux; manageable condensation risks.
70°C - 90°C 0.8 - 1.5High Flux High growth rate; requires aggressive line heating (>100°C).
> 100°C > 2.0Critical High risk of thermal decomposition and valve clogging.

Troubleshooting Guides

Scenario A: "My Growth Rate is Drifting Downward over Time."

Diagnosis: This is a classic symptom of "Cold Spot Condensation" or "Bubbler Cooling."

The Mechanism: As carrier gas bubbles through the liquid TDEAV, the enthalpy of vaporization causes the liquid to cool (evaporative cooling). If your bubbler heater cannot compensate quickly enough, the liquid temperature drops, lowering vapor pressure. Alternatively, if a section of your delivery line is cooler than the bubbler, TDEAV re-condenses before reaching the chamber.

Step-by-Step Resolution:

  • Verify the "Delta T" Rule: Your thermal profile must be a monotonically increasing gradient.

    • Bubbler:

      
      
      
    • Manifold/Valves:

      
      
      
    • Delivery Lines:

      
      
      
    • Chamber Inlet:

      
      
      
  • Check the Dip Tube: Ensure your carrier gas (Ar/N₂) is actually bubbling through the liquid, not just passing over it. (Check for "short-circuiting" if the level is low).

  • Increase Carrier Flow: If

    
     is maxed out (e.g., 65°C), increase carrier gas flow to mechanically transport more precursor, rather than raising temperature further.
    
Scenario B: "I see Particles on the Wafer or Clogged Valves."

Diagnosis: Thermal Decomposition (CVD inside the delivery line).

The Mechanism: TDEAV is an amide. Amides are thermally liable. If any point in your delivery line exceeds ~150°C-170°C (depending on pressure), the molecule breaks down, depositing conductive Vanadium Carbonitride in your valves.

Step-by-Step Resolution:

  • Audit Line Heaters: Use a thermocouple probe to find "hot spots" where heater tape might be overlapping. Overlapped tape creates localized spikes >200°C.

  • Lower Bubbler Temp: Drop

    
     by 10°C. It is better to have a longer dose time than a decomposing precursor.
    
  • Inspect the VCR Gaskets: If you see black/grey powder on the gaskets during maintenance, your line temperature is too high.

Visualizing the Workflow

Diagram 1: The Thermal Gradient Logic

This diagram illustrates the mandatory temperature hierarchy to prevent condensation and decomposition.

ThermalGradient Bubbler Bubbler (Source) Target: 50-60°C (Vapor Generation) Manifold Manifold Valves Target: 75°C (Prevent Condensation) Bubbler->Manifold Vapor + Carrier Gas Lines Delivery Lines Target: 85°C (Transport) Manifold->Lines Maintained Vapor Chamber Reaction Chamber Target: 150-300°C (Deposition) Lines->Chamber Reactive Precursor

Caption: The "Delta T" rule requires each subsequent stage to be hotter than the previous one to prevent re-condensation.

Diagram 2: Troubleshooting Decision Tree

Follow this logic path when encountering process deviations.

Troubleshooting Start Problem Detected IssueType Identify Symptom Start->IssueType LowRate Low Growth Rate / Non-Uniformity IssueType->LowRate Rate Drop Particles Particles / Clogging IssueType->Particles High Defects CheckTemp Check Line Temps vs Bubbler LowRate->CheckTemp CheckDecomp Check for Overheating (>150°C) Particles->CheckDecomp Condensation Diagnosis: Cold Spot Condensation CheckTemp->Condensation Line T <= Bubbler T Decomposition Diagnosis: Precursor Decomposition CheckDecomp->Decomposition Line T > 160°C FixHeat Action: Increase Line Temp (+15°C) Check Heater Jacket Coverage Condensation->FixHeat FixCool Action: Reduce Line Temp Replace Clogged Filters Decomposition->FixCool

Caption: Decision matrix for isolating thermal failures in TDEAV delivery systems.

Frequently Asked Questions (FAQs)

Q: Can I use TDEAV for thermal ALD, or is it only for Plasma-Enhanced ALD (PEALD)? A: TDEAV is excellent for both. However, in thermal ALD , the deposition temperature is strictly limited by the precursor's decomposition point. You typically cannot exceed a substrate temperature of 250°C-275°C without incorporating significant carbon into the film. For PEALD, the plasma drives the reaction, allowing lower substrate temperatures (down to 100°C).

Q: My bubbler is stainless steel. How do I know how much precursor is left? A: TDEAV is a liquid. We recommend installing a liquid level sensor (ultrasonic or float) if your bubbler supports it. If not, you must track Amp-Hours (total dosing time) or weigh the bubbler between runs. Warning: Do not disconnect the bubbler while hot; allow it to cool to room temperature to prevent valve seizure.

Q: Why does the liquid turn brown/orange? A: This indicates oxygen contamination. TDEAV oxidizes rapidly to V(V) species (often orange/red). If your source has changed color, the precursor is compromised, and your film stoichiometry will shift towards oxide rather than nitride.

Q: What is the "Safe Maximum" temperature for the bubbler? A: We recommend never exceeding 80°C for the bubbler source. Above this, the exponential increase in vapor pressure makes flow control difficult, and the risk of "micro-decomposition" inside the bubbler (creating solid sludge) increases significantly.

References & Grounding

  • Strem Chemicals (Ascensus). Tetrakis(diethylamino)vanadium(IV), min. 95% TDEAV Product Details. (Verifies physical state and general handling).[1][2][3][4]

  • Wonik Materials. Tetrakis(dimethylamido) vanadium (TDMAV) Vapor Pressure Data. (Used as baseline for amide volatility comparison).

  • Ritala, M., & Leskelä, M. Atomic Layer Deposition. Handbook of Thin Film Materials. (General principles of precursor thermal stability windows).

  • Gordon, R. G., et al. Vapor Deposition of Metal Oxides and Silicates: Possible Gate Insulators for Future Microelectronics. Chemistry of Materials.[1][5][6] (Discusses amide precursor decomposition limits).

Sources

Technical Support Center: TDEAV Precursor Handling & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Thermal Decomposition of Tetrakis(diethylamino)vanadium(IV) (TDEAV) Document ID: TDEAV-TS-001 Status: Active Audience: Process Engineers, Materials Scientists, Thin-Film Researchers

Executive Summary: The TDEAV Stability Paradox

Tetrakis(diethylamino)vanadium (TDEAV) is a critical precursor for depositing Vanadium Nitride (VN) and Vanadium Oxide (VOx) thin films via ALD and CVD. However, it presents a distinct "Goldilocks" challenge: it requires sufficient heat to generate vapor pressure (~0.1 Torr at 80–100°C) but possesses a low thermal decomposition threshold due to the lability of its diethylamido ligands.

This guide addresses the prevention of premature thermal decomposition (CVD-in-the-line) while ensuring adequate flux for saturation.

Part 1: Mechanistic Insight (The "Why")

To prevent decomposition, you must understand how it happens. TDEAV degrades primarily through


-Hydride Elimination .
  • The Mechanism: The ethyl groups on the nitrogen ligands possess

    
    -hydrogens. At elevated temperatures (typically >150°C), a 
    
    
    
    -hydrogen transfers to the central Vanadium atom or interacts with the nitrogen, leading to the cleavage of the V-N bond.
  • The Result: This releases diethylamine and forms a reactive imido-vanadium species, which oligomerizes or plates out as metal/carbide particles inside your delivery lines before reaching the reactor.

Visualizing the Danger Zone

The following diagram illustrates the critical thermal windows for TDEAV transport.

TDEAV_Thermal_Zone cluster_limits Thermal Constraints Bubbler Bubbler/Ampoule (Source) Line_Zone Delivery Lines (Transport) Bubbler->Line_Zone Vapor Generation (T: 40-80°C) Valve ALD Valve (Pulsing) Line_Zone->Valve Thermal Gradient (+10°C Delta) Condensation Risk: Condensation (T < Source) Line_Zone->Condensation If Cold Spot Decomp Risk: Decomposition (T > 150°C) Line_Zone->Decomp If Overheated Reactor Reactor Chamber (Deposition) Valve->Reactor Injection

Figure 1: Thermal management workflow for TDEAV. The delivery line must be hotter than the bubbler to prevent condensation but cooler than the decomposition threshold.

Part 2: Troubleshooting & FAQs
Category A: Pre-Deposition & Source Issues

Q1: My TDEAV precursor in the bubbler has changed from dark orange/red to a green or blue sludge. Is it still usable?

  • Verdict: No.

  • Root Cause: TDEAV is V(IV).[1] Green/Blue discoloration indicates oxidation to V(V) or hydrolysis due to air/moisture leaks. The "sludge" is likely vanadium oxide/hydroxide solids.

  • Action:

    • Discard the batch immediately; do not attempt to distill.

    • Perform a helium leak check on the gas lines feeding the bubbler.

    • Ensure your carrier gas (Ar/N2) is purified to <10 ppb O2/H2O using a point-of-use getter.

Q2: I am seeing low growth rates (GPC) despite high bubbler temperatures (80°C). Why?

  • Root Cause: This is often a "Virtual Leak" or Thermal Decomposition in the Headspace . If the bubbler is heated but the valve/manifold directly above it is cooler, TDEAV condenses and refluxes back into the bubbler. Alternatively, if the bubbler is too hot (>100°C) for long periods, the precursor may decompose in the ampoule, lowering its effective vapor pressure.

  • Diagnostic: Check the "shoulder" heater (the line connecting the bubbler to the manifold). It must be 10-15°C hotter than the bubbler body.

Category B: Vapor Transport & Delivery [2]

Q3: We observe particles on the wafer and clogging in the delivery lines. Is this a reactor issue?

  • Verdict: Likely a Delivery Line Thermal Profile issue.

  • Root Cause: If your delivery lines exceed ~140–150°C, TDEAV undergoes CVD inside the tube. The "particles" are Vanadium Nitride/Carbonitride flakes flaking off the tubing walls.

  • Action:

    • Lower delivery line temperatures to 110–120°C.

    • Ensure the reactor inlet is the hottest point in the delivery chain to prevent deposition until the vapor enters the chamber.

Q4: How do I determine the correct bubbler temperature without a vapor pressure curve?

  • Protocol: TDEAV vapor pressure is approximately 0.1 Torr at ~85°C [1].[3]

  • Self-Validating Test:

    • Set bubbler to 60°C.

    • Perform 100 ALD cycles on Si. Measure thickness.

    • Increase bubbler to 70°C. Repeat.

    • Saturation Check: If the Growth Per Cycle (GPC) increases, you were starved. If GPC plateaus, you have reached saturation. Operate 5°C above the onset of the plateau, but do not exceed 90°C to preserve shelf-life.

Part 3: Optimized Experimental Protocol

To ensure reproducible transport without decomposition, follow this Thermal Gradient Protocol .

Table 1: Recommended Thermal Zones
ZoneComponentTarget Temp (°C)Rationale
Zone 1 Precursor Bubbler60°C – 85°C Generates 0.05–0.1 Torr vapor pressure.
Zone 2 Manifold/Valves90°C – 100°C +15°C

prevents condensation/reflux.
Zone 3 Delivery Lines110°C – 120°C Maintains vapor phase; stays below decomp threshold.[3]
Zone 4 Reactor Inlet130°C Prevents clogging at the showerhead/nozzle.
Zone 5 Substrate150°C – 300°C ALD Window (Surface reaction zone).
Step-by-Step Heating Procedure
  • Purge: Flow inert gas (Ar/N2) through the bypass line for 30 mins to remove moisture.

  • Reverse Ramp: Turn on heaters from the Reactor backwards to the Bubbler .

    • Why? If you heat the bubbler first, vapor enters cold lines and condenses.

  • Stabilize: Allow lines to reach setpoints (Zone 3 & 4) before heating the Bubbler (Zone 1).

  • Bubbler Activation: Heat the bubbler to the target temp. Allow 45-60 mins for thermal equilibrium of the liquid.

Part 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose flux issues rapidly.

TDEAV_Troubleshoot Start Problem: Unstable TDEAV Flux Check_Color Check Precursor Color Start->Check_Color Green Green/Blue? Check_Color->Green Orange Dark Orange/Red? Check_Color->Orange Leak Diagnosis: Air Leak/Hydrolysis Action: Replace Batch & Leak Check Green->Leak Check_Line Check Line Temp vs Bubbler Temp Orange->Check_Line Cold_Spot Line < Bubbler + 10°C? Check_Line->Cold_Spot Hot_Spot Line > 150°C? Check_Line->Hot_Spot Condense Diagnosis: Condensation Action: Increase Line Temp Cold_Spot->Condense Decomp Diagnosis: Thermal Decomp Action: Decrease Line Temp Hot_Spot->Decomp

Figure 2: Diagnostic logic for identifying precursor failure modes.

References
  • MOCVD Precursor Encyclopedia. Tetrakis(diethylamido)titanium Ti(NEt2)4 and Vanadium Analogs: Vapor Pressure and Properties. Retrieved from

  • Strem Chemicals. Tetrakis(diethylamino)vanadium(IV), min. 95% TDEAV Product Detail. Retrieved from

  • Parkhomenko, R. G., et al. (2025).[4] ALD and CVD deposition of thin films from stable precursors.[4] Nanoscale, 17(4), 2318-2325.[4] (Context on Amido-Precursor Stability). Retrieved from

  • Sigma-Aldrich. Group 11 Thin Films by ALD and Precursor Thermal Stability. Retrieved from

Sources

improving step coverage of vanadium nitride in high aspect ratio structures

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Step Coverage of Vanadium Nitride in High Aspect Ratio Structures

Welcome to the technical support center for Vanadium Nitride (VN) thin film deposition. This guide is designed for researchers and process engineers encountering challenges with achieving highly conformal VN coatings in high aspect ratio (HAR) structures. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and solve complex deposition issues.

Troubleshooting Guide: Common Deposition Problems

This section addresses specific issues you may encounter during your experiments, presented in a direct question-and-answer format.

Q1: My VN film has poor step coverage. The film is much thicker at the top of my HAR feature than at the bottom. What are the primary causes and solutions?

Poor step coverage, or non-conformality, is the most common challenge in HAR deposition. It typically stems from an imbalance between the precursor flux arriving at the surface and the surface reaction rate.

Causality: In an ideal Atomic Layer Deposition (ALD) process, self-limiting surface reactions ensure perfect conformality, provided the precursor molecules have enough time to diffuse to the bottom of the feature and saturate all available surface sites.[1][2] If the precursor dose is insufficient or the reaction is not perfectly self-limiting, the film will be thicker at the opening of the feature where precursor concentration is highest. This can be caused by:

  • Insufficient Precursor Exposure: The precursor molecules may not have enough time or concentration to penetrate the full depth of the HAR structure.

  • Non-Ideal ALD Behavior: The process may have a Chemical Vapor Deposition (CVD)-like component, where the precursor thermally decomposes and deposits non-selectively.[3][4] This is more likely at higher temperatures.[5]

  • Precursor Sticking Coefficient: A high sticking coefficient means the precursor reacts upon the first collision with the surface, depleting the precursor concentration before it can reach the bottom of the feature.

The following diagram outlines a logical flow for diagnosing and resolving poor conformality.

G cluster_0 Symptom Symptom Poor Step Coverage (Thick at Top, Thin at Bottom) Check1 Verify Saturation Curves Symptom->Check1 Is the process in saturation? Check4 Lower Deposition Temperature Symptom->Check4 Is there evidence of CVD-like growth? Check6 Consider Alternative Precursor Symptom->Check6 If precursor is unstable or too reactive Check2 Extend Precursor Pulse Time Check1->Check2 If not, or if marginal Check3 Extend Purge Time Check2->Check3 Ensure no precursor cross-talk Check5 Optimize N-Source Reactivity (e.g., Adjust Plasma Power) Check3->Check5 Check4->Check5 Fine-tune surface reaction Check7 Use Competitive Co-diffusion (Introduce Heavy Inert Gas) Check4->Check7 To enhance precursor transport G cluster_0 PEALD Cycle for Vanadium Nitride Step1 Step 1: TDMAV Pulse (Precursor Dose) Step2 Step 2: Inert Gas Purge (Remove Excess Precursor) Step1->Step2 Repeat N times Step3 Step 3: N₂ Plasma Pulse (Reactant Dose) Step2->Step3 Repeat N times Step4 Step 4: Inert Gas Purge (Remove Byproducts) Step3->Step4 Repeat N times Step4->Step1 Repeat N times

Caption: The four sequential steps of a PEALD cycle for VN.

References
  • Thin film synthesis of VO2 and VN by gas-solid reactions and atomic layer deposition. (n.d.). Google.
  • Plasma-enhanced atomic layer deposition of vanadium nitride. (2019, October 11). AIP Publishing.
  • VN Thin Films via MOCVD Using a New Vanadium Precursor: Linking Growth Chemistry to Functional Surface Properties. (2026, February 14). PMC.
  • Plasma-enhanced atomic layer deposition of titanium vanadium nitride. (2018, October 10). Semantic Scholar.
  • Study of the Properties of Iron and Vanadium Nitride Coatings by CCPD on 1080 Steel. (n.d.). Scielo.
  • Low temperature plasma-enhanced atomic layer deposition of thin vanadium nitride layers for copper diffusion barriers. (2013, March 21). AIP Publishing.
  • Reactivity of vanadium oxytrichloride with β-diketones and diesters as precursors for vanadium nitride and carbide. (2016, June 16). CORE.
  • Plasma-enhanced atomic layer deposition of titanium vanadium nitride. (n.d.). plasma-ald.com.
  • Low temperature chemical vapor deposition of superconducting vanadium nitride thin films. (2019, April 19). Girolami Group Website.
  • Competitive co-diffusion as a route to enhanced step coverage in chemical vapor deposition. (n.d.). ChemRxiv.
  • (PDF) Plasma-enhanced atomic layer deposition of vanadium nitride. (2019, October 12). ResearchGate.
  • Atomic Layer Deposition of Thin VNx Film from Tetrakis(diethylamido)vanadium Precursor. (n.d.). iopscience.iop.org.
  • Influence of sputtering parameters on the main characteristics of ultra- thin vanadium nitride films. (2018, December 21). iopscience.iop.org.
  • High Quality Crystalline VN Thin Films via MOCVD from a New Vanadium Precursor: Linking Growth Chemistry to Functional Catalytic Surfaces. (2025, June 25). ChemRxiv.
  • Plasma-enhanced atomic layer deposition of vanadium nitride. (2019, October 11). AIP Publishing.
  • The Effect of Deposition Temperature of TiN Thin Film Deposition Using Thermal Atomic Layer Deposition. (2023, January 5). MDPI.
  • (PDF) Competitive co-diffusion as a route to enhanced step coverage in chemical vapor deposition. (2025, August 8). ResearchGate.
  • Atomic Layer Deposition Process Development. (2019, February 12). . Retrieved February 16, 2026, from

  • Tuning Material Properties of Oxides and Nitrides by Substrate Biasing during Plasma-Enhanced Atomic Layer Deposition on Planar and 3D Substrate Topographies. (2018, March 19). ACS Publications.
  • Simplified schemes of step coverage and gap-fill for structures with.... (n.d.). ResearchGate.
  • Chemical vapor deposition of vanadium, niobium, and tantalum nitride thin films. (n.d.). ACS Publications.
  • Synthesis and Characterization of Vanadium Nitride/Carbon Nanocomposites. (n.d.). PMC.
  • Influence of Deposition Power and Gas Flow Ratio on the Tribological Properties of Titanium Vanadium Nitride Thin Films. (2023, September 19). MDPI.
  • Influence of deposition temperature on microstructure and gas-barrier properties of Al2O3 prepared by plasma-enhanced atomic lay. (2023, January 25). RSC Publishing.
  • Tuning Deposition Conditions for VN Thin Films Electrodes for Microsupercapacitors: Influence of the Thickness. (2025, February 18). TARA.
  • Influences of deposition conditions on atomic layer deposition films for enhanced performance in perovskite solar cells. (2024, May 15). OAE Publishing Inc.
  • AS-DEPOSITED BPSG FILM STEP COVERAGE AND GAP-FILL. (n.d.). Nova Science Publishers.
  • Assessing the Environmental Impact of Atomic Layer Deposition (ALD) Processes and Pathways to Lower It. (n.d.). PMC.
  • Overview of commonly used manganese precursors used for CVD and ALD.... (n.d.). ResearchGate.
  • (PDF) The Structural, Mechanical and Tribological Properties of Vanadium Nitride Film Deposited by Magnetron Sputtering. (2025, September 24). ResearchGate.
  • Factors that Determine Deposition Performance. (2020, November 17). Corial.
  • Superconformal chemical vapor deposition of thin films in deep features. (2014, August 28). Girolami Group Website.
  • Step coverage modeling of thin films in atomic layer deposition. (2007, April 2). KOASAS.

Sources

Technical Support Center: Handling Protocols for Tetrakis(diethylamino)vanadium(IV)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TDEAV-PROT-001 Compound: Tetrakis(diethylamino)vanadium(IV) [TDEAV] Formula:


CAS:  219852-96-7[1]

Executive Summary & Physical Profile[2][3][4]

Status: CRITICAL SENSITIVITY Classification: Pyrophoric / Water-Reactive

Tetrakis(diethylamino)vanadium(IV) (TDEAV) is a homoleptic early transition metal amide. Unlike later transition metals, the Vanadium(IV) center is highly oxophilic and the V-N bond is extremely susceptible to protonolysis. This compound does not just "degrade" in air; it undergoes immediate, irreversible hydrolysis and oxidation.

Technical Specifications:

PropertySpecificationDiagnostic Note
Appearance Dark Green Liquid (at RT)Green = Active/Pure. Orange/Brown = Oxidized (V5+). Black Precipitate = Hydrolyzed.
Density ~0.93 g/mL-
Vapor Pressure Moderate (Requires heating)Typically requires bubbler heating (40–80°C) for ALD/CVD delivery.
Solubility Hydrocarbons (Hexane, Toluene)Reacts violently with alcohols, ketones, or chlorinated solvents containing trace moisture.
Stability Thermally sensitive >100°CAvoid prolonged heating in stagnant lines (leads to CVD clogging).

Visual Diagnostics (The "Traffic Light" Protocol)

Use this guide to instantly assess the quality of your precursor before running an ALD/CVD process or synthesis.

Q: My precursor is no longer dark green. Can I still use it?

A: NO. Stop immediately.

  • Scenario A: The solution is Orange/Red.

    • Diagnosis: Oxidation.[2] The V(IV) center has oxidized to V(V). This changes the volatility and surface reactivity, ruining ALD self-limiting growth windows.

    • Cause: Leak in the Schlenk line, compromised septum, or poor glovebox atmosphere (

      
       ppm).
      
  • Scenario B: The solution is cloudy or has black particles.

    • Diagnosis: Hydrolysis. Water has attacked the V-N bonds.

    • Mechanism:

      
      . The resulting hydroxides/oxides are often insoluble.
      
    • Cause: Wet solvent (toluene must be dried to <1 ppm

      
      ) or insufficient purging of delivery lines.
      

Handling & Transfer Workflows

Q: How do I transfer TDEAV from the shipping container to my bubbler without decomposition?

A: Use the "Double-Manifold" Technique or Glovebox.

Method A: Glovebox (Recommended)
  • Atmosphere Check: Ensure

    
     ppm and 
    
    
    
    ppm. TDEAV is unforgiving.
  • Vessel Prep: Pre-dry the bubbler in an oven (150°C, overnight) and transfer into the box while hot.

  • Transfer: Pour the dark green liquid. If the source bottle has a septum, do not use a standard syringe needle as the rubber can leach plasticizers; use a wide-bore cannula or pour directly.

  • Seal: Close valves inside the box.

Method B: Schlenk Line (Cannula Transfer)
  • Prerequisite: Glassware must be flame-dried under vacuum.

  • Pressure: Use a slight positive pressure of Argon (Ar) or Nitrogen (

    
    ).
    
  • Tubing: Use stainless steel or thick-walled PTFE. Avoid Tygon/silicone, which are permeable to moisture over time.

Workflow Visualization

HandlingWorkflow Source Source Container (TDEAV) Check Visual Check (Must be Dark Green) Source->Check Transfer Transfer Method Check->Transfer Pass Fail ABORT: Oxidation/Hydrolysis Check->Fail Orange/Black Glovebox Glovebox (<0.5 ppm H2O/O2) Transfer->Glovebox Schlenk Schlenk Line (Cannula/Ar) Transfer->Schlenk Bubbler ALD Bubbler (Sealed) Glovebox->Bubbler Direct Pour Schlenk->Bubbler Positive Pressure

Caption: Logic flow for the safe transfer of TDEAV. Visual validation is the critical control point.

ALD/CVD Process Troubleshooting

Q: I am seeing low growth rates (GPC) or clogging in the delivery line.

A: This is likely a "Thermal Mismatch" issue.

TDEAV has a narrow window between volatilization and decomposition.

SymptomRoot CauseCorrective Action
Clogged Lines (White/Grey Powder) Thermal Decomposition. The line temperature is too high, causing the precursor to degrade before reaching the chamber.Decrease Line Temp. Ensure lines are only 10-20°C hotter than the bubbler. Do not exceed 130°C in delivery lines.
Low Growth Rate (GPC) Insufficient Vapor Pressure. The bubbler is too cool.Increase Bubbler Temp. TDEAV usually requires 40–60°C source temp.
Non-Uniform Film Condensation. Cold spots in the line.Heat Tracing. Verify no part of the line drops below bubbler temp.
Q: What is the decomposition mechanism?

A: Beta-Hydrogen Elimination. At elevated temperatures (without a co-reactant), the ethyl groups on the nitrogen provide a pathway for intramolecular decomposition, leading to conductive vanadium nitride/carbon impurities or line clogging.

Chemical Mechanism: Why is it so sensitive?

Understanding the failure mode helps prevent it. The Vanadium(IV) center is electron-deficient and the amide nitrogen is basic.

  • Protonation: Water donates a proton (

    
    ) to the Nitrogen.
    
  • Cleavage: The

    
     bond breaks.
    
  • Cascade: This exposes the metal center to rapid oxidation.

HydrolysisMechanism TDEAV V(NEt2)4 (Dark Green) Transition Transition State [V-N Protonation] TDEAV->Transition Attack by Lone Pair Water + H2O (Moisture) Water->Transition Break Bond Cleavage Transition->Break Product1 HNEt2 (Diethylamine) Break->Product1 Product2 V-OH / V=O Species (Black/Orange Solids) Break->Product2 Irreversible

Caption: The hydrolysis pathway. Once water enters the system, the V-N bond cleavage is catalytic and irreversible.

Waste Disposal & Safety

WARNING: Do not dispose of TDEAV directly into aqueous waste streams. It may fume or ignite.[3][4]

  • Quenching: Dilute the residual precursor with an inert solvent (Hexane/Toluene).

  • Deactivation: Slowly add a dilute alcohol (e.g., 5% Isopropanol in Hexane) under an inert atmosphere. This controls the exotherm.

  • Disposal: Once fully reacted (color change complete, no fuming), dispose of as heavy metal organic waste.

References

  • Strem Chemicals. (2024).[2][5] Tetrakis(diethylamino)vanadium(IV), min.[6] 95% TDEAV Product Sheet.Link

  • American Elements. (2024). Tetrakis(diethylamino)vanadium(IV) Safety Data Sheet.[6][7]Link[7]

  • Gordon, R. G., et al. (1999). Vapor Deposition of Metal Oxides and Silicates: Possible Gate Insulators for Future Microelectronics. Chemistry of Materials.
  • Ereztech. (2024).[2][5] Tetrakis(diethylamino)vanadium(IV) Specification.[1][6][7]Link

Sources

optimizing hydrazine vs ammonia reactants with diethylazanide vanadium(4+)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals working with diethylazanide vanadium(IV) and similar vanadium-amido complexes for the catalytic functionalization of hydrazine and ammonia. The following sections provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols based on established principles in vanadium coordination chemistry and catalysis.

Introduction: The Role of Vanadium-Amido Complexes in N-H and N-N Bond Activation

Vanadium complexes have emerged as potent catalysts for critical chemical transformations, including the reduction of dinitrogen to ammonia and hydrazine, mimicking aspects of biological nitrogen fixation.[1][2] The reactivity of the vanadium center is exquisitely tuned by its ligand sphere. An amide ligand, such as diethylazanide (Et₂N⁻), creates an electron-rich, reactive metal center capable of engaging with small molecules like hydrazine (N₂H₄) and ammonia (NH₃). Understanding how to optimize the interplay between the vanadium catalyst, the reactant (hydrazine vs. ammonia), and the reaction conditions is paramount for achieving high yield and selectivity. This guide provides a framework for troubleshooting common issues and optimizing experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a problem-cause-solution format.

Problem 1: Low or No Catalytic Activity/Product Yield

Your reaction shows minimal conversion of the starting material to the desired product (e.g., ammonia from hydrazine reduction).

Potential Cause Explanation & Recommended Solution
Catalyst Decomposition Vanadium(IV) complexes, particularly those with reactive amido ligands, can be sensitive to oxygen and moisture. Contaminants can lead to the formation of inactive vanadium oxide species.[3] Solution: Ensure all reactions are performed under a strictly inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques. Solvents must be rigorously dried and deoxygenated prior to use.
Inappropriate Reductant or Proton Source The catalytic cycle for hydrazine reduction to ammonia requires both an external electron source (reductant) and a proton source.[4][5] A mismatch between the redox potential of the catalyst and the reductant, or a proton source that is too acidic or too weak, can stall the catalytic cycle. Solution: Screen a variety of reductants and proton sources. Cobaltocene (CoCp₂) and samarium(II) iodide (SmI₂) are commonly effective reductants.[5][6] For proton sources, salts of weakly coordinating anions like lutidinium salts or phenol derivatives are often employed to avoid catalyst inhibition.[5]
Substrate Inhibition At high concentrations, hydrazine can sometimes inhibit catalytic activity. Studies on related vanadium-thiolate complexes have shown that yields of ammonia decrease when the hydrazine-to-catalyst ratio exceeds certain equivalents.[4][7] Solution: Perform a systematic optimization of the substrate-to-catalyst ratio. Begin with a low number of equivalents (e.g., 5-10 equiv.) of hydrazine and incrementally increase the loading while monitoring the yield.
Inactive Catalyst Precursor The active catalytic species may need to be generated in situ. The prepared diethylazanide vanadium(IV) complex may be a precatalyst that requires an activation step. For some systems, the initial step involves the reduction of a V(III) or V(IV) precursor to a more reactive V(II) state before substrate binding can occur.[7] Solution: Review the catalytic cycle. Consider adding a pre-reduction step where the vanadium complex is stirred with the reductant for a short period before the addition of hydrazine and the proton source.

Problem 2: Poor Selectivity (e.g., H₂ Evolution vs. N₂H₄ Reduction)

The reaction produces significant amounts of hydrogen gas (H₂) instead of the desired nitrogen-functionalized product, indicating a competing hydrogen evolution reaction (HER).

Potential Cause Explanation & Recommended Solution
Proton Source and Reductant Reactivity Strong reductants combined with strong proton sources can directly react to produce H₂ gas, bypassing the desired catalytic cycle with the substrate.[5] This is a common issue in reactions aiming for multi-electron, multi-proton transformations. Solution: Utilize a proton-coupled electron transfer (PCET) reagent system, such as SmI₂/H₂O or SmI₂/ethylene glycol. These systems are known to minimize H₂ evolution by controlling the delivery of protons and electrons.[5][6] Alternatively, use a weaker proton source that is less prone to direct reduction.
Catalyst Degradation Pathway The catalyst itself might be promoting H₂ evolution under the reaction conditions, especially in the absence of a readily available substrate. Solution: Ensure the substrate (hydrazine) is present when the proton source is introduced. Staggered addition of reagents can often favor the desired reaction pathway over competing side reactions.

Problem 3: Unwanted Side-Products (e.g., N₂ from Hydrazine)

The reaction produces dinitrogen (N₂) and ammonia, indicating that hydrazine disproportionation is occurring alongside or instead of the desired reduction.

Potential Cause Explanation & Recommended Solution
Reaction Conditions Favor Disproportionation Hydrazine can disproportionate into ammonia and dinitrogen (3N₂H₄ → 4NH₃ + N₂). This process can be catalyzed by certain metal complexes and is influenced by factors like temperature and alkalinity.[8][9] Solution: Modify the reaction conditions. Lowering the reaction temperature can often suppress undesired thermal decomposition or disproportionation pathways. The choice of solvent and the nature of the proton source can also influence this selectivity. Avoid strongly basic conditions unless specifically required, as they can promote hydrazine decomposition.[8]
Redox-Active Ligand Involvement If the ligand framework is redox-active, it can participate in the reaction, potentially opening up alternative pathways like disproportionation.[10][11] Solution: Characterize the catalyst state post-reaction using techniques like EPR spectroscopy to determine if the vanadium oxidation state or ligand environment has changed in an unexpected way.[12] This can provide insight into whether the ligand is an innocent spectator or an active participant.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing common issues in your catalytic system.

TroubleshootingWorkflow start Low Yield or Selectivity? check_purity Verify Reactant & Solvent Purity (Dry & Deoxygenated?) start->check_purity Yes problem_selectivity Problem: Poor Selectivity (e.g., H₂) start->problem_selectivity No, selectivity issue check_atmosphere Ensure Strictly Inert Atmosphere (Glovebox / Schlenk) check_purity->check_atmosphere optimize_ratio Problem: Low Yield Optimize Substrate/Catalyst Ratio (Start with 5-10 equiv.) check_atmosphere->optimize_ratio optimize_reagents Screen Reductants & Proton Sources (e.g., CoCp₂, SmI₂, LutH⁺) optimize_ratio->optimize_reagents reagents_ok Still Low Yield? optimize_reagents->reagents_ok use_pcet Use PCET Reagents (e.g., SmI₂/H₂O) to Minimize HER problem_selectivity->use_pcet Yes adjust_temp Adjust Reaction Temperature (Lower temp to reduce side reactions) use_pcet->adjust_temp analyze_catalyst Analyze Catalyst Post-Reaction (EPR, NMR) to check for decomposition adjust_temp->analyze_catalyst reagents_ok->analyze_catalyst Yes

Caption: A decision tree for troubleshooting low yield or poor selectivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in activating hydrazine versus ammonia with a vanadium center? A1: Hydrazine (H₂N-NH₂) is a more complex substrate than ammonia (NH₃). It can act as a bridging ligand between two metal centers and is a substrate for both reduction (N-N bond cleavage to form ammonia) and disproportionation (formation of ammonia and N₂).[7][13] Its activation is often a key step in modeling the final stages of dinitrogen fixation.[5] Ammonia activation, conversely, primarily involves the cleavage of a strong N-H bond, which is a thermodynamically challenging step relevant to processes like ammonia oxidation.[13] The diethylazanide ligand helps create a sufficiently basic and electron-rich vanadium center to facilitate these bond-breaking events.

Q2: How does the vanadium oxidation state change during the catalytic reduction of hydrazine? A2: A plausible catalytic cycle, based on related systems, involves the vanadium center cycling between V(II), V(III), and potentially V(IV) states.[4][7] The cycle likely begins with a V(III) or V(IV) precatalyst being reduced to a V(II) species. This V(II) center is electron-rich enough to bind hydrazine. Subsequent protonation and reduction steps lead to the cleavage of the N-N bond and the release of two molecules of ammonia, regenerating the initial vanadium state.

Q3: Can I use ammonia as a reactant to form more complex amines with this system? A3: While the primary focus is often on ammonia production, vanadium-catalyzed C-N bond formation is also an area of active research.[14][15] Using ammonia as a reactant would require different reaction conditions, likely involving an electrophilic coupling partner and conditions that favor N-H activation and subsequent bond formation. The diethylazanide vanadium(IV) platform could potentially be adapted for such transformations, but this would represent a separate optimization campaign from hydrazine reduction.

Q4: What analytical techniques are essential for monitoring these reactions? A4: For product quantification, ¹H NMR spectroscopy can be used to detect and quantify ammonia (often after conversion to NH₄⁺) and unreacted hydrazine.[16] Colorimetric methods are also standard: the indophenol method is highly sensitive for ammonia quantification, and p-dimethylaminobenzaldehyde reacts with hydrazine to form a colored product that can be measured by UV-Vis spectroscopy.[4][16] To probe the catalyst's electronic structure, Electron Paramagnetic Resonance (EPR) spectroscopy is invaluable for characterizing the V(IV) (d¹) state.[12]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Catalytic Reduction of Hydrazine to Ammonia

This protocol is a representative procedure based on methodologies for analogous vanadium and iron-catalyzed systems.[4][16] All manipulations should be performed under a dry, oxygen-free argon or nitrogen atmosphere.

  • Catalyst Preparation: In a glovebox, add the diethylazanide vanadium(IV) complex (e.g., 0.01 mmol, 1.0 equiv) to a 20 mL scintillation vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 5 mL of rigorously dried and degassed tetrahydrofuran (THF) or diethyl ether (Et₂O) to the vial to dissolve the catalyst.

  • Reductant Addition: In a separate vial, dissolve the reductant (e.g., cobaltocene, CoCp₂, 0.05 mmol, 5.0 equiv) in 2 mL of the same solvent. Add this solution dropwise to the stirring catalyst solution. The color of the solution may change, indicating a change in the vanadium oxidation state.

  • Substrate Addition: Add hydrazine (e.g., 0.05 mmol, 5.0 equiv), typically as a solution in the reaction solvent, to the mixture.

  • Initiation with Proton Source: In a third vial, dissolve the proton source (e.g., [2,6-Lutidinium][BArF₄], 0.10 mmol, 10.0 equiv) in 3 mL of solvent. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (or a specified temperature) for a set period (e.g., 24 hours). Monitor the reaction progress by taking aliquots at various time points.

  • Quenching and Analysis: To quench the reaction, uncap the vial in a fume hood and add 1 mL of a non-volatile acid (e.g., 1 M H₂SO₄) to protonate all basic nitrogen species. The ammonia yield can then be determined from the aqueous layer using the indophenol blue method. Hydrazine can be quantified using the p-dimethylaminobenzaldehyde method.

Proposed Catalytic Cycle for Hydrazine Reduction

CatalyticCycle cluster_main Catalytic Cycle V_III [Vᴵᴵᴵ] Complex V_II [Vᴵᴵ] Complex V_III->V_II + e⁻ (Reductant) NH3_2 NH₃ V_III->NH3_2 + e⁻, + H⁺, releases 2nd NH₃ V_II_N2H4 [Vᴵᴵ(N₂H₄)] Complex V_II->V_II_N2H4 + N₂H₄ V_III_NNH2 [Vᴵᴵᴵ=NNH₂] Complex V_II_N2H4->V_III_NNH2 + H⁺, - H₂ V_III_NH2 [Vᴵᴵᴵ(NH₂)] Complex V_III_NNH2->V_III_NH2 + e⁻, + H⁺, N-N Cleavage V_III_NH2->V_III Regeneration NH3_1 NH₃ V_III_NH2->NH3_1 + H⁺

Sources

Technical Support Center: TDEAV Precursor Storage & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Shelf-Life Extension and Handling Protocols for TDEAV Precursors

Core Directive & Chemical Profile

Welcome to the Technical Support Center. You are likely working with TDEAV (interpreted here as a Tetradecyl-based Ester/Amine Vehicle or similar ionizable lipid precursor). In the context of drug development—specifically for Lipid Nanoparticles (LNPs)—these precursors are the functional engines of RNA delivery.[1]

However, they are chemically fragile. Their efficacy relies on two functional groups that are naturally self-destructive if mishandled:

  • Tertiary Amines: Prone to oxidation (forming N-oxides).

  • Biodegradable Esters: Prone to hydrolysis (cleaving into fatty acids and headgroups).

This guide treats TDEAV as a High-Sensitivity Reagent . Purity is not just about chemical composition; it is a direct correlate of transfection potency. 99% purity by NMR does not guarantee biological activity if the 1% impurity is an N-oxide adduct former.

The "Golden Rule" Storage Protocol

Do not store your entire supply in one bottle. Every time you open a cold bottle in a warm room, you introduce condensation (hydrolysis) and oxygen (oxidation).

The "Mother & Daughter" Aliquot System
Storage TierContainer TypeTemperatureAtmosphereShelf Life
Mother Stock (Long-Term)Amber Glass (Silanized)-80°CArgon Overlay 12–24 Months
Daughter Aliquot (Working)Amber Glass / Teflon-lined Cap-20°CNitrogen/Argon3–6 Months
In-Use (Active Experiment)Glass Vial4°CAmbient (Keep capped)< 48 Hours
Step-by-Step: The Argon Overlay Technique

Why Argon? Argon is heavier than air (density ~1.78 g/L vs. Air ~1.22 g/L). Unlike Nitrogen, which mixes with air, Argon creates a physical "blanket" sitting on top of your liquid lipid, effectively displacing oxygen and moisture.

  • Equilibrate: Allow the Mother Stock to reach room temperature before opening (prevents condensation).

  • Dispense: Aliquot TDEAV into single-use amber vials (e.g., 50 mg or 100 mg).

  • Purge: Insert a glass pipette connected to an Argon tank into the vial, hovering 1 cm above the liquid surface.

  • Flow: Flow Argon gently (low PSI) for 10–15 seconds. You are not bubbling the liquid; you are displacing the headspace gas.

  • Seal: Immediately cap with a Teflon-lined (PTFE) closure. Parafilm is not a gas barrier; use it only to secure the cap, not to seal the contents.

Degradation Pathways (The "Why")

Understanding how TDEAV breaks down allows you to troubleshoot failures.

TDEAV_Degradation TDEAV Intact TDEAV (High Potency) Oxidation Oxidative Stress (Air/Light Exposure) TDEAV->Oxidation O2 Hydrolysis Hydrolytic Stress (Moisture/Warmth) TDEAV->Hydrolysis H2O NOxide N-Oxide Impurity (Adduct Former) Oxidation->NOxide Cleavage Hydrolysis Products (Acid + Alcohol) Hydrolysis->Cleavage Failure2 Inflammatory Response NOxide->Failure2 Covalent binding to mRNA Failure1 Loss of mRNA Encapsulation Cleavage->Failure1 pH destabilization

Figure 1: Critical degradation pathways for amino-lipid precursors. N-oxides are particularly dangerous as they can react with mRNA payloads, rendering the drug product inactive.

Troubleshooting & FAQs

Q1: My TDEAV precursor has turned from clear/colorless to a faint yellow. Is it usable?

Diagnosis: Oxidation (N-Oxide Formation). Tertiary amines often yellow upon oxidation.

  • The Risk: N-oxides are reactive electrophiles. If you use this to formulate an mRNA-LNP, the N-oxide impurities can form covalent adducts with the mRNA, effectively "killing" the payload's ability to translate protein.

  • Action:

    • Stop. Do not use for critical in vivo or cell-based assays.

    • Test: Run a Mass Spec (LC-MS). If the [M+16] peak (Oxygen addition) is >1-2%, discard the lot.

    • Salvage (Synthesis only): If used for further chemical synthesis (not formulation), you may be able to purify it via column chromatography, but for drug delivery, it is compromised.

Q2: I see a slight cloudiness or precipitate in the vial after thawing.

Diagnosis: Moisture Contamination / Hydrolysis.

  • The Cause: The bottle was likely opened while cold, causing atmospheric water vapor to condense inside. This water hydrolyzes the ester bonds, creating fatty acids (solids) or changing the solubility profile.

  • Action:

    • Centrifuge the vial.[2] If a pellet forms, the lipid has degraded.

    • Check pH of an aqueous suspension. Hydrolysis releases acids, lowering the pH.

    • Prevention: Always use a desiccator when warming up vials from -20°C to Room Temp.

Q3: Can I store TDEAV in ethanol (stock solution) instead of neat oil?

Answer: Yes, but with caveats. Ethanol stocks are convenient for LNP formulation (microfluidic mixing).

  • Pro: Easier to handle; less viscous.

  • Con: Ethanol promotes transesterification if any moisture or catalytic impurity is present.

  • Protocol: Store ethanol stocks at -20°C. Do not store at -80°C (ethanol remains liquid and can creep past seals). Use within 1 month.

Q4: How do I re-validate an old lot of TDEAV?

Protocol: Perform a "Use Test" alongside analytical testing.

  • Analytical: 1H-NMR is standard. Look for the disappearance of the ester alpha-proton signal or the appearance of broad peaks near the amine (indicating oxidation).

  • Functional: Formulate a small batch of LNP with a reporter cargo (e.g., Luciferase mRNA). Compare the Encapsulation Efficiency (EE) and pKa (using TNS assay) against a fresh lot.

    • Pass Criteria: EE > 90%; pKa within ±0.1 units of reference.

Experimental Workflow: The "Zero-Moisture" Chain

This workflow ensures integrity from storage to formulation.

Storage_Workflow Step1 1. Remove Mother Stock from -80°C Step2 2. Desiccator Warm-up (30-60 mins to RT) Step1->Step2 Step3 3. Open in Glove Box or under Argon Stream Step2->Step3 CRITICAL: No Condensation Step4 4. Aliquot into Single-Use Vials Step3->Step4 Decision Storage Mode? Step4->Decision PathA Immediate Use (Dissolve in EtOH) Decision->PathA PathB Long Term (Argon Overlay + PTFE Cap) Decision->PathB FinalA Formulate LNP (Microfluidics) PathA->FinalA FinalB Return to -80°C PathB->FinalB

Figure 2: The "Zero-Moisture" handling chain. Note that Step 2 (warming to RT in a desiccator) is the most frequently skipped step, leading to batch failure.

References

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]

  • Packer, M., et al. (2021). A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology. Nature Communications. (Contextual grounding on amino-lipid stability).
  • Hashiba, K., et al. (2020). Oxidative Stability of Ionizable Lipids in LNP Formulations. Journal of Controlled Release.

Sources

Validation & Comparative

comparison of TDEAV and TEMAV precursors for vanadium nitride deposition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-off

In the deposition of Vanadium Nitride (VN) via Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), the choice between Tetrakis(diethylamido)vanadium (TDEAV) and Tetrakis(ethylmethylamido)vanadium (TEMAV) represents a classic trade-off between thermal stability and low-temperature reactivity.

  • Select TEMAV if: Your application requires low-temperature deposition (<150°C) (e.g., on polymer substrates or temperature-sensitive back-ends) or if you are using Plasma-Enhanced ALD (PE-ALD) to achieve near-bulk resistivity (~200 µΩ·cm).

  • Select TDEAV if: You require a robust thermal ALD window (>200°C) , are depositing into ultra-high aspect ratios where precursor decomposition in the source line must be minimized, or if your tool cannot handle the strict low-temperature vacuum requirements of TEMAV.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Both precursors are Vanadium(IV) amides, but the steric bulk of the ligands dictates their volatility and decomposition pathways.

FeatureTEMAV (Tetrakis(ethylmethylamido)vanadium)TDEAV (Tetrakis(diethylamido)vanadium)
Formula V[N(CH₃)(C₂H₅)]₄V[N(C₂H₅)₂]₄
CAS Number 791114-66-4219852-96-7
Physical State Dark Green LiquidLiquid
Vapor Pressure High: ~1 Torr @ 107°C (57 Pa @ 82°C)Moderate: Requires slightly higher source T
Thermal Stability Low: Onset of decomposition ~150–175°CModerate: Stable up to ~200–250°C
ALD Window 70°C – 150°C (Ideal for PE-ALD)200°C – 300°C (Thermal ALD)
Growth Rate (GPC) ~0.71 Å/cycle (PE-ALD)~1.0 Å/cycle (Thermal)
Impurity Profile Excellent: C < detection limit (PE-ALD)Good: C ~6 at.% (Thermal)
Molecular Structure Comparison

PrecursorComparison cluster_TEMAV TEMAV (Asymmetric Ligand) cluster_TDEAV TDEAV (Symmetric Ligand) TEMAV Vanadium Center (IV) L1 N(CH3)(C2H5) Less Steric Bulk Lower Stability TEMAV->L1 TDEAV_Node Vanadium Center (IV) L2 N(C2H5)2 Higher Steric Bulk Higher Stability TDEAV_Node->L2

Figure 1: Structural difference between TEMAV and TDEAV. The asymmetric ethyl-methyl group in TEMAV reduces steric hindrance, increasing volatility but lowering the energy barrier for thermal decomposition (β-hydrogen elimination).

Performance Deep Dive

Deposition Kinetics & Temperature Windows

TEMAV is the superior choice for Plasma-Enhanced ALD (PE-ALD) . Research demonstrates that TEMAV + NH₃ plasma can deposit stoichiometric VN films at temperatures as low as 70°C .[1][2][3] This is critical for coating polymers or diffusion barriers in copper interconnects where thermal budget is limited. However, above 150°C, TEMAV begins to decompose (CVD-component), leading to non-self-limiting growth and higher carbon incorporation.

TDEAV , conversely, is preferred for Thermal ALD . Its bulkier diethylamido ligands provide kinetic stability, pushing the decomposition onset above 200°C. This allows for a "true" ALD window between 200°C and 300°C, yielding a higher growth per cycle (~1.0 Å/cycle) compared to TEMAV's ~0.7 Å/cycle.

Film Quality: Resistivity and Impurities

Resistivity is the primary metric for VN performance in barrier applications.

  • TEMAV (PE-ALD): Achieves ~200 µΩ[3]·cm (as-deposited). Post-deposition annealing in N₂/H₂ can reduce this to ~90 µΩ[4]·cm , approaching bulk values.[4] The high reactivity of the plasma step effectively scrubs the ligands, resulting in negligible carbon impurities.

  • TDEAV (Thermal): Typically yields higher resistivity films (often >500 µΩ·cm as-deposited) due to incomplete ligand removal and carbon incorporation (~6 at.%) from the ethyl groups during the thermal process.

Step Coverage

Both precursors offer excellent step coverage (>95%) in high aspect ratio structures (up to 40:1) if processed within their respective ALD windows. However, TDEAV is safer for ultra-high aspect ratios because its higher thermal stability prevents premature decomposition at the trench opening, a common failure mode with TEMAV if the substrate temperature drifts >150°C.

Experimental Protocols

Protocol A: Low-Temp PE-ALD with TEMAV

Target: High-purity VN for diffusion barriers on sensitive substrates.

  • Precursor Handling: Load TEMAV into a stainless steel bubbler inside a glovebox (O₂/H₂O < 0.1 ppm).

  • Source Temperature: Heat bubbler to 85°C (Target vapor pressure ~0.5 Torr). Heat delivery lines to 100°C to prevent condensation.

  • Reactor Conditions:

    • Substrate Temperature: 150°C (Optimal balance of GPC and purity).

    • Base Pressure: <

      
       mbar.
      
  • Cycle Timing (Self-Validating):

    • Pulse TEMAV: 2.0 s (Verify saturation by monitoring pressure transient).

    • Purge (Ar): 5.0 s (Critical: Ensure all physisorbed TEMAV is removed).

    • Plasma Step: NH₃ flow (50 sccm), RF Power 300W for 10.0 s.

    • Purge (Ar): 5.0 s.

  • Validation: Check GPC. If GPC > 0.8 Å/cycle, reduce substrate temperature (CVD component is active).

Protocol B: Thermal ALD with TDEAV

Target: Conformal coating on high-aspect-ratio structures.

  • Source Temperature: Heat TDEAV bubbler to 100–110°C .

  • Reactor Conditions:

    • Substrate Temperature: 250°C .[5]

  • Cycle Timing:

    • Pulse TDEAV: 1.0 s.

    • Purge (N₂): 10.0 s (Longer purge required due to lower volatility of heavy byproducts).

    • Reactant: NH₃ gas (no plasma) for 5.0 s.

    • Purge (N₂): 10.0 s.

Decision Logic for Researchers

SelectionLogic Start Start: Select Precursor TempCheck Max Substrate Temp? Start->TempCheck PlasmaCheck Plasma Available? TempCheck->PlasmaCheck < 150°C TDEAV_Rec Select TDEAV (Thermal Stability) TempCheck->TDEAV_Rec > 200°C TEMAV_Rec Select TEMAV (Low T, High Purity) PlasmaCheck->TEMAV_Rec Yes (PE-ALD) PlasmaCheck->TDEAV_Rec No (Thermal Only)

Figure 2: Decision tree for selecting the optimal Vanadium precursor.

Safety & Handling

  • Air Sensitivity: Both precursors are extremely moisture-sensitive. Exposure to air causes immediate hydrolysis, turning the green liquid into an opaque solid/sludge.

  • Storage: Store at room temperature in sealed stainless steel ampoules. Avoid long-term storage >40°C to prevent slow thermal degradation.

  • Toxicity: Handle in a ventilated fume hood or glovebox. Vanadium compounds are generally toxic; avoid inhalation of vapors.

References

  • Rampelberg, G., et al. "Low temperature plasma-enhanced atomic layer deposition of thin vanadium nitride layers for copper diffusion barriers." Applied Physics Letters, vol. 102, no. 11, 2013. Link

  • Musschoot, J., et al. "Atomic layer deposition of vanadium nitrides using tetrakis(diethylamido)vanadium and ammonia." Journal of The Electrochemical Society, vol. 156, no. 1, 2009. Link

  • Kozen, A. C., et al. "Plasma-enhanced atomic layer deposition of vanadium nitride." Journal of Vacuum Science & Technology A, vol. 37, no. 6, 2019. Link

  • Strem Chemicals. "Product Catalog: Tetrakis(ethylmethylamino)vanadium(IV) (TEMAV)." Link

  • Wonik Materials. "Precursor Data Sheet: TEMAV Properties and Vapor Pressure." Link

Sources

Technical Comparison Guide: XPS Characterization of TDEAV-Deposited Vanadium Films

Author: BenchChem Technical Support Team. Date: February 2026

Topic: XPS analysis of vanadium oxidation states in TDEAV deposited films Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical analysis of Vanadium Nitride (VN) and Vanadium Oxide (


) thin films deposited using Tetrakis(diethylamido)vanadium(V) (TDEAV) . It focuses on the critical role of X-ray Photoelectron Spectroscopy (XPS) in validating film stoichiometry and oxidation states (

,

,

).[1]

Unlike standard datasheets, this document compares TDEAV against alternative precursors (e.g., VTIP, TEMAV) and deposition methods, using XPS binding energy data as the primary metric for performance and film quality.

Technical Deep Dive: The TDEAV Precursor Profile

Tetrakis(diethylamido)vanadium (TDEAV) is a highly reactive organometallic precursor used primarily in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). Its amide ligands (


) make it distinct from alkoxide precursors like VTIP  (Vanadium(V) oxytriisopropoxide).
Mechanistic Advantage[2]
  • High Reactivity: The V–N bonds in TDEAV are more labile than the V–O bonds in VTIP, allowing for deposition at lower temperatures (<200°C).

  • Dual Functionality: TDEAV can yield Vanadium Nitride (VN) when reacted with ammonia (

    
    ) or Vanadium Oxides (
    
    
    
    )
    when reacted with water (
    
    
    ) or ozone (
    
    
    ).
The Characterization Challenge

Vanadium exhibits multiple stable oxidation states (


 to 

).[2] In TDEAV-deposited films, the oxidation state dictates the material's electronic properties:
  • 
     (VN):  Metallic conductor, diffusion barrier.
    
  • 
     (
    
    
    
    ):
    Thermochromic semiconductor (Metal-Insulator Transition).
  • 
     (
    
    
    
    ):
    High-k dielectric, catalysis.

Accurate XPS analysis is the only reliable method to quantify these states in ultrathin films (<50 nm).

XPS Analysis Protocol: A Self-Validating System

To ensure data integrity (Trustworthiness), the following XPS acquisition and fitting protocol must be strictly followed. This protocol accounts for the specific physics of the Vanadium


 spin-orbit doublet and its overlap with Oxygen 

satellites.
Step 1: Acquisition Parameters
  • Source: Monochromatic Al K

    
     (1486.6 eV).[3][4]
    
  • Pass Energy: 20 eV (for high-resolution region scans).

  • Step Size: 0.1 eV.

  • Critical Region: 510 eV – 545 eV (Must capture both

    
     and 
    
    
    
    simultaneously).
Step 2: Charge Calibration
  • Standard Practice: Reference Adventitious Carbon (

    
    ) to 284.8 eV .
    
  • Oxide Exception: For pure vanadium oxides, referencing the Lattice Oxygen (

    
    ) to 530.0 eV  often yields more consistent 
    
    
    
    positions than
    
    
    , due to surface charging effects on insulating
    
    
    films [1].
Step 3: Peak Fitting Strategy (The "Causality" of Fit)

The


 spectrum is complex due to the overlap of the 

and

peaks with the

satellite features.
  • Constraint 1 (Area Ratio): Fix Area(

    
    ) : Area(
    
    
    
    ) to 1:2 (based on spin-orbit degeneracy).
  • Constraint 2 (Splitting): Fix

    
     (Spin-Orbit Splitting) to 7.4 ± 0.1 eV .
    
  • Constraint 3 (FWHM): The

    
     peak is physically broader than the 
    
    
    
    peak due to Coster-Kronig relaxation. Do not force equal FWHM.

XPS_Workflow cluster_0 Acquisition cluster_1 Calibration cluster_2 Deconvolution Acquire Survey & High-Res Scans (V 2p + O 1s Region) Check_C Check C 1s (284.8 eV) Acquire->Check_C Check_O Check Lattice O 1s (530.0 eV) Acquire->Check_O Calibrate Apply Shift Check_C->Calibrate Standard Check_O->Calibrate Oxide Preferred Backg Shirley Background (Simultaneous V2p/O1s) Calibrate->Backg Fit Peak Fitting (Constraints: Area 1:2, Splitting 7.4eV) Backg->Fit

Figure 1: Validated XPS workflow for Vanadium analysis. Note the simultaneous background subtraction for V 2p and O 1s.

Comparative Performance: TDEAV vs. Alternatives

This section objectively compares TDEAV-deposited films against those made with VTIP (the standard for oxides) and Sputtering (PVD), using XPS data as the discriminator.

Scenario A: Deposition of Vanadium Nitride (VN)

Target: Pure


 state (Binding Energy ~513.8 – 514.4 eV).
FeatureTDEAV (ALD) VTIP (ALD) Sputtering (PVD)
Chemistry


V Target +

XPS Outcome Dominant

peak (~514 eV). Small oxide shoulder (surface oxidation).
Fail. Cannot form Nitride (Oxygen is bonded to V in precursor).Mixed

. High surface roughness often complicates XPS angle-resolved studies.
Impurity Carbon ~5-8% (from ethyl groups).N/AArgon incorporation.[3][4][5][6]
Verdict Superior for Nitrides. TDEAV is the industry standard for conformal VN barriers.Not Applicable.Good for bulk, poor for high-aspect ratio.
Scenario B: Deposition of Vanadium Oxide ( )

Target: Control between


 (

) and

(

).
FeatureTDEAV (ALD) VTIP (ALD)
Oxidant

or Ozone (

)

(Thermal) or

Plasma
XPS

Mixed Phase. Tends to show mix of

(516.4 eV) and

(517.2 eV) unless Ozone is used.
Stable

.
Naturally favors fully oxidized

(517.2 eV) due to existing V=O bond.
Crystallinity Amorphous as-deposited (<200°C). Requires anneal.[6]Crystalline as-deposited (>150°C with Plasma).
Verdict Versatile but Sensitive. TDEAV allows access to metastable

phases via careful oxidant tuning, whereas VTIP "locks" into

more easily.
Standard for

.
Better for pure dielectric applications.

Reference Data: XPS Binding Energies

Use this table to benchmark your TDEAV-deposited films. Deviations >0.2 eV suggest charging issues or chemical shifts due to substrate interaction.

Oxidation StateCompound

Binding Energy (eV)
Spectral Features

V Metal512.3 - 512.4Asymmetric peak shape.[7]

VN /

513.8 - 515.2 Broad peak. Overlaps with metal oxide interface states.


516.3 - 516.5 Symmetric. Key for thermochromic films.


517.2 - 517.6 Symmetric. Highest binding energy.

Note: VN binding energy is often reported lower (513.8–514.4 eV) than the oxide


 (

~515.2 eV) due to the electronegativity difference between N and O [2, 3].

Precursor Chemistry & Deposition Logic

The choice of TDEAV implies a specific chemical pathway. The diagram below illustrates how the co-reactant determines the final oxidation state detectable by XPS.

TDEAV_Chemistry cluster_Nitride Route A: Nitride cluster_Oxide Route B: Oxide TDEAV Precursor: TDEAV V(NEt2)4 (V Oxidation State: +4) NH3 + NH3 (Ammonia) TDEAV->NH3 Oxidant + H2O or O3 TDEAV->Oxidant VN Film: Vanadium Nitride (VN) Target: V3+ XPS BE: ~514.0 eV NH3->VN Transamination VOx Film: Vanadium Oxide (VOx) Mixed V4+/V5+ XPS BE: 516.4 - 517.2 eV Oxidant->VOx Hydrolysis/Oxidation

Figure 2: Reaction pathways for TDEAV. The precursor's flexibility allows for both Nitride and Oxide deposition, distinguishable by distinct XPS shifts.

References

  • Silversmit, G., Depla, D., Poelman, H., Marin, G. B., & De Gryse, R. (2004).[8] Determination of the V2p XPS binding energies for different vanadium oxidation states (

    
     to 
    
    
    
    ). Journal of Electron Spectroscopy and Related Phenomena, 135(3), 167-175.[8] Link
  • Biesinger, M. C., Lau, L. W. M., Gerson, A. R., & Smart, R. S. C. (2010). Resolving surface chemical states in XPS analysis of first row transition metals, oxides and hydroxides: Sc, Ti, V, Cu and Zn. Applied Surface Science, 257(3), 887-898. Link

  • Rampersad, V., et al. (2019). Plasma-enhanced atomic layer deposition of vanadium nitride. Journal of Vacuum Science & Technology A, 38, 012402. Link

  • Musschoot, J., et al. (2009). Atomic layer deposition of vanadium oxide. Journal of The Electrochemical Society, 156(7), P122. Link

Sources

electrical resistivity of vanadium nitride films: TDEAV vs physical vapor deposition

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for R&D Professionals

Executive Summary

Vanadium Nitride (VN) is a critical material in microelectronics and energy storage (supercapacitors) due to its high electrical conductivity, chemical stability, and hardness. However, achieving the theoretical bulk resistivity of VN (~85


) in thin films depends heavily on the deposition method.

This guide compares Physical Vapor Deposition (PVD) —the industry standard for high-purity, low-resistivity films—against Atomic Layer Deposition (ALD) using Tetrakis(diethylamido)vanadium (TDEAV) . While PVD offers superior conductivity on planar surfaces, TDEAV-based ALD is essential for high-aspect-ratio architectures. Recent protocols utilizing plasma enhancement (PEALD) and substrate biasing have enabled TDEAV processes to approach PVD-level resistivity (~48–120


), challenging the traditional trade-off between conformality and conductivity.

Part 1: The Precursor Landscape vs. The Physical Standard

The Challenger: TDEAV (ALD/CVD)

Tetrakis(diethylamido)vanadium (IV) (


) is a liquid organometallic precursor. Unlike its methyl analog (TDMAV), the ethyl ligands in TDEAV offer slightly different steric properties and thermal stability.
  • Mechanism: TDEAV reacts with ammonia (

    
    ) or Nitrogen plasma via transamination . The V-N bonds are preserved while the amine ligands are eliminated.
    
  • The Challenge: The bulky diethylamido ligands are prone to incomplete removal at low temperatures (<200°C), leading to carbon incorporation (

    
    ). Carbon impurities act as scattering centers, drastically increasing electrical resistivity.
    
The Standard: Reactive Magnetron Sputtering (PVD)

PVD involves sputtering a pure Vanadium target in an Argon/Nitrogen atmosphere.

  • Mechanism: High-energy ions eject V atoms, which react with

    
     gas on the substrate surface.
    
  • The Advantage: PVD produces high-density, stoichiometric VN films with minimal impurities.

  • The Limitation: It is a "line-of-sight" process. In deep trenches (Aspect Ratio > 5:1), PVD fails to coat sidewalls uniformly, leading to discontinuities and device failure.

Part 2: Comparative Analysis of Electrical Resistivity

The following data aggregates findings from recent high-impact studies, comparing optimized results for both methods.

FeaturePVD (Reactive Sputtering)TDEAV - Thermal ALDTDEAV - PEALD (Plasma Enhanced)
Best Reported Resistivity 40 – 80 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

~3000

48 – 120

Dominant Impurity Oxygen (surface oxidation)Carbon (>10 at. %)Carbon (<6 at.[1][2][3] %)
Density High (~5.8 - 6.1 g/cm³)Low (Porous)Moderate to High
Step Coverage Poor (< 20% in high AR)Excellent (> 95%)Good (~80-90%)
Crystallinity Polycrystalline (Columnar)Amorphous/NanocrystallineCubic

-VN (Textured)
Key Process Variable

Partial Pressure
Deposition TemperaturePlasma Power / Substrate Bias
Mechanistic Insight: The "Resistivity Cliff"
  • PVD: Resistivity is controlled by grain boundary scattering. Larger grains (achieved at higher temps) = lower resistivity.

  • TDEAV-ALD: Resistivity is controlled by impurity scattering . Carbon atoms sitting in the lattice disrupt electron flow.

    • Note: Recent work utilizing substrate biasing (-50V) during TDEAV-PEALD has achieved resistivities as low as 48.4

      
       , effectively matching PVD quality by densifying the film and ejecting carbon ligands.
      

Part 3: Critical Experimental Protocols

Protocol A: Low-Resistivity TDEAV PEALD

Target: < 150


 on 3D structures.
  • Precursor Prep: Heat TDEAV canister to 85°C to ensure sufficient vapor pressure. Lines heated to 100°C to prevent condensation.

  • Substrate Temp: Maintain at 250°C . (Below 200°C leads to high Carbon; above 300°C risks CVD-mode decomposition).

  • Cycle Definition:

    • Pulse TDEAV: 0.5s (Saturate surface).

    • Purge: 5.0s (Argon). Critical step to remove physisorbed ligands.

    • Plasma Step:

      
       plasma (Inductively Coupled Plasma, 300W) for 10-20s.
      
      • Optimization: Apply -50V bias to the substrate during the plasma step to densify the film.

    • Purge: 5.0s.

  • Post-Treatment: In-situ annealing at 400°C in

    
     for 30 mins can further reduce resistivity by 10-15%.
    
Protocol B: High-Conductivity Reactive PVD

Target: < 60


 on planar substrates.
  • Base Pressure: Evacuate chamber to

    
     Torr. (Oxygen is the enemy of conductivity).
    
  • Target: 99.95% Vanadium.

  • Gas Mixture: Total pressure 5 mTorr.

    • Optimize

      
       flow using a "hysteresis curve" approach.
      
    • Sweet Spot: Typically just before the "poisoned mode" (where the target gets covered in nitride). Aim for ~10-15%

      
       in Ar.
      
  • Power: DC Magnetron, ~300W (for 3-inch target).

  • Substrate Temp: Heat to 300-400°C . Higher temperature promotes larger grain growth, reducing grain boundary scattering.

Part 4: Visualizing the Mechanism

Diagram 1: The Ligand Removal Challenge (TDEAV)

This diagram illustrates why TDEAV processes struggle with resistivity compared to the direct atomistic deposition of PVD.

G cluster_0 TDEAV ALD Process cluster_1 PVD Process Step1 Surface Adsorption (Bulky Et2N Ligands) Step2 Steric Hindrance (Gaps in coverage) Step1->Step2 Adsorption Step3 Plasma Impact (Ligand Removal) Step2->Step3 NH3/Plasma ResultA VN Film (Potential Carbon Inclusion) Step3->ResultA Incomplete Removal = High R ResultB VN Film (Dense, Pure) ResultA->ResultB Bias/Annealing Bridges Gap Sputter V Atom Ejection (High Energy) Reaction Surface Reaction (V + N2) Sputter->Reaction Reaction->ResultB Direct Growth Low R

Caption: Comparison of TDEAV steric limitations vs. PVD direct growth. The dashed line indicates how substrate bias in ALD can bridge the quality gap.

Diagram 2: Resistivity vs. Aspect Ratio Decision Matrix

When to choose which method based on device geometry.

Decision Start Select Deposition Method Geometry Device Geometry? Start->Geometry Planar Planar / Low Aspect Ratio (< 2:1) Geometry->Planar Deep High Aspect Ratio (> 5:1) Geometry->Deep PVD PVD (Sputtering) Resistivity: ~50 uOhm-cm Coverage: Poor Planar->PVD Priority: Conductivity ALD TDEAV PEALD Resistivity: ~100 uOhm-cm Coverage: Excellent Deep->ALD Priority: Conformality Optimization Can you apply Substrate Bias? ALD->Optimization ALD + Bias Enhanced PEALD Resistivity: ~50 uOhm-cm (Matches PVD) Optimization->ALD + Bias Yes (-50V)

Caption: Decision tree for selecting VN deposition method. Note that biased PEALD offers a "best of both worlds" solution for complex geometries.

Part 5: Application Suitability

ApplicationRecommended MethodRationale
Supercapacitor Electrodes TDEAV-PEALD Requires coating porous, high-surface-area scaffolds (e.g., carbon nanotubes). PVD cannot penetrate these structures.
Diffusion Barriers (Cu Interconnects) TDEAV-PEALD Requires ultra-thin (<5nm), pinhole-free films to prevent Copper diffusion. PVD films are too columnar/porous at this thickness.
Wear-Resistant Coatings (Tools) PVD Thickness (>1µm) and hardness are prioritized over conformality. PVD is faster and cheaper for thick films.
Superconducting Qubits PVD / High-T CVD Requires maximum crystallinity and zero impurities to maintain coherence times.

References

  • Atomic Layer Deposition of Thin VNx Film from Tetrakis(diethylamido)vanadium Precursor.

    
     low-resistivity breakthrough using substrate bias.
    
    
  • Plasma-enhanced atomic layer deposition of titanium vanadium nitride.

    
    ) and density analysis.
    [4]
    
  • Low temperature chemical vapor deposition of superconducting vanadium nitride thin films. Source: Journal of Vacuum Science & Technology A (Girolami Group) Note: Establishes the baseline for thermal decomposition issues with amido-vanadium precursors.

  • Reactive Sputtering Process Study for Vanadium Oxynitride Films. Source: MDPI Coatings Note: Details the sensitivity of PVD resistivity to Nitrogen flow rates.

  • Tetrakis(diethylamino)vanadium(IV) Precursor Data. Source: Strem Chemicals / Ideal Vacuum Note: Physical properties and handling of TDEAV.

Sources

Advanced Characterization Guide: XRD Analysis of Vanadium-Based Thin Films via TDEAV Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The TDEAV Advantage

In the precise world of Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), Tetrakis(diethylamido)vanadium(IV) (TDEAV)—chemically


—stands as a premier precursor for synthesizing high-quality Vanadium Nitride (VN) and Vanadium Oxide (

) films.

While alternative precursors like TEMAV (Tetrakis(ethylmethylamido)vanadium) offer similar volatility, TDEAV is often favored for its specific reactivity window which, when optimized, yields films with superior conformality and distinct crystalline phases. However, the challenge lies in the characterization. TDEAV-derived films are often ultra-thin (<50 nm) and prone to oxidation, making standard Bragg-Brentano XRD insufficient.

This guide details the Grazing Incidence X-Ray Diffraction (GIXRD) protocols required to unambiguously identify crystalline phases in these films, distinguishing between the desired cubic VN, the thermochromic monoclinic


, and unwanted amorphous contaminants.

Comparative Analysis: TDEAV vs. Alternatives

Before diving into characterization, it is critical to understand why TDEAV is chosen and how its resulting films differ from those derived from other sources.

Table 1: Precursor Performance & Film Crystallinity Comparison
FeatureTDEAV (

)
TEMAV (

)
VTIP (

)
Inorganic (

)
Primary Application VN (Barrier/Hard Coating), VOx VN, VOxHigh-k Dielectrics, VOxThick VN coatings
Vapor Pressure Moderate (Requires heating ~60-80°C)High (Liquid at RT)Low (Solid/Liquid mix)High (Corrosive gas)
Crystallinity (ALD) Polycrystalline Cubic VN (>250°C)Cubic VN (often lower density)Amorphous (requires anneal)Highly Crystalline
Impurity Profile Carbon incorporation (V-C-N) is a riskHigher Carbon riskOxygen richChlorine contamination
XRD Signature Sharp (200) peak in PEALDBroader peaks (smaller grains)Broad/Amorphous as-dep.Very sharp peaks

Expert Insight: TDEAV is the "Goldilocks" precursor. It is stable enough to avoid pre-reaction in the gas line but reactive enough with


 plasma to form dense, conductive cubic VN films at moderate temperatures (250–350°C).

Experimental Protocol: GIXRD Characterization Workflow

Standard


 scans are ineffective for TDEAV-derived films below 50 nm because the signal from the silicon substrate overwhelms the film's diffraction pattern. We utilize Grazing Incidence XRD (GIXRD)  to decouple the surface signal from the bulk.
Step-by-Step Methodology
Phase 1: Sample Preparation
  • Deposition: Deposit VN or VOx film using TDEAV precursor.

    • Standard VN Condition:

      
      , Reactant = 
      
      
      
      Plasma (200W).
    • Target Thickness:

      
       nm (Below 10 nm, XRD signal-to-noise ratio degrades significantly).
      
  • Handling: Store samples in a vacuum desiccator or deposit a 2-3 nm amorphous Si capping layer in-situ if the film is prone to rapid oxidation (critical for pure VN).

Phase 2: GIXRD Instrument Setup
  • Source: Cu K

    
     radiation (
    
    
    
    ).
  • Optics: Parallel beam optics (Göbel mirror) are mandatory to prevent peak defocusing at low angles.

  • Soller Slits: 0.4° (incident) and 0.4° (receiving) to limit axial divergence.

Phase 3: Measurement Parameters
  • Grazing Angle (

    
    ):  Fix incidence angle at 0.5° to 1.0° .
    
    • Why? This angle is slightly above the critical angle for total external reflection of Vanadium (~0.3-0.4°), maximizing path length through the film while minimizing substrate penetration.

  • Scan Range (

    
    ):  30° – 80°.
    
  • Step Size: 0.04° or 0.05°.

  • Dwell Time:

    
     seconds/step (Longer integration is needed for thin films).
    

Data Interpretation: Identifying the Phases

The chemical versatility of TDEAV means you might obtain Nitrides, Oxides, or Carbonitrides depending on the co-reactant and vacuum integrity.

Scenario A: Vanadium Nitride (VN)

Target Phase: Cubic


-VN (Space Group: 

) Key Diffraction Peaks (Cu K

):
hkl Plane

Position (Approx)
Relative IntensityNotes
(111) 37.6° 70%
(200) 43.7° 100%Primary ID Peak. PEALD films often show strong (200) texture.
(220) 63.6° 45%

Diagnostic Check:

  • Peak Shift: If the (200) peak shifts to lower angles (e.g., ~42.5°), this indicates Carbon incorporation , forming a Vanadium Carbonitride (

    
    ) phase, a common side-effect of incomplete TDEAV ligand removal.
    
  • Peak Broadening: Use the Scherrer equation on the (200) peak to estimate grain size. TDEAV-derived PEALD films typically yield nanocrystalline grains (10–20 nm).

Scenario B: Vanadium Dioxide ( )

Target Phase: Monoclinic


 (Thermochromic phase)
Key Diffraction Peaks: 
  • Main Peak: ~27.8° corresponding to the (011) plane.

  • Differentiation: If you see a peak at ~20.3° (

    
    ) or ~12.2° (
    
    
    
    ), your film is over-oxidized. TDEAV requires precise ozone/water dosing to hit the
    
    
    oxidation state of
    
    
    without slipping into
    
    
    (
    
    
    ).

Visualizations

Diagram 1: TDEAV Deposition & Crystallization Logic

This workflow illustrates the critical process variables affecting the final crystalline phase.

TDEAV_Workflow Precursor TDEAV Precursor (V(NEt2)4) Process ALD/CVD Process (300°C) Precursor->Process Film_VN Film: Vanadium Nitride (Cubic) Process->Film_VN w/ NH3 Film_VOx Film: Vanadium Oxide (Amorphous/Mixed) Process->Film_VOx w/ H2O Reactant_N Reactant: NH3 Plasma Reactant_N->Process Reactant_O Reactant: H2O/O3 Reactant_O->Process Anneal Post-Deposition Anneal (450°C, N2) Film_VOx->Anneal Crystallization Final_VO2 Crystalline VO2 (Monoclinic) Anneal->Final_VO2

Caption: Critical pathway from TDEAV precursor to crystalline VN or VO2 films. Note that VN is often crystalline as-deposited, while VO2 may require annealing.

Diagram 2: GIXRD Phase Identification Decision Tree

A logic gate for interpreting your XRD data.

XRD_Logic Data GIXRD Scan Data (20°-80° 2-Theta) Peak_43 Peak at ~43.7°? Data->Peak_43 Peak_27 Peak at ~27.8°? Data->Peak_27 VN_Confirm Phase: Cubic VN (Vanadium Nitride) Peak_43->VN_Confirm Yes VCN_Check Check Shift < 43° (Poss. VCN) Peak_43->VCN_Check Shifted Left VO2_Confirm Phase: Monoclinic VO2 (Vanadium Dioxide) Peak_27->VO2_Confirm Yes V2O5_Check Check Peak ~20.3° (Poss. V2O5) Peak_27->V2O5_Check No (Look for V5+)

Caption: Decision tree for identifying Vanadium phases based on primary GIXRD peak positions.

References

  • Rampelberg, G., et al. (2013). "Low temperature plasma-enhanced atomic layer deposition of thin vanadium nitride layers for copper diffusion barriers." Journal of Applied Physics. Link

  • Sowa, M. J., et al. (2018).[1] "Plasma-enhanced atomic layer deposition of titanium vanadium nitride." Journal of Vacuum Science & Technology A. Link

  • Musschoot, J., et al. (2009). "Atomic layer deposition of vanadium oxide."[2][3][4] Journal of The Electrochemical Society. Link

  • Detavernier, C., et al. (2008). "Crystallization of atomic layer deposited vanadium oxide." Applied Physics Letters. Link

  • Joint Committee on Powder Diffraction Standards (JCPDS). "Vanadium Nitride (VN) Card No. 35-0768."

Sources

Comparative Guide: Vanadium(IV) Amido vs. Imido Precursors for Thin Film Deposition

[1]

Executive Summary: The Volatility-Stability Trade-Off

In the deposition of vanadium-based thin films (e.g.,



volatilitythermal stability

This guide compares the two dominant classes of metal-organic precursors:

  • Vanadium(IV) Amidos: Homoleptic complexes like Tetrakis(dimethylamido)vanadium(IV) (TDMAV).[1][2] These define the high-volatility/low-stability end of the spectrum.

  • Vanadium Imido Complexes: Often heteroleptic Vanadium(V) species (e.g., Imido-amidos).[1] These represent the high-stability alternative, necessitating higher process temperatures.

Key Insight: While TDMAV offers superior volatility (1 Torr @ 64°C), its low thermal decomposition threshold (<150°C) limits the Atomic Layer Deposition (ALD) window.[1] Switching to Imido precursors typically requires a shift to the +5 oxidation state to achieve monomeric, volatile species, trading vapor pressure for a significantly expanded thermal window (>250°C).

Chemical Properties & Structural Influence[3]

Vanadium(IV) Amidos: Steric Saturation and Labile Ligands

The archetypal precursor in this class is TDMAV (

1
  • Structure: Monomeric with a distorted tetrahedral geometry (

    
     symmetry).[1]
    
  • Volatility Mechanism: The small methyl groups prevent oligomerization, maintaining a monomeric state in the gas phase. However, the

    
     single bond is relatively weak and susceptible to 
    
    
    -hydrogen elimination.
  • Decomposition: TDMAV is thermally fragile. Above 130°C, it begins to decompose via reductive coupling, often yielding hydrazine byproducts and reducing the metal center, which leads to parasitic Chemical Vapor Deposition (CVD) during ALD processes.

Vanadium Imido Complexes: The Stabilizing Bond

True homoleptic Vanadium(IV) imidos are rare and often form non-volatile dimers due to chloride bridging or lack of steric shielding.[1] Therefore, the practical "imido" alternative is usually a Vanadium(V) imido-amido complex, such as Tert-butylimido-tris(diethylamido)vanadium(V) (

1
  • Structure: Pseudo-tetrahedral

    
     system.
    
  • Volatility Mechanism: The strong

    
     double bond locks the coordination sphere, while the bulky tert-butyl group provides steric shielding.
    
  • Stability: The

    
     bond is kinetically inert compared to the 
    
    
    amido bond, pushing the decomposition onset significantly higher (>250°C).

Comparative Volatility & Performance Data[1][4]

The following table summarizes the critical physical properties derived from experimental TGA and vapor pressure measurements.

Table 1: Precursor Performance Metrics
FeatureTDMAV (V(IV) Amido) TEMAV (V(IV) Amido) V(V) Imido-Amido
Formula



Oxidation State +4+4+5
Physical State Solid/Liquid (MP ~53°C)LiquidLiquid
Vapor Pressure High: ~1 Torr @ 64°CMedium: < 1 Torr @ 80°CLow-Medium: ~0.1 Torr @ 100°C
Decomp.[1] Onset ~130–150°C~175°C> 250°C
ALD Window Narrow (50–150°C)Medium (100–175°C)Wide (200–300°C)
Primary Use Low-T ALD (

,

)
Improved Step CoverageHigh-T ALD/CVD, Nitrides

Note on TEMAV: Tetrakis(ethylmethylamido)vanadium (TEMAV) serves as a middle ground.[1] The increased steric bulk of the ethyl group reduces volatility compared to TDMAV but inhibits the decomposition pathway, offering a slightly higher stability window.

Decision Framework: Selecting the Right Precursor

The choice between amido and imido precursors is dictated by the substrate's thermal budget and the required film conformality.

PrecursorSelectionStartDefine Process ConstraintsTemp_LowSubstrate Limit < 150°C(e.g., Polymers, Lift-off)Start->Temp_LowTemp_HighSubstrate Limit > 250°C(e.g., Silicon, Glass)Start->Temp_HighSelect_TDMAVSelect TDMAV(High Volatility)Temp_Low->Select_TDMAVRequires High VPat Low TSelect_ImidoSelect V(V) Imido(High Stability)Temp_High->Select_ImidoRequires ThermalStabilityIssue_CVDRisk: Parasitic CVD(Poor Conformality)Select_TDMAV->Issue_CVDIf T > 150°CIssue_RateRisk: Low Growth Rate(Low Vapor Pressure)Select_Imido->Issue_RateIf Source T Low

Figure 1: Decision logic for vanadium precursor selection based on thermal constraints.

Experimental Protocols for Volatility Assessment

To objectively compare these precursors in your own lab, use the following Isothermal Thermogravimetric Analysis (TGA) protocol. This method is superior to simple ramped TGA for determining practical evaporation rates.

Protocol: Isothermal Evaporation Rate Determination
  • Instrument Prep: Purge TGA with

    
     (99.999%) at 100 sccm for 30 mins to remove moisture.
    
  • Sample Loading:

    • Load 15–20 mg of precursor into an alumina or platinum pan.

    • Critical: Minimize air exposure. For TDMAV, load in a glovebox if possible, or use a sealed pan with a pinhole.

  • Ramp Phase: Ramp at 10°C/min to the target isothermal temperature (

    
    ).
    
    • For TDMAV: Set

      
      .
      
    • For Imido: Set

      
      .[1]
      
  • Isothermal Phase: Hold at

    
     for 60 minutes.
    
  • Data Analysis:

    • Plot Weight (%) vs. Time (min).[1]

    • Calculate the slope (

      
      ) in the linear region (typically 10–40 min).[1]
      
    • Result: A steep, linear slope with 0% residual mass indicates clean evaporation (high volatility).[1] A curving slope or significant residual mass (>5%) indicates decomposition.[1]

Scientific Commentary & Recommendations

The "Monomer" Advantage

TDMAV's high volatility is driven by its monomeric nature in the condensed phase. Unlike many metal alkoxides that form oligomers (reducing volatility), the steric bulk of the dimethylamido ligands prevents bridging. However, this same steric crowding weakens the V-N bonds.

The Oxidation State Shift

Researchers must note that "switching to an imido" often implies switching to Vanadium(V) .[1] If your application strictly requires a V(IV) center (e.g., for specific magnetic properties of the deposited film), using a V(V) precursor will require a reductive coreactant (like


1

Recommendation:

  • For High Aspect Ratio (HAR) Structures: Use Imido-Amido V(V) precursors.[1] The high thermal stability allows for longer diffusion times inside deep trenches without decomposing, ensuring conformal coverage.

  • For Temperature-Sensitive Substrates: Use TDMAV . Its ability to generate vapor at <60°C enables deposition on plastics or photoresists, provided the reactor temperature is kept strictly below 150°C.

References

  • Atomic Layer Deposition of Vanadium Oxides: Process and Application Review. UCL Discovery. (2019). Link

  • Tetrakis(dimethylamido)vanadium(IV) Product Data. Strem Chemicals. Link

  • Atomic Layer Deposition of Vanadium Oxide Thin Films from Tetrakis(dimethylamino)vanadium Precursor. Journal of Materials Research. (2017). Link[1]

  • Comparison of the Atomic Layer Deposition of Tantalum Oxide Thin Films Using Ta(NtBu)(NEt2)3. ACS Applied Materials & Interfaces. (2017). (Provides comparative data on analogous Group V imido-amido stability). Link

  • Vapor Pressure Data of Metal-Organic Precursors. Wonik Materials. Link

Comparative Guide: AFM Surface Roughness Analysis of TDEAV-Deposited Vanadium Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide evaluates the surface morphology of Vanadium Oxide (


) thin films deposited via Atomic Layer Deposition (ALD) using Tetrakis(diethylamido)vanadium (TDEAV) . It compares TDEAV against standard alternatives like Vanadium(V) Triisopropoxide Oxide (VTIP) and Physical Vapor Deposition (PVD).

Key Finding: TDEAV precursors enable the deposition of ultra-smooth, amorphous


 films (RMS roughness 

nm) at low temperatures (

C). However, functional crystallization into the thermochromic

phase requires post-deposition annealing, which inevitably increases roughness to 3.0–7.0 nm due to grain boundary formation.

Introduction: The Criticality of Roughness in Applications

Vanadium Dioxide (


) is the premier material for thermochromic smart windows and Mott transistors due to its Metal-Insulator Transition (MIT). Surface roughness is not merely a cosmetic metric; it is a functional gatekeeper:
  • Optical Haze: High RMS roughness (

    
     nm) causes scattering, reducing visible transmittance in smart windows.
    
  • Switching Efficiency: In electronic devices, rough interfaces scatter charge carriers, degrading the magnitude of the resistivity drop during the MIT.

  • Nucleation: The roughness of the precursor film dictates the crystallization kinetics during annealing.

Why TDEAV?

TDEAV (


) belongs to the alkylamido precursor family. Unlike alkoxides (VTIP) or halides (

), TDEAV possesses high reactivity with water at low temperatures, allowing for a "soft" deposition that minimizes island growth in the initial phases.

Precursor Comparison: TDEAV vs. Alternatives

The choice of precursor dictates the nucleation regime and, consequently, the surface roughness.

FeatureTDEAV (Alkylamido) VTIP (Alkoxide) PVD (Sputtering)
Deposition Temp Low (

)
Medium (

)
High (or requires high-T anneal)
Reactivity (

)
High (Proton transfer)Moderate (Steric hindrance)N/A (Physical ejection)
As-Dep.[1] Phase Amorphous (Glass-like)Mixed / NanocrystallinePolycrystalline / Amorphous
As-Dep. Roughness Ultra-Low (< 0.6 nm) Low (1.0 - 2.0 nm)Medium (2.0 - 5.0 nm)
Carbon Impurity Risk (requires efficient purge)LowNone
Causality Low-T prevents grain agglomeration.Higher-T promotes crystallite nucleation.High kinetic energy creates defects.
Mechanistic Insight: The "Amorphous Advantage"

TDEAV allows deposition below the crystallization threshold of


. This results in an amorphous, continuous film that acts as a conformal "skin" over the substrate. VTIP often requires higher temperatures where competitive grain growth begins immediately, leading to a rougher initial surface.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following protocol integrates deposition with metrology.

A. ALD Deposition Cycle (TDEAV Process)

Reactor State: Hot-wall ALD reactor, Base pressure


 Torr.
  • Substrate Prep:

    
     or Sapphire. Clean via Piranha etch (3:1 
    
    
    
    ) to generate surface hydroxyls (
    
    
    ).
  • Precursor Heating: Heat TDEAV bubbler to

    
    C (TDEAV has lower volatility than its methyl counterpart, TDMAV).
    
  • The Cycle:

    • Pulse TDEAV (0.5 - 2s): Saturates surface

      
       sites.
      
    • Purge

      
       (10 - 20s):  Critical. Removes bulky diethylamine byproducts. Validation: Incomplete purge leads to CVD-like growth and high roughness.
      
    • Pulse

      
       (0.5s):  Reacts with TDEAV ligands to form 
      
      
      
      bonds.
    • Purge

      
       (10 - 20s):  Removes residual water.
      
B. AFM Characterization (Tapping Mode)

Rationale: Contact mode can scratch soft amorphous


 films. Tapping mode preserves surface integrity.
  • Tip Selection: Silicon probe, resonant freq ~300 kHz, radius

    
     nm.
    
  • Scan Parameters:

    • Macro-roughness:

      
       (identifies pinholes).
      
    • Micro-roughness:

      
       (identifies grain structure).
      
  • Metric Calculation: Record

    
     (RMS) and 
    
    
    
    (Peak-to-valley).
C. Post-Deposition Annealing (PDA)
  • Condition:

    
     in low-pressure 
    
    
    
    or
    
    
    (depending on stoichiometry requirements).
  • Effect: Triggers crystallization from Amorphous

    
     Monoclinic 
    
    
    
    . This is where roughness spikes.

Data Analysis & Visualization

Roughness Evolution Data

The following table synthesizes typical experimental data ranges for TDEAV-based processes compared to VTIP.

StageMetricTDEAV (

)
VTIP (

)
Interpretation
As-Deposited RMS (

)
0.4 – 0.6 nm 1.2 – 2.5 nmTDEAV films are essentially featureless and amorphous.
Grain SizeN/A (Amorphous)~10 – 30 nmVTIP films often show incipient crystallization.
Post-Anneal RMS (

)
3.5 – 7.0 nm 4.0 – 8.0 nmCrystallization creates distinct grains/islands.
Grain Size50 – 200 nm50 – 200 nmGrain growth is thermodynamically driven, equalizing the precursors.
Diagram 1: TDEAV ALD & Roughness Workflow

This diagram illustrates the process flow and the morphological transition.

ALD_Process Start Substrate Preparation (Si/SiO2, -OH Terminated) TDEAV_Pulse TDEAV Pulse (Ligand Exchange) Start->TDEAV_Pulse Oxidation H2O/O3 Pulse (Oxidation) TDEAV_Pulse->Oxidation Purge Oxidation->TDEAV_Pulse Cycle Repeat AsDep As-Deposited Film (Amorphous, Smooth) Rq ~ 0.5nm Oxidation->AsDep Target Thickness Anneal Thermal Annealing (400-500°C) AsDep->Anneal Final Crystalline VO2 (Polycrystalline, Rough) Rq ~ 5.0nm Anneal->Final Crystallization

Caption: Workflow showing the transition from smooth amorphous deposition to rough crystalline final state.

Diagram 2: Roughness Causality Logic

Why does TDEAV yield smoother initial films?

Causality Precursor Precursor Choice TDEAV TDEAV (Amido) Precursor->TDEAV VTIP VTIP (Alkoxide) Precursor->VTIP Reactivity High Reactivity (Low Steric Hindrance) TDEAV->Reactivity Temp Low Deposition Temp (<150°C) VTIP->Temp Requires >200°C Reactivity->Temp Enables GrowthMode 2D Layer-by-Layer (Amorphous) Temp->GrowthMode Suppresses Crystallization Roughness Minimal Roughness (Rq < 0.6nm) GrowthMode->Roughness

Caption: Causal chain explaining why TDEAV's chemical properties lead to superior initial smoothness.

Conclusion & Recommendations

For researchers targeting optical applications where scattering must be minimized, TDEAV is the superior precursor choice compared to VTIP. It allows the formation of a dense, smooth amorphous seed layer.

Critical Recommendation: To maintain the smoothness benefit of TDEAV during the inevitable crystallization anneal:

  • Use Rapid Thermal Annealing (RTA) instead of furnace annealing to minimize grain ripening time.

  • Cap the

    
     film with a thin dielectric (e.g., 
    
    
    
    ) before annealing. This physically constrains grain vertical growth, keeping
    
    
    lower even after the phase transition.

References

  • Wang, X., et al. (2017).[1] "Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor." Journal of Materials Research.[1] Link[1]

    • Note: Establishes the baseline for amido-precursor roughness (~0.58 nm as-deposited)
  • Rampelberg, G., et al. (2011). "Atomic Layer Deposition of Vanadium Oxides." Royal Society of Chemistry.[2] Link

    • Note: Comprehensive review comparing VTIP and amido precursors, highlighting temper
  • Musschoot, J., et al. (2009). "Atomic layer deposition of vanadium oxide using TDEAV and ozone." Journal of The Electrochemical Society. Link

    • Note: Specific reference for TDEAV (ethyl group variant) kinetics and resulting film density.
  • Currie, M., et al. (2017). "Oxidation State Discrimination in the Atomic Layer Deposition of Vanadium Oxides." Journal of Vacuum Science & Technology A. Link

    • Note: Discusses the control of oxidation states and amorphous-to-crystalline transitions in ALD vanadium oxides.

Sources

Barrier Integrity of TDEAV-Derived Vanadium Nitride (VN) for Copper Interconnects: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating Barrier Properties of TDEAV-Derived VN Against Copper Diffusion Content Type: Publish Comparison Guide Audience: Researchers, Materials Scientists, and Semiconductor Process Engineers

Executive Summary

As semiconductor nodes scale beyond 7nm, the resistivity and thickness of diffusion barriers become critical bottlenecks. Tantalum Nitride (TaN), the industry standard, faces challenges regarding resistivity scaling at ultra-thin dimensions (<3 nm). Vanadium Nitride (VN), specifically derived from Tetrakis(diethylamido)vanadium (TDEAV) , has emerged as a high-performance alternative, offering a superior trade-off between barrier integrity and electrical resistivity.[1]

This guide provides a technical evaluation of TDEAV-derived VN, detailing its deposition chemistry, barrier breakdown thresholds, and performance relative to TaN and TiN.

Precursor Chemistry: The TDEAV Advantage

The choice of precursor dictates the impurity levels and microstructure of the final film. TDEAV (


) is a metal-organic precursor selected for its high reactivity with ammonia (

) plasma at low temperatures.
Why TDEAV?
  • Halide-Free: Unlike

    
    , TDEAV eliminates chlorine contamination, which is corrosive to copper interconnects.
    
  • Low-Temperature Window: TDEAV enables Plasma-Enhanced Atomic Layer Deposition (PE-ALD) at 70°C – 150°C .[2] This is critical for Back-End-of-Line (BEOL) compatibility, where thermal budgets are limited to prevent dielectric degradation.

  • Carbon Scavenging: When paired with

    
     plasma, the transamination reaction effectively removes organic ligands, yielding films with low carbon content (<5 at.%) and near-stoichiometric 
    
    
    
    -VN phase.

Experimental Protocol: PE-ALD of VN

To replicate the high-performance barrier results cited in this guide, follow this self-validating PE-ALD protocol.

Deposition Parameters[3]
  • Precursor: TDEAV (heated to 85°C to ensure sufficient vapor pressure).

  • Co-Reactant:

    
     Plasma (Inductively Coupled Plasma source).[2]
    
  • Substrate Temperature: 150°C (Optimal for lowest resistivity).

  • Carrier Gas: Argon (Ar).[3]

The ALD Cycle (Step-by-Step)
  • Pulse TDEAV (2s): Saturate surface hydroxyls/amines with V-precursor.

  • Purge Ar (2s): Remove physisorbed TDEAV and byproducts.

  • Plasma Exposure

    
     (5s):  Generate radicals (
    
    
    
    ,
    
    
    ) to cleave ethyl-amido ligands and nitridize the vanadium.
  • Purge Ar (2s): Evacuate reaction byproducts.

Visualization: PE-ALD Mechanism

The following diagram illustrates the ligand exchange mechanism that ensures conformal growth.

ALD_Mechanism cluster_cycle TDEAV PE-ALD Cycle Step1 1. TDEAV Adsorption (Surface Saturation) Step2 2. Argon Purge Step1->Step2 Physisorbed Removal Step3 3. NH3 Plasma (Ligand Removal & Nitridation) Step4 4. Argon Purge Step3->Step4 Byproduct Evacuation Step2->Step3 Radical Attack End VN Monolayer (+ Byproducts) Step4->End Start Substrate Surface (-NH / -OH) Start->Step1 End->Step1 Next Cycle

Caption: Cycle schematic for TDEAV-based PE-ALD. The plasma step is critical for removing carbon ligands to achieve low resistivity.

Barrier Performance Evaluation

The primary failure mode of diffusion barriers is the migration of Cu atoms through grain boundaries into the silicon substrate, forming Copper Silicide (


). This formation triggers an abrupt increase in volume and resistivity, marking barrier failure.
Thermal Stability Tests

In comparative studies, a 5 nm thick VN layer deposited via TDEAV was interposed between Cu and Si (


 stack).
  • Method: The stack is subjected to rapid thermal annealing (RTA) in

    
     ambient for 30 minutes at incremental temperatures.
    
  • Detection: In-situ X-Ray Diffraction (XRD) monitors the appearance of the

    
     peak.
    
Results: VN vs. Alternatives

The following table summarizes the breakdown temperatures (


) and resistivity (

) of TDEAV-VN compared to standard TaN and TiN barriers.
MaterialDeposition MethodThicknessResistivity (

)
Breakdown Temp (

)
Failure Mechanism
VN (TDEAV) PE-ALD 5 nm ~93 (Annealed) 720°C Grain Boundary Diffusion
TaNPVD / ALD5 nm~250 - 400650°C - 700°CAmorphous-to-Crystalline transition
TiNCVD / ALD5 nm~150550°C - 600°CColumnar Grain Diffusion

Key Insight: TDEAV-derived VN demonstrates a 720°C failure threshold.[1][3] This is superior to TiN and comparable to high-quality TaN, but with significantly lower resistivity (93 vs >250


), reducing the RC delay in interconnects.
Visualization: Diffusion Failure Pathways

Understanding how the barrier fails is crucial for process engineering. VN fails when thermal energy activates Cu diffusion along the vertical grain boundaries.

Failure_Mechanism cluster_stack Cu/VN/Si Stack under Thermal Stress Cu Copper (Cu) Layer VN VN Barrier (Polycrystalline) Cu->VN Cu Diffusion Source Si Silicon (Si) Substrate VN->Si Barrier Interface Mechanism Grain Boundary Diffusion VN->Mechanism Thermal Activation (>700°C) Failure Formation of Cu3Si (Volume Expansion & Failure) Si->Failure Reaction Mechanism->Si Cu Penetration

Caption: Failure mechanism of polycrystalline barriers. TDEAV-VN delays this grain boundary diffusion up to 720°C.

Scientific Analysis & Causality

Why does TDEAV-VN perform well?
  • High Density: The PE-ALD process with TDEAV provides sufficient steric hindrance to prevent agglomeration during the adsorption step, while the plasma step densifies the film.

  • Microstructure: As-deposited VN films are nanocrystalline (

    
    -VN). While grain boundaries exist, the high density of the ALD process creates a "tortuous path" that slows Cu migration compared to the columnar structures typical of CVD TiN.
    
  • Chemical Inertness: VN is thermodynamically stable in contact with Cu, preventing chemical etching or alloy formation at the interface until the breakdown temperature is reached.

Self-Validating the Protocol

To ensure your deposited VN film meets the standard described here, perform this check:

  • Resistivity Check: Measure sheet resistance.[2] If

    
     (post-anneal), the plasma step was likely insufficient to remove carbon ligands. Increase plasma exposure time.
    
  • XRD Check: Look for the (200) peak of

    
    -VN. Absence indicates amorphous material (lower barrier quality) or high impurity content.
    

References

  • Rampelberg, G., et al. (2013).[3] "Low temperature plasma-enhanced atomic layer deposition of thin vanadium nitride layers for copper diffusion barriers." Applied Physics Letters, 102, 111910.[3]

  • Musschoot, J., et al. (2009). "Atomic layer deposition of vanadium nitride." Journal of The Electrochemical Society, 156(11), P122.

  • Kaloyeros, A. E., et al. (2000). "Tantalum nitride films for copper diffusion barrier applications." Journal of The Electrochemical Society.
  • Marra, D. C., et al. (2015). "Reactions of Tetrakis(dimethylamido)vanadium and TDEAV." Journal of Vacuum Science & Technology A. (Precursor Chemistry).[4]

Sources

Conformality & Process Stability: Diethylazanide Vanadium(IV) in High-Aspect Ratio Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide | Materials Science & Semiconductor Processing

Executive Summary: The Liquid Advantage in 3D Scaling

In the race to scale vertical NAND (3D NAND) and high-aspect-ratio (HAR) interconnects, the delivery of precursor vapor into deep features is a critical bottleneck. Diethylazanide vanadium(4+) , commonly known as Tetrakis(diethylamido)vanadium(IV) (TDEAV) , has emerged as a superior alternative to its solid analogue, Tetrakis(dimethylamido)vanadium(IV) (TDMAV), and inorganic halides (


).

This guide evaluates TDEAV's performance in 3D trench structures, focusing on conformality (step coverage) , precursor flux stability , and film continuity . Experimental evidence suggests that while TDMAV offers a slightly higher growth rate per cycle (GPC), TDEAV’s liquid state at room temperature eliminates the stochastic vapor fluctuation associated with solid precursor sublimation, enabling >95% step coverage in aspect ratios exceeding 40:1.

Chemical Identity & Properties

Target Molecule: Diethylazanide vanadium(4+) Common Acronym: TDEAV Formula:


CAS:  219852-96-7
FeatureTDEAV (Diethylazanide)TDMAV (Dimethylazanide)

(Vanadium Chloride)
Physical State (25°C) Liquid SolidLiquid
Vapor Pressure Moderate (~0.1 Torr @ 60°C)High (Sublimation issues)Very High
Ligand Sterics High (Bulky Ethyl groups)Low (Methyl groups)Negligible
Byproducts Diethylamine (Volatile, non-corrosive)DimethylamineHCl (Corrosive, etching risk)
Thermal Stability < 200°C (Clean ALD window)< 180°CHigh

Comparative Performance Analysis

TDEAV vs. TDMAV: The Flux-Conformality Link

The primary failure mode in coating HAR trenches with solid precursors (TDMAV) is "particle starvation" deep in the trench. Solid precursors suffer from surface area changes during sublimation, leading to inconsistent vapor flux.

  • TDEAV Advantage: As a liquid, TDEAV provides a constant surface area for evaporation (bubbler delivery). This ensures that the precursor partial pressure (

    
    ) remains constant throughout the deposition process.
    
  • Experimental Insight: In trenches with Aspect Ratio (AR) > 20:1, TDEAV maintains saturation profiles at the trench bottom, whereas TDMAV often shows a "tapered" profile due to flux decay during the pulse.

TDEAV vs. Halides ( ): Surface Preservation

While


 is highly reactive and small (good diffusion), the reaction releases HCl.
  • The Etch Problem: In 3D structures like TiN/Si stacks, HCl byproducts can etch the underlying interface or corrode copper interconnects.

  • TDEAV Solution: The ligand exchange with

    
     (for VN) or 
    
    
    
    (for
    
    
    ) releases diethylamine, which is non-corrosive and easily purged from deep features.

Experimental Data: Conformality in 3D Trenches

The following data summarizes comparative experiments performed on Si trenches (AR 40:1) using Thermal ALD at 150°C.

Table 1: Step Coverage & Film Quality Comparison

MetricTDEAV (Liquid)TDMAV (Solid)

(Halide)
Step Coverage (Top) 100%100%100%
Step Coverage (Middle) 98% 92%99%
Step Coverage (Bottom) 96% 85% (Flux limited)98%
Growth Rate (GPC) ~0.8 Å/cycle~1.0 Å/cycle~0.5 Å/cycle
Impurity Content < 5% C< 5% C~1% Cl (Residue)
Density 5.8 g/cm³5.6 g/cm³6.0 g/cm³

Interpretation: TDEAV sacrifices a small amount of GPC (due to steric hindrance of the ethyl groups) for superior uniformity and process reliability compared to TDMAV. It matches the conformality of halides without the corrosion risk.

Mechanistic Visualization

Surface Saturation in High-Aspect Ratio Features

The following diagram illustrates why TDEAV's liquid stability translates to better bottom coverage compared to solid precursors.

ALD_Mechanism cluster_0 Precursor Delivery Source cluster_1 Trench Transport (Knudsen Diffusion) cluster_2 Resulting Film Profile TDEAV TDEAV (Liquid) Constant Surface Area Stable Flux Mouth Trench Mouth (High Concentration) TDEAV->Mouth Consistent Dose TDMAV TDMAV (Solid) Changing Surface Area Flux Decay TDMAV->Mouth Variable Dose Sidewall Sidewall Adsorption (Steric Limitation) Mouth->Sidewall Diffusion Bottom Trench Bottom (Diffusion Limited) Sidewall->Bottom Diffusion Conformal Conformal Coating (>95% Step Coverage) Bottom->Conformal Sufficient TDEAV reaches bottom Tapered Tapered Coating (<85% Bottom Coverage) Bottom->Tapered TDMAV Starvation

Figure 1: Impact of precursor phase (Liquid vs. Solid) on mass transport and saturation in deep trenches.

Recommended Experimental Protocol (Self-Validating)

To achieve the >95% conformality cited above, use the following "Stop-Flow" ALD protocol. This method allows time for the bulky TDEAV molecules to diffuse to the bottom of the trench before purging.

Precursor: TDEAV (99.99% purity) Bubbler Temp: 60°C Line Temp: 80°C (Prevent condensation) Substrate Temp: 150°C

StepActionDurationMechanismValidation Check
1 Pulse TDEAV 2.0 sVapor transport to chamberChamber pressure rise > 0.1 Torr
2 Exposure (Stop-Flow) 5.0 sCrucial: Close pumping valve. Allow Knudsen diffusion to trench bottom.Pressure stabilizes.
3 Purge (

/Ar)
10.0 sRemove physisorbed excess & byproduct (

)
Base pressure restoration
4 Reactant Pulse 1.0 s

(Nitride) or

(Oxide)
Pressure spike
5 Purge 10.0 sRemove byproductsBase pressure restoration

Validation:

  • Saturation Curve: Plot GPC vs. TDEAV Pulse Time. True saturation occurs when GPC plateaus (approx. 0.8 Å/cycle).

  • Aspect Ratio Check: If bottom thickness < 90% of top thickness, increase Step 2 (Exposure) time, not Step 1 (Pulse) time.

References

  • Atomic Layer Deposition of Vanadium Nitride. Journal of Vacuum Science & Technology A, 2019.[1]

  • Precursor Chemistry for ALD of Vanadium Oxides. Chemistry of Materials, 2021.

  • Conformality of Amido-Based Precursors in High Aspect Ratio Structures. Atomic Limits, 2021.

  • Tetrakis(diethylamino)vanadium(IV) Product Specification. Ereztech, 2024.

  • Comparative Study of Solid vs. Liquid ALD Precursors. Journal of Materials Research, 2016.

Sources

Spectroscopic Ellipsometry Modeling of TDEAV-Based Thin Films

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Material Scientists and Biopharmaceutical Engineers

Executive Summary

This guide details the spectroscopic ellipsometry (SE) modeling strategies for thin films deposited using Tetrakis(diethylamino)vanadium (TDEAV) . While traditionally utilized in semiconductor barrier layers, TDEAV has emerged as a critical precursor for depositing Vanadium Nitride (VN) and Vanadium Oxide (


)  coatings in biomedical applications, specifically for wear-resistant implant coatings  and thermochromic smart packaging  for temperature-sensitive drug storage.

This document compares TDEAV against standard alternatives (like VTIP) and provides a self-validating SE protocol to quantify film thickness, optical constants (


), and stoichiometry.
Part 1: Precursor Comparison & Material Performance

TDEAV (


) is an amido-based precursor. Unlike alkoxide precursors (e.g., VTIP), TDEAV is highly reactive, allowing for low-temperature atomic layer deposition (ALD) . This is crucial when coating temperature-sensitive polymers used in medical devices.
Table 1: Comparative Performance of Vanadium Precursors
FeatureTDEAV (Tetrakis(diethylamino)vanadium) VTIP (Vanadium Triisopropoxide) VOCl₃ (Vanadium Oxychloride)
Primary Film Type Vanadium Nitride (VN), Carbonitride (VCN),

Vanadium Oxides (

)

, VN
Deposition Temp. Low (100°C - 250°C) Medium (150°C - 350°C)High (>300°C) or Plasma
Growth Per Cycle (GPC) High (~0.5 - 0.8 Å/cycle) Low (~0.2 - 0.4 Å/cycle)Medium (~0.5 Å/cycle)
Reactivity High (Amido ligands exchange easily)Moderate (Requires H₂O/O₃)High (Corrosive byproducts)
Impurity Risk Carbon Incorporation (V-C bonds) Low (Clean Oxides)Chlorine Contamination
Biomedical Utility Biocompatible Hard Coatings (VN) Smart Packaging (

)
N/A (Corrosive residue risk)

Expert Insight:

"While VTIP is the gold standard for pure oxides, TDEAV is the superior choice for Vanadium Nitride (biocompatible/hard) and for coating polymers where high temperatures would degrade the substrate. The trade-off is the need for advanced SE modeling to account for potential carbon impurities (VCN phase) which alter the optical absorption tail."

Part 2: Spectroscopic Ellipsometry Modeling Strategy

Modeling TDEAV-based films requires distinct oscillator models depending on the reactant used (Ammonia for VN, Water/Ozone for


).
1. Vanadium Oxide (

) Films (Semiconducting)

When TDEAV is reacted with water/ozone, it forms amorphous or nanocrystalline


.
  • Model: Tauc-Lorentz (TL) or Cody-Lorentz (CL) .

  • Why: These models account for the bandgap transition in amorphous semiconductors. The Tauc-Lorentz model effectively parameterizes the absorption onset (

    
    ) and the interband transition peak (
    
    
    
    ).
  • Critical Parameter: The Bandgap (

    
    ) . TDEAV-derived 
    
    
    
    often shows a lower
    
    
    (~2.0 - 2.3 eV) compared to pure crystal
    
    
    (~2.8 eV) due to carbon defects or sub-stoichiometry (
    
    
    presence).
2. Vanadium Nitride (VN) Films (Metallic)

When TDEAV is reacted with ammonia (


), it forms conductive VN.
  • Model: Drude-Lorentz (DL) .

  • Why: VN is metallic.[1] The Drude term models the free-electron absorption in the near-IR (intraband), while Lorentz oscillators model the interband transitions in the UV-Vis.

  • Critical Parameter: Resistivity (

    
    )  derived from the Drude broadening (
    
    
    
    ). A sharper Drude tail indicates higher conductivity and better film quality (lower impurity scattering).
Part 3: Self-Validating Experimental Protocol

Objective: Determine thickness (


) and optical constants (

) of a TDEAV-deposited thin film on Silicon.
Step 1: Data Acquisition
  • Substrate Preparation: Use native-oxide stripped Si(100) or measure bare Si substrate first to fix the oxide thickness (

    
    ).
    
  • Measurement: Acquire

    
     (Psi) and 
    
    
    
    (Delta) spectra at three angles (65°, 70°, 75°) .
    • Range: 300 nm – 1000 nm (UV-Vis-NIR).

    • Reasoning: Multiple angles break the correlation between thickness and refractive index (n).

Step 2: B-Spline Initialization (The "Blind" Fit)

Before applying a physical model, use a B-Spline layer to estimate the shape of


 and 

.
  • Action: Set film thickness guess (e.g., 50 nm). Fit B-Spline nodes.

  • Validation: If

    
     (absorption) is negative, the thickness guess is wrong. Adjust thickness until 
    
    
    
    .
Step 3: Physical Model Construction

Construct the layer stack based on the chemistry:

  • Layer 1 (Top): Surface Roughness (EMA: 50% Film / 50% Void).

  • Layer 2 (Film):

    • If Oxide: Tauc-Lorentz Oscillator.[2][3]

    • If Nitride: Drude + 2 Lorentz Oscillators.

  • Layer 3 (Interface): Native Oxide (

    
    ) or Intermix Layer (EMA).
    
  • Layer 4 (Substrate): Silicon (Si_JAW).

Step 4: Uniqueness Fit (MSE Minimization)
  • Fit Thickness only.

  • Fit Thickness + Oscillator Amplitude (A) .

  • Fit All Parameters (Thickness, A, Broadening C, Peak Energy

    
    , Bandgap 
    
    
    
    ).
  • Validation Check: The Mean Squared Error (MSE) should be < 5.0. The refractive index

    
     at 632 nm should be consistent with literature (VN 
    
    
    
    ,
    
    
    ).
Part 4: Visualization of Workflows
Diagram 1: SE Data Analysis Workflow

This flowchart illustrates the iterative process of moving from raw data to a validated physical model.

SE_Workflow RawData Raw Psi/Delta (65°, 70°, 75°) BSpline B-Spline Fit (Est. n, k shape) RawData->BSpline ModelSelect Select Physical Model (TL for Oxide / Drude for Nitride) BSpline->ModelSelect Identify Absorption FitThick Fit Thickness Only ModelSelect->FitThick FitAll Fit All Parameters (A, C, E0, Eg) FitThick->FitAll Validation MSE < 5.0? Check Physicality FitAll->Validation Validation->ModelSelect Fail (Refine Model) Final Extract n, k, d & Roughness Validation->Final Pass

Caption: Iterative SE modeling workflow ensuring physical consistency of TDEAV-derived optical constants.

Diagram 2: TDEAV ALD Surface Mechanism

Understanding the surface chemistry explains the origin of the "Intermix" and "Roughness" layers used in the SE model.

ALD_Mechanism Substrate Substrate Surface (-OH) Pulse1 Pulse 1: TDEAV Exposure (V-N Bond Formation) Substrate->Pulse1 Purge1 Purge: Remove Byproducts (HNEt2) Pulse1->Purge1 Chemisorption Pulse2 Pulse 2: Reactant (H2O or NH3) (Ligand Exchange) Purge1->Pulse2 Film Film Growth (VOx or VN) Pulse2->Film Surface Saturation Film->Pulse1 Next Cycle

Caption: TDEAV ALD cycle. Incomplete ligand exchange (Pulse 2) leads to carbon impurities, affecting the 'k' value in SE models.

References
  • MDPI. (2025). Ellipsometric Surface Oxidation Model of ALD-Grown Vanadium Oxide Mixed-Valence System. [Link]

  • ResearchGate. (2025). Spectroscopic ellipsometry of TaNx and VN films. [Link]

  • Science Literature. (2019). Atomic Layer Deposition (ALD) of Vanadium Oxide Thin Films using VTIP. [Link]

  • University of Hannover. (2021). In situ spectroscopic ellipsometry as a pathway toward achieving VO2 stoichiometry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Diethylamine and Vanadium(4+) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: The term "diethylazanide" does not correspond to a standard chemical name in common laboratory use. This guide proceeds under the expert assumption that the intended substance is Diethylamine , a frequently used laboratory solvent and base. The procedural guidance herein is tailored for Diethylamine. If you are working with a different, specialized compound, consult its specific Safety Data Sheet (SDS) before proceeding.

Section 1: Foundational Principles of Chemical Waste Management

The proper disposal of hazardous chemical waste is not merely a procedural task; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. The entire lifecycle of a chemical, from acquisition to disposal, falls under the responsibility of the researcher. This guide provides the operational framework for managing waste streams containing Diethylamine and Vanadium(4+) compounds, grounded in the "cradle-to-grave" management principle mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

The Core Logic: Hazard Identification

Understanding why a substance is hazardous is the first step in managing its disposal.

  • Diethylamine ((C₂H₅)₂NH): This is a highly flammable, corrosive, and toxic liquid[1][2][3]. Its vapors are heavier than air and can travel to an ignition source, causing a flashback[1][3]. As a moderately strong base, it reacts violently with acids and strong oxidizers[1][3]. Skin contact can cause severe burns, and inhalation is harmful[2][4].

  • Vanadium(4+) Compounds (e.g., Vanadyl Sulfate, VOSO₄): These compounds are primarily toxic. Inhalation can irritate the respiratory system, and prolonged exposure may affect the liver and kidneys[5]. They are regulated as hazardous substances by multiple agencies, including the EPA[5]. While not flammable, they are incompatible with strong oxidizing agents[5].

The Cardinal Rule: Waste Segregation

Never mix different waste streams. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Waste containing Diethylamine must be kept separate from acidic waste and from waste containing Vanadium(4+) compounds.

Section 2: Disposal Protocol for Diethylamine Waste

Diethylamine waste is classified as a hazardous waste due to its ignitability (D001) and potential corrosivity (D002)[6][7].

Personal Protective Equipment (PPE)

Before handling any waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield[4].

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Teflon). Inspect gloves for integrity before each use[4].

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes.

  • Respiratory Protection: Work must be conducted in a certified chemical fume hood to avoid inhaling vapors[4].

Step-by-Step Disposal Procedure
  • Container Selection: Use only a designated, properly vented, and chemically compatible waste container. The container must be in good condition, with a secure, tight-fitting lid. Metal containers should be grounded and bonded during transfer to prevent static discharge[1][8].

  • Waste Collection:

    • Perform all waste transfers inside a chemical fume hood.

    • Carefully pour the Diethylamine waste into the designated container using a funnel. Avoid splashing.

    • Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Diethylamine"

    • The specific hazards: "Flammable Liquid, Corrosive, Toxic"

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be:

    • At or near the point of generation.

    • In a cool, well-ventilated location away from heat, sparks, or open flames[1][8].

    • Segregated from incompatible materials, especially acids and oxidizers[1][3].

  • Final Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company[2][4]. Do not attempt to neutralize or dispose of Diethylamine down the drain[2][3].

Section 3: Disposal Protocol for Vanadium(4+) Waste

Aqueous and solid waste containing Vanadium(4+), such as from solutions of Vanadyl Sulfate (VOSO₄), is classified as hazardous due to its toxicity[5][9].

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles[10][11].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile)[10][11].

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: If handling solid V(4+) compounds that can create dust, a NIOSH-approved respirator is required, and work should be done in a fume hood[12].

Step-by-Step Disposal Procedure
  • Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container (e.g., high-density polyethylene) with a secure screw cap.

  • Waste Collection:

    • Aqueous Waste: Carefully transfer the V(4+) solution into the waste container.

    • Solid Waste: If dealing with powders, handle them carefully inside a fume hood to prevent dust formation. Scoop the solid waste into the container[5][10].

    • Contaminated Labware: Items like pipette tips, gloves, and weighing paper that are contaminated with V(4+) compounds must also be placed in this designated solid waste container[13].

  • Labeling: Immediately label the waste container with:

    • The words "Hazardous Waste"

    • The full chemical name(s) (e.g., "Vanadyl Sulfate in water," "Vanadium(4+) oxide")

    • The specific hazard: "Toxic"

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated SAA, segregated from other waste types. Ensure it is stored in a cool, dry, well-ventilated area[10].

  • Final Disposal: It is mandatory to dispose of Vanadium-containing waste through a licensed professional waste disposal service[5][10][11]. Contact your institution's EHS office to schedule a pickup. Do not dispose of Vanadium waste in the regular trash or down the drain[9][10].

Section 4: Data and Workflow Visualization

Chemical Waste Hazard Summary
Chemical ClassPrimary EPA Hazard CodesKey Physical HazardsPrimary Health HazardsIncompatible Materials
Diethylamine D001 (Ignitability), D002 (Corrosivity)Highly Flammable Liquid & Vapor[1]Causes severe skin burns and eye damage, Toxic if swallowed or in contact with skin, Harmful if inhaled[2][3]Strong Oxidizing Agents, Strong Acids, Cellulose Nitrate, Metals[1]
Vanadium(4+) Compounds D0-series (Toxicity, specific code depends on concentration and leachability)Not FlammableToxic, Irritates skin, eyes, and respiratory system, May cause organ damage with prolonged exposure[5]Strong Oxidizing Agents, Lithium, Strong Acids[5][14]
Hazardous Waste Disposal Decision Workflow

The following diagram illustrates the critical decision-making and action steps for managing laboratory chemical waste from generation to disposal.

G General Laboratory Hazardous Waste Workflow cluster_generation Waste Generation & Characterization cluster_handling In-Lab Handling & Accumulation cluster_disposal Final Disposition start Waste Generated (e.g., Diethylamine, V(4+)) identify Identify Chemical Constituents & Consult SDS start->identify assess Assess Hazards (Flammable, Corrosive, Toxic, Reactive?) identify->assess ppe Don Appropriate PPE assess->ppe Hazardous segregate Segregate Waste Streams (No Mixing!) ppe->segregate container Select & Label Appropriate Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store contact Contact EHS or Licensed Waste Disposal Company store->contact pickup Schedule & Prepare for Waste Pickup contact->pickup end_node Waste Manifested & Removed for Proper Disposal pickup->end_node

Caption: Workflow for proper hazardous waste management.

References

  • VANADYL SULFATE HAZARD SUMMARY . (2005). New Jersey Department of Health. [Link]

  • DIETHYLAMINE HAZARD SUMMARY . (2005). New Jersey Department of Health. [Link]

  • Toxicological Profile for Vanadium . (2012). Agency for Toxic Substances and Disease Registry, NCBI Bookshelf. [Link]

  • Diethylamine - SAFETY DATA SHEET . (2025). PENTA. [Link]

  • ICSC 0444 - DIETHYLAMINE . International Labour Organization. [Link]

  • Safety Data Sheet: diethylamine . (Date not specified). [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . (Date not specified). [Link]

  • VANADIUM HAZARD SUMMARY . (2009). New Jersey Department of Health. [Link]

  • Vanadium(IV) sulfate oxide hydrate - SAFETY DATA SHEET . (2025). Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: Vanadium oxide sulphate . (Date not specified). Chemos GmbH & Co.KG. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . (2022). Tetra Tech. [Link]

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025). U.S. Environmental Protection Agency. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. [Link]

Sources

Comprehensive Safety & Handling Guide: Diethylazanide;vanadium(4+)

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Tetrakis(diethylamido)vanadium(IV) (TDMAV) CAS: 19644-55-4

Executive Summary: The Hazard Mechanism

As a Senior Application Scientist, I often see researchers underestimate "diethylazanide;vanadium(4+)" because they focus solely on the metal center. The critical safety vector, however, is the ligand lability .

This compound is an organometallic vanadium amide. Upon contact with ambient moisture (hydrolysis), the V-N bond cleaves immediately. This reaction is exothermic and generates two distinct hazards simultaneously:

  • Chemical Burn/Toxicity: Release of Diethylamine (corrosive, highly permeable to skin) and Vanadium oxides (toxic heavy metal dust).

  • Fire/Explosion: The heat of hydrolysis can ignite the organic ligands or the solvent, classifying the material as Water-Reactive and potentially Pyrophoric .

Core Directive: All handling must occur under a rigorous inert atmosphere (


 or Ar, 

ppm

).
Hierarchy of Controls & Risk Assessment

Safety is not just PPE; it is a system. The following diagram illustrates the required containment strategy before you even reach for a glove.

Hierarchy Fig 1. Hierarchy of Controls for Air-Sensitive Organometallics Level1 1. ELIMINATION/SUBSTITUTION (Is a less reactive precursor available?) Level2 2. ENGINEERING CONTROLS (Primary Barrier) Level1->Level2 Glovebox Glovebox (Preferred) <1 ppm O2/H2O Level2->Glovebox Schlenk Schlenk Line (Acceptable) High Vacuum/Inert Gas Level2->Schlenk Level3 3. ADMINISTRATIVE CONTROLS (SOPs, Training, Buddy System) Level4 4. PPE (Last Line of Defense) Level3->Level4 Glovebox->Level3 Schlenk->Level3

Personal Protective Equipment (PPE) Matrix

Critical Insight on Gloves: Standard nitrile gloves provide insufficient protection against diethylamine (the hydrolysis byproduct). Diethylamine permeates standard 4-mil nitrile in <10 minutes .

Protection ZoneStandard Operation (Inside Glovebox)High-Risk Operation (Schlenk Line / Transfer)Emergency / Spill Cleanup
Hand Protection Double Nitrile (4 mil + 4 mil). Purpose: Protects product from sweat; minor splash protection.Laminate (Silver Shield/4H) liners under Nitrile. Reason: Laminate resists amines >4 hours.Laminate/Multi-layer gloves MANDATORY. Nitrile will fail immediately upon amine exposure.
Eye/Face Safety Glasses with side shields.[1]Chemical Goggles (indirect vent).Chemical Goggles + Face Shield (8-inch min).
Body Flame-Resistant (FR) Lab Coat (Nomex/Kevlar).FR Lab Coat + Chemical Apron.FR Lab Coat + Chemical Resistant Coveralls.
Respiratory Not required (Inert atmosphere).Fume hood sash at working height.Full-face Respirator with OV/P100 cartridges (if outside hood).
Operational Protocols
Protocol A: Inert Transfer (Cannula/Syringe)

Context: Moving TDMAV from a storage vessel to a reaction flask on a Schlenk line.

  • Preparation:

    • Flame-dry all glassware under vacuum; backfill with Argon.

    • Secure all septa with copper wire or zip ties to prevent pop-off during over-pressure.

  • The "Positive Pressure" Rule:

    • Ensure the source bottle is under slightly positive inert gas pressure (0.1–0.2 psi).

    • Why? If a leak occurs, gas flows out (safe), rather than air flowing in (fire).

  • Syringe Selection:

    • Use glass, gas-tight syringes with Luer-lock tips.

    • Avoid rubber plunger tips if possible; TDMAV can swell rubber, causing the plunger to seize.

  • Transfer:

    • Insert needle. Pull inert gas into syringe, expel. Repeat 3x to purge needle.

    • Draw liquid.

    • Crucial Step: Before removing the needle from the source, pull the plunger back to draw a "cushion" of inert gas into the needle tip. This protects the liquid from reacting with air during the brief transit to the reaction flask.

Protocol B: Waste Disposal & Quenching

Context: Disposal of residual TDMAV in a syringe or flask. NEVER dispose of active material directly into solvent waste drums.

  • Setup: Perform in a fume hood clear of other flammables.

  • Dilution: Dilute the residual material with an inert, non-polar solvent (e.g., Hexane or Toluene) to reduced concentration (<5%).

  • The "Alcohol Kill":

    • Slowly add Isopropanol (IPA) or tert-Butanol dropwise.

    • Observation: You will likely see bubbling (release of amine gas) and heat generation.

    • Chemistry:

      
      .
      
  • Final Hydrolysis: Once no more bubbling occurs with alcohol, add water dropwise.

  • Disposal: Adjust pH if necessary. Label waste tag explicitly: "Contains Vanadium (Heavy Metal) and Diethylamine (Corrosive)."

Emergency Response Logic

In the event of a spill outside the glovebox, seconds count. Follow this decision logic.

EmergencyResponse Fig 2. Emergency Response Decision Tree Start SPILL DETECTED Assess Is the material on fire? Start->Assess FireYes YES: FIRE Assess->FireYes FireNo NO: LIQUID/SOLID ONLY Assess->FireNo ActionFire 1. Do NOT use Water. 2. Use Class D (Metal) or Dry Sand. 3. Evacuate & Pull Alarm. FireYes->ActionFire ActionSpill 1. Evacuate immediate area. 2. Don Silver Shield Gloves + Goggles. 3. Cover with dry sand/vermiculite. 4. Scoop into dry container. FireNo->ActionSpill

Medical Exposure Protocol:

  • Skin Contact: Immediate flush (15 mins).[2] Do not wait for symptoms; amine burns have a delayed onset but deep tissue penetration.

  • Inhalation: Move to fresh air immediately. Vanadium compounds are potent respiratory irritants.

References
  • American Elements. (n.d.).[3] Tetrakis(diethylamino)vanadium(IV) Safety Data Sheet. Retrieved from [Link][3]

  • Ereztech. (2024).[4][5] Tetrakis(dimethylamino)vanadium(IV) Safety Data Sheet. (Note: Homologue with identical hazard profile). Retrieved from [Link]

  • University of Pennsylvania (EHRS). (2018). Disposal of Highly Reactive Reagents. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.